2-(Trifluoromethyl)quinoxaline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(trifluoromethyl)quinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2/c10-9(11,12)8-5-13-6-3-1-2-4-7(6)14-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIQVNKFWTSLVSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90438535 | |
| Record name | 2-(trifluoromethyl)quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90438535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148853-42-3 | |
| Record name | 2-(trifluoromethyl)quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90438535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(TRIFLUOROMETHYL)QUINOXALINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 2-(Trifluoromethyl)quinoxaline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-(trifluoromethyl)quinoxaline, a key heterocyclic scaffold in medicinal chemistry. The document details the primary synthetic methodology, reaction mechanism, experimental protocols, and relevant analytical data.
Core Synthesis Route: Cyclocondensation
The principal and most widely adopted method for the synthesis of this compound is the cyclocondensation reaction between o-phenylenediamine and a suitable trifluoromethylated 1,2-dicarbonyl compound. This reaction provides a direct and efficient pathway to the desired quinoxaline core.
Reaction Mechanism
The reaction proceeds through a well-established cyclocondensation mechanism. The process is initiated by the nucleophilic attack of one of the amino groups of o-phenylenediamine on one of the carbonyl carbons of the trifluoromethylated 1,2-dicarbonyl precursor. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic quinoxaline ring system.
Key Reagents and Conditions
A common trifluoromethylated precursor for this synthesis is 1,1,1-trifluoro-2,3-butanedione (also known as trifluoromethylglyoxal). The reaction is typically carried out in a suitable solvent, such as ethanol or acetic acid, and may be catalyzed by a mild acid.
| Reagent/Condition | Role | Typical Values |
| o-Phenylenediamine | Starting material | 1.0 equivalent |
| 1,1,1-Trifluoro-2,3-butanedione | Trifluoromethylated precursor | 1.0 - 1.2 equivalents |
| Solvent | Reaction medium | Ethanol, Acetic Acid |
| Catalyst (optional) | To facilitate condensation | Acetic Acid (catalytic amount) |
| Temperature | Reaction temperature | Room temperature to reflux |
| Reaction Time | Duration of reaction | 1 - 24 hours |
Experimental Protocol
The following is a generalized experimental protocol for the synthesis of this compound. Researchers should optimize the conditions based on their specific laboratory setup and desired scale.
Materials:
-
o-Phenylenediamine
-
1,1,1-Trifluoro-2,3-butanedione
-
Ethanol (or Acetic Acid)
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
-
Rotary evaporator
-
Recrystallization solvents (e.g., ethanol/water, hexanes)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve o-phenylenediamine (1.0 eq) in ethanol.
-
To this solution, add 1,1,1-trifluoro-2,3-butanedione (1.1 eq) dropwise at room temperature with stirring.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a solid.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of this compound.
| Parameter | Value |
| Molecular Formula | C₉H₅F₃N₂ |
| Molecular Weight | 198.15 g/mol |
| Melting Point | 60-65 °C |
| Appearance | White to off-white solid |
| Typical Yield | 70-90% |
Spectroscopic Data (Predicted)
While specific experimental spectra are not widely published, the expected spectroscopic data for this compound are as follows:
¹H NMR (CDCl₃, 400 MHz):
-
δ 9.2-9.0 (s, 1H, H-3)
-
δ 8.2-8.0 (m, 2H, Ar-H)
-
δ 7.9-7.7 (m, 2H, Ar-H)
¹³C NMR (CDCl₃, 100 MHz):
-
δ 150-145 (q, ¹JCF, C-CF₃)
-
δ 145-140 (m, Ar-C)
-
δ 135-125 (m, Ar-CH)
-
δ 125-115 (q, ¹JCF, CF₃)
Mass Spectrometry (EI):
-
m/z (%): 198 (M⁺), 179, 129, 102
Alternative Synthetic Routes
While cyclocondensation is the most direct method, other approaches to trifluoromethylated quinoxalines have been explored, including:
-
Synthesis from Quinoxaline 1,4-Dioxides: Trifluoromethyl groups can be introduced into the quinoxaline ring system via reactions with benzofuroxan precursors and trifluoromethylated dicarbonyl compounds, followed by deoxygenation of the resulting N-oxides.
-
Direct C-H Trifluoromethylation: Recent advances in C-H activation chemistry may offer future pathways for the direct introduction of a trifluoromethyl group onto a pre-formed quinoxaline ring, though this is not yet a standard preparative method for this specific compound.
This guide provides a foundational understanding of the synthesis of this compound. For specific applications, further optimization of the reaction conditions and purification procedures may be necessary.
An In-Depth Technical Guide to the Physicochemical Properties of 2-(Trifluoromethyl)quinoxaline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline, a heterocyclic scaffold composed of a benzene ring fused to a pyrazine ring, is a privileged structure in medicinal chemistry due to its wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a trifluoromethyl (-CF₃) group at the 2-position of the quinoxaline ring can significantly modulate its physicochemical properties and pharmacological activity. The strong electron-withdrawing nature of the trifluoromethyl group can enhance metabolic stability, improve membrane permeability, and alter the binding affinity of the molecule to its biological targets. This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(Trifluoromethyl)quinoxaline, detailed experimental protocols for its synthesis and characterization, and insights into its reactivity, stability, and potential biological significance.
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. A summary of its key properties is presented in the table below. It is important to note that while some experimental data is available, other values are predicted or inferred from closely related analogs due to a lack of comprehensive experimental studies on this specific compound.
| Property | Value | Source |
| Molecular Formula | C₉H₅F₃N₂ | [1] |
| Molecular Weight | 198.14 g/mol | [1] |
| Melting Point | 60-65 °C | Vendor Data |
| Boiling Point | Not experimentally determined | - |
| Solubility | - Water: Predicted to be sparingly soluble- DMSO: Soluble- Ethanol: Soluble | General knowledge on quinoxalines |
| pKa | Not experimentally determined | - |
| logP | 2.1 (Predicted) | PubChemLite |
Synthesis and Characterization
The synthesis of this compound is most commonly achieved through the condensation of o-phenylenediamine with a trifluoromethyl-containing 1,2-dicarbonyl compound. A representative synthetic workflow is illustrated below.
Caption: General synthesis workflow for this compound.
Experimental Protocols
Synthesis of this compound
This protocol describes a general procedure for the synthesis of this compound via the condensation of o-phenylenediamine and ethyl trifluoroacetoacetate.
Materials:
-
o-Phenylenediamine
-
Ethyl trifluoroacetoacetate
-
Trifluoroacetic acid (TFA) or another suitable acid catalyst
-
Ethanol
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve o-phenylenediamine (1.0 eq) in ethanol.
-
Add ethyl trifluoroacetoacetate (1.1 eq) to the solution.
-
Add a catalytic amount of trifluoroacetic acid.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Collect the fractions containing the desired product and evaporate the solvent to yield this compound as a solid.
Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show signals in the aromatic region (δ 7.5-8.5 ppm). The protons on the quinoxaline ring will exhibit complex splitting patterns (doublets, triplets, or multiplets) due to spin-spin coupling.
-
¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will display signals for the quinoxaline ring carbons and the trifluoromethyl carbon. The carbon of the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms.
-
¹⁹F NMR (376 MHz, CDCl₃): The fluorine NMR spectrum will show a singlet for the trifluoromethyl group, typically in the range of -60 to -70 ppm relative to a standard like CFCl₃.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
The FTIR spectrum, typically recorded using a KBr pellet or as a thin film, will show characteristic absorption bands. Expected peaks include C-H stretching vibrations from the aromatic ring (around 3050 cm⁻¹), C=N and C=C stretching vibrations of the quinoxaline core (in the 1600-1450 cm⁻¹ region), and strong C-F stretching vibrations characteristic of the trifluoromethyl group (in the 1350-1100 cm⁻¹ region).
Mass Spectrometry (MS)
-
Mass spectral analysis, usually performed using Electron Ionization (EI) or Electrospray Ionization (ESI), will confirm the molecular weight of the compound. The mass spectrum will show the molecular ion peak (M⁺) at m/z 198. The fragmentation pattern may involve the loss of the trifluoromethyl group or cleavage of the quinoxaline ring.
Reactivity and Stability
The trifluoromethyl group significantly influences the reactivity and stability of the quinoxaline ring.
-
Reactivity: The electron-withdrawing nature of the -CF₃ group deactivates the pyrazine ring towards electrophilic substitution but can activate it for nucleophilic substitution reactions.
-
Stability: The C-F bond is very strong, making the trifluoromethyl group highly stable. This contributes to the overall metabolic stability of the molecule, a desirable property in drug candidates. Information on the specific thermal and photostability of this compound is limited, but related trifluoromethyl-substituted quinolines have shown good stability under white-LED irradiation[2].
Biological Activity and Signaling Pathways
Quinoxaline derivatives are known to exhibit a broad spectrum of biological activities. The introduction of a trifluoromethyl group can enhance these properties. Studies on related compounds suggest potential anticancer and antimicrobial activities.
Antimicrobial Mechanism of Action
While a specific signaling pathway for this compound is not well-documented, some quinoxaline 1,4-dioxides have been shown to act as DNA-damaging agents. This activity is often initiated by the bioreductive activation of the quinoxaline ring system.
Caption: Postulated antimicrobial mechanism of action for some quinoxaline derivatives.
Anticancer Mechanism of Action
Several quinoxaline derivatives have been investigated as anticancer agents, with some acting as inhibitors of key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway.
Caption: Illustrative example of a signaling pathway targeted by some quinoxaline-based anticancer agents.
Conclusion
This compound is a synthetically accessible and versatile heterocyclic compound with significant potential in medicinal chemistry and materials science. Its physicochemical properties, largely influenced by the trifluoromethyl group, make it an attractive scaffold for the development of novel therapeutic agents. This technical guide provides a foundational understanding of its properties, synthesis, and characterization. Further experimental investigation into its biological activities and mechanisms of action is warranted to fully explore its therapeutic potential.
References
In-depth Technical Guide on the Spectral Data of 2-(Trifluoromethyl)quinoxaline
Therefore, this guide will provide the available information for 2-(Trifluoromethyl)quinoxaline and will then present a comprehensive set of generalized experimental protocols for the spectroscopic analysis of quinoxaline derivatives. To fulfill the data presentation and visualization requirements, a representative example of a well-characterized quinoxaline derivative will be used.
This compound: Available Data
| Property | Value |
| Molecular Formula | C₉H₅F₃N₂ |
| Molecular Weight | 198.14 g/mol |
| CAS Number | 148853-42-3 |
| Appearance | Powder |
| Melting Point | 60-65 °C |
Experimental Protocols for Spectroscopic Characterization of Quinoxaline Derivatives
The following sections detail generalized yet comprehensive protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for quinoxaline derivatives. These protocols are based on standard laboratory practices for the characterization of organic compounds.[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.[1]
2.1.1. Sample Preparation
-
Sample Weighing: For ¹H NMR, accurately weigh 5-25 mg of the quinoxaline derivative. For ¹³C NMR, a higher concentration of 50-100 mg is recommended to achieve an adequate signal-to-noise ratio.[1]
-
Solvent Selection: Choose a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Acetone-d₆) that completely dissolves the sample.[1]
-
Dissolution: Dissolve the weighed sample in approximately 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Internal Standard: Add a small amount of an internal standard, typically Tetramethylsilane (TMS), to the solution to serve as a reference for the chemical shifts (0 ppm).
-
Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a 5 mm NMR tube.[1]
-
Capping: Securely cap the NMR tube.
2.1.2. Data Acquisition
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz, 400 MHz, or higher) is to be used.
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment is typically used.
-
Acquisition Parameters:
-
Number of scans: 8-16
-
Relaxation delay (d1): 1-5 seconds
-
Acquisition time: 2-4 seconds
-
Spectral width: A range that encompasses all expected proton signals (e.g., -2 to 12 ppm).
-
-
-
¹³C NMR:
-
Pulse Program: A proton-decoupled pulse sequence is standard. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH, CH₂, and CH₃ groups.
-
Acquisition Parameters:
-
Number of scans: 1024 or more, depending on the sample concentration.
-
Relaxation delay (d1): 2 seconds
-
Acquisition time: 1-2 seconds
-
Spectral width: A range covering all expected carbon signals (e.g., 0 to 200 ppm).
-
-
2.1.3. Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Calibrate the spectrum by setting the TMS signal to 0 ppm.
-
Integration (¹H NMR): Integrate the signals to determine the relative number of protons.
-
Peak Picking: Identify and list the chemical shifts of the signals.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
2.2.1. Sample Preparation
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is often the simplest method for solid samples.
-
KBr Pellet: Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
2.2.2. Data Acquisition
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Parameters:
-
Spectral Range: Typically 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are usually sufficient to obtain a good quality spectrum.
-
-
Background Scan: Perform a background scan of the empty sample compartment (or with the pure KBr pellet) before scanning the sample.
2.2.3. Data Processing
-
The spectrometer software automatically subtracts the background spectrum from the sample spectrum.
-
Identify and label the significant absorption bands and correlate them to specific functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
2.3.1. Sample Preparation
-
Sample Dissolution: Dissolve a small amount of the sample (typically <1 mg) in a suitable volatile solvent (e.g., methanol, acetonitrile, or a mixture with water).
-
Dilution: Dilute the solution to a final concentration of approximately 1-10 µg/mL.
2.3.2. Data Acquisition
-
Instrumentation: A mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Ionization Mode: Both positive and negative ion modes should be tested to determine which provides better signal for the compound.
-
Mass Range: Set a mass range that includes the expected molecular weight of the compound (e.g., m/z 50-500).
-
Infusion: The prepared sample solution is introduced into the ion source via direct infusion using a syringe pump.
2.3.3. Data Processing
-
Identify the molecular ion peak ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode).
-
Analyze the isotopic pattern to confirm the elemental composition.
-
High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and further confirm the molecular formula.
-
Analyze the fragmentation pattern to gain further structural information.
Representative Example: 2,3-Diphenylquinoxaline
To illustrate the presentation of spectral data, the well-characterized compound 2,3-diphenylquinoxaline is used as a representative example.
Data Presentation
Table 1: ¹H NMR Spectral Data of 2,3-Diphenylquinoxaline
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.20 – 8.10 | m | 2H | Aromatic-H |
| 7.82 – 7.70 | m | 2H | Aromatic-H |
| 7.60 – 7.35 | m | 10H | Aromatic-H |
Table 2: ¹³C NMR Spectral Data of 2,3-Diphenylquinoxaline
| Chemical Shift (δ) ppm | Assignment |
| 153.6 | C-2, C-3 |
| 141.3 | C-4a, C-8a |
| 139.2 | C-ipso (Phenyl) |
| 130.0 | Aromatic-CH |
| 129.9 | Aromatic-CH |
| 129.4 | Aromatic-CH |
| 128.9 | Aromatic-CH |
| 128.4 | Aromatic-CH |
Table 3: IR Spectral Data of 2,3-Diphenylquinoxaline
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3055 | weak | Aromatic C-H stretch |
| 1595 | medium | C=C stretch |
| 1490 | medium | C=C stretch |
| 1345 | strong | C-N stretch |
| 765 | strong | C-H out-of-plane bend |
| 695 | strong | C-H out-of-plane bend |
Table 4: Mass Spectrometry Data of 2,3-Diphenylquinoxaline
| m/z | Ion |
| 283.13 | [M+H]⁺ |
| 282.12 | [M]⁺ |
Mandatory Visualization
The following diagram illustrates a general workflow for the synthesis and subsequent spectroscopic characterization of a quinoxaline derivative, using the synthesis of 2,3-diphenylquinoxaline as an example.
Caption: Synthesis and Spectroscopic Analysis Workflow.
References
The Ascendant Role of Trifluoromethylated Quinoxalines in Modern Drug Discovery: A Technical Guide
Introduction: The quinoxaline scaffold, a fused bicyclic system of benzene and pyrazine rings, represents a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities.[1][2] The strategic introduction of a trifluoromethyl (-CF3) group onto this scaffold has emerged as a powerful tool for medicinal chemists. The unique properties of the -CF3 group—including its high electronegativity, metabolic stability, and ability to enhance lipophilicity and membrane permeability—can significantly modulate the pharmacokinetic and pharmacodynamic profile of a molecule.[3] This technical guide provides an in-depth analysis of the diverse biological activities of trifluoromethylated quinoxalines, focusing on their anticancer, antimicrobial, and enzyme-inhibiting properties. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of quantitative data, experimental methodologies, and underlying mechanisms of action to facilitate future drug design and development.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Trifluoromethylated quinoxalines have demonstrated significant potential as anticancer agents, exhibiting potent cytotoxic and antiproliferative effects against a variety of human cancer cell lines.[4][5] Their mechanism of action is often multifaceted, primarily involving the inhibition of key enzymes in cellular signaling pathways and the induction of programmed cell death (apoptosis).[6][7]
Cytotoxic and Antiproliferative Effects
A broad range of trifluoromethylated quinoxaline derivatives have been synthesized and evaluated for their ability to inhibit the growth of cancer cells. Studies have shown potent activity against cell lines from leukemia, central nervous system (CNS), ovarian, renal, prostate, and breast cancers.[4] For instance, certain 1,3,4-oxadiazole-core compounds bearing a 7-trifluoromethyl-quinoxaline nucleus showed significant growth inhibition against breast cancer cell lines MCF-7 and MDA-MB-468.[4] Similarly, 3-vinyl-quinoxalin-2(1H)-one derivatives have displayed notable antitumor activity against H460 (lung), B16-F10 (melanoma), Hela229 (cervical), and Hct116 (colon) cancer cell lines.[8]
Table 1: In Vitro Anticancer Activity of Selected Trifluoromethylated Quinoxalines
| Compound ID/Series | Cancer Cell Line | Activity Metric | Value (µM) | Reference |
| Compound 24 (Oxadiazole hybrid) | Breast (MCF-7) | GI50 | 1.85 | [4] |
| Compound 24 (Oxadiazole hybrid) | Breast (MDA-MB-468) | GI50 | 1.95 | [4] |
| Compound A11 (3-vinyl-quinoxalin-2(1H)-one) | Melanoma (B16-F10) | IC50 | < 0.4 | [8] |
| Compound 4m (6-bromo-2,3-dialkenyl-quinoxaline) | Lung (A549) | IC50 | 9.32 | [9] |
| Compound 5g (Quinoxaline di-N-oxide) | Breast (MCF-7) | Cytotoxicity | >100 | [10] |
Mechanism of Action: Kinase Inhibition and Apoptosis
A primary mechanism through which these compounds exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cell proliferation, differentiation, and survival.[11][12] Trifluoromethylated quinoxalines have been identified as potent inhibitors of several key kinases implicated in cancer, including:
-
Fibroblast Growth Factor Receptor 1 (FGFR1): Derivatives of 3-vinyl-quinoxalin-2(1H)-one have been synthesized as novel antitumor inhibitors of FGFR1.[8]
-
Apoptosis Signal-Regulated Kinase 1 (ASK1): Dibromo-substituted quinoxaline fragments have been discovered as effective small-molecule inhibitors of ASK1.[13][14]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Novel quinoxaline-pyrazole hybrids and other derivatives have been designed as VEGFR-2 inhibitors.[4][15]
-
Epidermal Growth Factor Receptor (EGFR): Quinoxalinone derivatives have been investigated as potential inhibitors for the drug-resistant EGFR (L858R/T790M/C797S) mutant.[16]
By blocking the activity of these kinases, the compounds disrupt downstream signaling pathways essential for tumor growth and survival.
Figure 1. Kinase Inhibition Signaling Pathway.
In addition to kinase inhibition, these compounds can trigger apoptosis. For example, certain derivatives have been shown to induce apoptosis in A549 lung cancer cells through caspase-3-dependent pathways.[9] Mechanistic studies on other quinoxalines revealed they can upregulate caspase-3 and caspase-9 levels and increase the Bax/Bcl-2 ratio, further confirming their pro-apoptotic effects.[15]
Experimental Protocols
MTT Assay for Cytotoxicity Assessment: The cytotoxic and antitumor activities of quinoxaline derivatives are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8]
-
Cell Seeding: Cancer cell lines (e.g., A549, MCF-7, HepG2) are seeded in 96-well plates at a density of 2,000–20,000 cells per well.
-
Incubation: The plates are incubated for 24 hours in a serum-containing medium to allow for cell attachment.
-
Compound Treatment: Cells are treated with the trifluoromethylated quinoxaline compounds at various concentrations (e.g., 0.4, 2, 10, 50 µM) and incubated for an additional 72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: 20 µL of MTT reagent (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for 4 hours at 37°C. The MTT is reduced by metabolically active cells to form insoluble purple formazan crystals.
-
Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution, typically dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.
Figure 2. Experimental Workflow for MTT Assay.
Antimicrobial and Antiprotozoal Activity
The quinoxaline scaffold is a cornerstone in the development of antimicrobial agents, and the addition of a trifluoromethyl group often enhances this activity.[17] Trifluoromethylated quinoxaline 1,4-dioxides, in particular, have shown significant promise against a range of pathogens.
Antibacterial and Antifungal Effects
Derivatives of 2-acyl-3-trifluoromethylquinoxaline 1,4-dioxides exhibit potent antibacterial properties, especially against Gram-positive strains, including various mycobacteria.[17] The introduction of a halogen atom at position 6 of the quinoxaline ring can further increase this activity.[17] The primary mode of action for these 1,4-dioxide derivatives is believed to involve bioreductive activation, leading to DNA damage within the microbial cell.[17] Antifungal activity has also been reported for various quinoxaline derivatives against pathogens like Candida albicans and Rhizoctonia solani.[18][19]
Table 2: Antimicrobial and Antiprotozoal Activity of Selected Trifluoromethylated Quinoxalines
| Compound ID/Series | Organism | Activity Metric | Value (µg/mL or µM) | Reference |
| 13c (Quinoxaline 1,4-dioxide) | M. tuberculosis H37Rv | MIC | 0.2 | [17] |
| 5j (Quinoxaline derivative) | Rhizoctonia solani | EC50 | 8.54 µg/mL | [19] |
| 5g (Quinoxaline di-N-oxide) | Plasmodium falciparum (FCB1) | IC50 | 0.04 µM | [10] |
| Chloroquine (Reference) | Plasmodium falciparum (FCB1) | IC50 | 0.19 µM | [10] |
Antiplasmodial Activity
Derivatives of 3-trifluoromethyl-2-arylcarbonylquinoxaline 1,4-di-N-oxide have been evaluated for their capacity to inhibit the growth of the chloroquine-resistant FCB1 strain of Plasmodium falciparum, the parasite responsible for malaria.[10] The compound 7-chloro-2-(2-furylcarbonyl)-3-trifluoromethyl-1,4-quinoxaline di-N-oxide was found to be nearly five times more active than chloroquine.[10] Importantly, this compound also showed high selectivity, being 50 times more active against the parasite than it was toxic to human MCF-7 cells, indicating a favorable therapeutic window.[10]
Experimental Protocols
Broth Microdilution Method for MIC Determination: The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial effectiveness.
-
Preparation: A two-fold serial dilution of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Structure-Activity Relationship (SAR) Insights
The biological activity of trifluoromethylated quinoxalines is highly dependent on their substitution patterns. Structure-activity relationship (SAR) studies provide crucial insights for rational drug design.
-
Antiplasmodial Activity: For 3-trifluoromethyl-2-arylcarbonylquinoxaline 1,4-di-N-oxides, key structural features for high activity include the bioisosteric replacement of a phenyl group with 2-thienyl or 2-furyl subunits and substitution at the R1 position with groups like Cl, CH3, OCH3, or CF3.[10]
-
Anticancer Activity: In a series of 3-vinyl-quinoxalin-2(1H)-one derivatives, smaller substituents on the side chain were found to be more effective than larger ones for antitumor activity.[8] For quinoxaline hybrids, the nature of the linker at the C-2 position is critical; an NH-CO linker was shown to increase activity while aliphatic linkers decreased it.[2]
-
Antimicrobial Activity: The presence of a halogen atom at position 6 of the 2-acyl-3-trifluoromethylquinoxaline 1,4-dioxide scaffold was found to significantly enhance antibacterial properties.[17]
References
- 1. srikvcpharmacy.com [srikvcpharmacy.com]
- 2. mdpi.com [mdpi.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benthamscience.com [benthamscience.com]
- 6. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 7. Recent advances on quinoxalines as target-oriented chemotherapeutic anticancer agents through apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of 3-vinyl-quinoxalin-2(1H)-one derivatives as novel antitumor inhibitors of FGFR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antiplasmodial structure-activity relationship of 3-trifluoromethyl-2-arylcarbonylquinoxaline 1,4-di-N-oxide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. bioengineer.org [bioengineer.org]
- 13. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, toxicity, and DFT studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis and Characterization of Novel 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. longdom.org [longdom.org]
- 19. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
The Quinoxaline Scaffold: A Cornerstone in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quinoxaline scaffold, a privileged heterocyclic system forged from the fusion of a benzene and a pyrazine ring, has cemented its status as a cornerstone in medicinal chemistry. Its remarkable structural versatility and capacity to interact with a multitude of biological targets have propelled the development of a vast arsenal of therapeutic agents. This technical guide provides a comprehensive exploration of the quinoxaline core, detailing its synthesis, diverse pharmacological activities, and the intricate structure-activity relationships that govern its therapeutic potential. This document is designed to serve as a vital resource for professionals engaged in the pursuit of novel drug discovery and development.
Synthesis of the Quinoxaline Scaffold: From Classic Condensation to Green Innovations
The construction of the quinoxaline nucleus is most classically achieved through the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. This robust and versatile reaction has been the bedrock of quinoxaline synthesis for over a century. However, contemporary medicinal chemistry demands more efficient and environmentally benign methodologies. Recent advancements have introduced a variety of catalysts and reaction conditions to improve yields, shorten reaction times, and reduce the environmental impact.
General Experimental Protocol for Quinoxaline Synthesis
This protocol outlines a typical procedure for the synthesis of a 2,3-disubstituted quinoxaline derivative.
Reactants:
-
o-Phenylenediamine (1 mmol)
-
1,2-Dicarbonyl compound (e.g., benzil) (1 mmol)
-
Solvent (e.g., ethanol, acetic acid, or toluene) (10 mL)
-
Catalyst (optional, e.g., a few drops of acetic acid, or a Lewis acid like zinc triflate)
Procedure:
-
Dissolve the o-phenylenediamine and the 1,2-dicarbonyl compound in the chosen solvent in a round-bottom flask.
-
If using a catalyst, add it to the reaction mixture.
-
Stir the mixture at room temperature or heat under reflux, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If not, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure quinoxaline derivative.
Experimental Workflow for Quinoxaline Synthesis
The Broad Spectrum of Biological Activities
Quinoxaline derivatives have demonstrated a remarkable array of pharmacological activities, making them attractive candidates for treating a wide range of diseases.
Anticancer Activity
The quinoxaline scaffold is a prominent feature in a multitude of potent anticancer agents. These compounds exert their effects through diverse mechanisms, including the inhibition of crucial signaling pathways involved in cell proliferation and survival. A key target for many quinoxaline-based anticancer drugs is the PI3K/AKT/mTOR pathway, which is frequently dysregulated in various cancers.
| Compound/Derivative | Cancer Cell Line | Assay | IC50 (µM) |
| Triazole-substituted quinoxaline | Leukemia (THP-1) | MTT | 1.6 |
| Pyrrolo[1,2-a]quinoxaline derivative | Colon (HCT 116) | MTT | 2.5 |
| Quinoxaline Derivative (Compound IV) | Prostate (PC-3) | MTT | 2.11 |
| Imidazo[1,2-a]quinoxaline derivative | Lung (A549) | MTT | 9.32 |
| Quinoxaline-bisarylurea | Various | MTT | Varies |
Antimicrobial Activity
Quinoxaline derivatives exhibit potent activity against a broad spectrum of bacteria and fungi, offering a promising avenue for the development of new anti-infective agents to combat the growing threat of antimicrobial resistance.
| Compound/Derivative | Bacterial Strain | Assay | MIC (µg/mL) |
| 2,3-diaminoquinoxaline derivative | S. aureus | Broth Microdilution | 10.5 - 14.89 (Zone of Inhibition in mm) |
| Quinoxaline derivative | Methicillin-Resistant S. aureus (MRSA) | Broth Microdilution | 4 |
| N³-alkyl-6-nitro-N²-benzyl quinoxaline | Various | Broth Microdilution | Varies |
| Compound/Derivative | Fungal Strain | Assay | MIC (µg/mL) |
| 3-hydrazinoquinoxaline-2-thiol | Candida albicans | Broth Microdilution | More effective than Amphotericin B |
| Quinoxaline-triazole compound 5d | Candida krusei | Broth Microdilution | 2 |
| Imidazo[1,2-a]quinoxaline compound 5f | Fusarium solani | Broth Microdilution | 5.1 |
Antiviral Activity
The quinoxaline scaffold is present in several antiviral drugs and continues to be a fertile ground for the discovery of new agents targeting a variety of viruses.
| Compound/Derivative | Virus | Assay | EC50 (µM) |
| 2,3-dimethoxyquinoxaline derivative | Coxsackievirus B5 (CBV5) | Plaque Reduction | 0.06 |
| 1H,7H-pyrido[1,2,3-de]quinoxaline-6-carboxamide | Human Cytomegalovirus (HCMV) | Plaque Reduction | <0.05 |
| Quinoxaline derivative 1a | Human Cytomegalovirus (HCMV) | Plaque Reduction | <0.05 |
Anti-inflammatory Activity
Certain quinoxaline derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.
| Compound/Derivative | Target | Assay | IC50 (µM) |
| Quinoxaline derivative 13 | COX-2 | In vitro enzyme inhibition | 0.46 |
| Quinoxaline derivative 11 | COX-2 | In vitro enzyme inhibition | 0.62 |
| Quinoxaline derivative 5s | COX-2 | In vitro enzyme inhibition | 2.51 |
| Quinoxaline derivative 5u | COX-2 | In vitro enzyme inhibition | 1.79 |
Key Experimental Protocols in Detail
Reproducible and robust experimental data are the bedrock of drug discovery. This section provides detailed methodologies for key biological assays used to evaluate the therapeutic potential of quinoxaline derivatives.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Quinoxaline derivative (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the quinoxaline derivative in the culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Antibacterial Activity: Broth Microdilution Method
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Quinoxaline derivative (dissolved in DMSO)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Compound Dilution: Perform a two-fold serial dilution of the quinoxaline derivative in CAMHB in a 96-well plate.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well. Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Anti-inflammatory Activity: COX-2 Inhibition Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.
Materials:
-
Human recombinant COX-2 enzyme
-
COX assay buffer
-
COX probe
-
COX cofactor
-
Arachidonic acid
-
Quinoxaline derivative (dissolved in a suitable solvent)
-
96-well plate
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of the COX probe, cofactor, and arachidonic acid according to the manufacturer's instructions.
-
Reaction Setup: In a 96-well plate, add the COX assay buffer, COX-2 enzyme, and the quinoxaline derivative at various concentrations.
-
Initiation of Reaction: Add the COX probe and cofactor to each well, followed by the arachidonic acid solution to start the reaction.
-
Fluorescence Measurement: Immediately measure the fluorescence kinetics at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for 5-10 minutes.
-
Data Analysis: Determine the rate of the reaction from the linear portion of the fluorescence curve. Calculate the percentage of inhibition for each concentration of the quinoxaline derivative and determine the IC50 value.
Structure-Activity Relationship (SAR) Insights
The biological activity of quinoxaline derivatives is profoundly influenced by the nature and position of substituents on the core scaffold. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective therapeutic agents.
-
Anticancer Activity:
-
Substitutions at the 2 and 3 positions are critical for antiproliferative activity. Aromatic and heteroaromatic groups at these positions often enhance activity.
-
The presence of a sulfonamide moiety can be important for selective COX-2 inhibition and anticancer effects.
-
Electron-withdrawing groups on the benzene ring can influence cytotoxicity.
-
-
Antimicrobial Activity:
-
The introduction of a nitro group can enhance antibacterial activity by altering the DNA structure of bacterial cells.
-
For antifungal activity against Candida species, the presence of a hydrazino group at the 3-position and a thiol group at the 2-position has shown high efficacy.
-
Hybrid molecules incorporating other heterocyclic rings, such as triazoles, can lead to potent antifungal agents.
-
-
Antiviral Activity:
-
A dimethylquinoxalinyl methylene nucleus is a common structural feature in some anti-HCMV agents.
-
The presence of a lipophilic ester function can be important for antiviral activity.
-
-
Anti-inflammatory Activity:
-
The presence of a sulfonamide group is often associated with selective COX-2 inhibition.
-
The nature of the substituent on the pyrazole ring, when hybridized with quinoxaline, significantly impacts COX-2 inhibitory potency.
-
Conclusion and Future Perspectives
The quinoxaline scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. Its synthetic tractability and the diverse array of biological activities exhibited by its derivatives ensure its continued prominence in the development of novel therapeutics. Future research will undoubtedly focus on the design of more selective and potent quinoxaline-based agents through a deeper understanding of their mechanisms of action and structure-activity relationships. The exploration of novel hybrid molecules and the application of advanced computational methods will further accelerate the discovery of next-generation quinoxaline drugs to address unmet medical needs.
In-Depth Technical Guide to 2-(Trifluoromethyl)quinoxaline
CAS Number: 148853-42-3
This technical guide provides a comprehensive overview of 2-(Trifluoromethyl)quinoxaline, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. This document details its chemical and physical properties, safety information, synthesis protocols, spectroscopic data, and biological activities, with a focus on its potential applications in medicinal chemistry.
Core Properties and Safety Information
This compound is a solid, crystalline powder at room temperature. The incorporation of a trifluoromethyl group onto the quinoxaline scaffold significantly influences its physicochemical properties, enhancing its lipophilicity and metabolic stability, which are desirable characteristics in drug design.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 148853-42-3 | |
| Molecular Formula | C₉H₅F₃N₂ | |
| Molecular Weight | 198.14 g/mol | |
| Physical Form | Powder | |
| Melting Point | 60-65 °C | |
| Assay | 97% |
Table 2: Safety and Hazard Information
| Hazard Category | GHS Pictogram | Hazard Statement(s) | Precautionary Statement(s) |
| Acute Toxicity (Oral) | H301: Toxic if swallowed | P264, P270, P301+P310, P321, P405, P501 | |
| Skin Corrosion/Irritation | H315: Causes skin irritation | P264, P280, P302+P352, P321, P332+P313, P362 | |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P313 | |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405, P501 |
Synthesis and Characterization
The synthesis of quinoxaline derivatives, including this compound, is well-established in organic chemistry. A common and effective method involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. Recent advancements have focused on developing more environmentally friendly and efficient protocols.
Experimental Protocols
General Synthesis of Quinoxaline Derivatives:
A widely used method for synthesizing the quinoxaline scaffold is the condensation reaction between an ortho-phenylenediamine and a dicarbonyl compound. Greener synthetic methodologies have been developed to improve efficiency and reduce environmental impact. For instance, the use of catalysts like hexafluoroisopropanol (HFIP) allows the reaction to proceed at room temperature with high yields.[1] Another approach utilizes a solid acid catalyst which can be recovered and reused, making the process more sustainable.[1]
Synthesis of this compound:
A specific protocol for the synthesis of fluorinated quinoxalines involves the use of trifluoroacetic acid (TFA) as the trifluoromethyl source. This metal-free and additive-free method provides a direct route to 2-(trifluoromethyl)quinolines and related heterocycles in good yields. The reaction is typically carried out at elevated temperatures in a suitable solvent like 1,2-dichloroethane (DCE).[2]
General Experimental Workflow for Synthesis and Characterization
Caption: General workflow for the synthesis and characterization of this compound.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The aromatic protons on the quinoxaline ring are expected to appear in the downfield region, typically between δ 7.5 and 9.0 ppm. The exact chemical shifts and coupling patterns will be influenced by the electron-withdrawing trifluoromethyl group.
-
¹³C NMR: The carbon spectrum will show signals for the aromatic carbons of the quinoxaline core and the carbon of the trifluoromethyl group. The CF₃ carbon will exhibit a characteristic quartet due to coupling with the three fluorine atoms.
-
¹⁹F NMR: A single resonance is expected for the three equivalent fluorine atoms of the trifluoromethyl group.
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for C-H stretching of the aromatic ring, C=N and C=C stretching vibrations within the quinoxaline core, and strong C-F stretching bands associated with the trifluoromethyl group.
Biological Activity and Applications in Drug Development
Quinoxaline derivatives are recognized as a "privileged scaffold" in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a trifluoromethyl group can further enhance these activities.
Anticancer Activity: Numerous studies have demonstrated the potent anticancer activity of quinoxaline derivatives. While specific IC₅₀ values for this compound are not widely reported, related compounds have shown significant cytotoxicity against various cancer cell lines. For instance, certain 2-substituted-quinoxaline analogues exhibit IC₅₀ values in the low micromolar range against breast cancer cell lines like MCF-7.
Mechanism of Action and Signaling Pathways: Quinoxaline derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways that are often dysregulated in cancer. One of the most significant pathways targeted by quinoxaline compounds is the PI3K/mTOR pathway.
The PI3K/mTOR Signaling Pathway: The Phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common event in many types of cancer, making it an attractive target for cancer therapy. Several quinoxaline derivatives have been identified as potent dual inhibitors of PI3K and mTOR. By blocking this pathway, these compounds can effectively inhibit cancer cell growth and induce apoptosis.
Proposed Inhibition of the PI3K/mTOR Pathway by Quinoxaline Derivatives
Caption: Proposed mechanism of PI3K/mTOR pathway inhibition by quinoxaline derivatives.
Conclusion
This compound is a versatile heterocyclic compound with significant potential in the field of drug discovery and development. Its favorable physicochemical properties, conferred by the trifluoromethyl group, make it an attractive scaffold for the design of novel therapeutic agents. The well-established synthetic routes and the diverse biological activities of the quinoxaline core, particularly its role as an inhibitor of the PI3K/mTOR signaling pathway, underscore its importance for further research and development in oncology and other therapeutic areas. This technical guide serves as a foundational resource for scientists and researchers engaged in the exploration of this compound and its derivatives.
References
An In-depth Technical Guide to 2-(Trifluoromethyl)quinoxaline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, properties, synthesis, and applications of 2-(Trifluoromethyl)quinoxaline. The information is intended to support research and development efforts in medicinal chemistry and materials science.
Core Molecular Structure and Identifiers
This compound is a heterocyclic compound featuring a quinoxaline core substituted with a trifluoromethyl group at the 2-position. The quinoxaline structure is a fusion of a benzene ring and a pyrazine ring. The trifluoromethyl group is a key structural motif in medicinal chemistry, known for enhancing metabolic stability, lipophilicity, and binding affinity of molecules to their biological targets.[1][2]
The presence of the electron-withdrawing trifluoromethyl group significantly influences the electronic properties and reactivity of the quinoxaline ring system.[1] This makes it a valuable building block for the synthesis of a wide range of biologically active compounds.[3]
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 148853-42-3[4] |
| Molecular Formula | C₉H₅F₃N₂[4] |
| Molecular Weight | 198.14 g/mol [4] |
| SMILES String | FC(F)(F)c1cnc2ccccc2n1 |
| InChI Key | YIQVNKFWTSLVSA-UHFFFAOYSA-N |
Physicochemical Properties
The physical and chemical properties of this compound are summarized below. These properties are crucial for its handling, storage, and application in various experimental settings.
| Property | Value | Source |
| Physical Form | Powder | |
| Melting Point | 60-65 °C | |
| Assay Purity | 97% |
Reactivity and Applications
This compound serves as a key intermediate in organic synthesis, particularly in the development of pharmaceutical agents. The trifluoromethyl group enhances the lipophilicity and metabolic stability of derivative compounds.[1] Quinoxaline derivatives, in general, exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[2][5][6][7][8][9]
The introduction of a trifluoromethyl group into the quinoxaline scaffold has been shown to significantly increase anti-mycobacterial activity in certain derivatives.[2] Furthermore, derivatives of this compound are explored as kinase inhibitors, which are relevant for treating cancers and autoimmune disorders.[1] For instance, related compounds have been identified as inhibitors of type III receptor tyrosine kinases like c-KIT, PDGFR, and FLT3.[1]
Logical Relationship: From Core Structure to Biological Activity
The following diagram illustrates the logical progression from the core chemical structure to its potential therapeutic applications, driven by the key functional groups.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of quinoxaline derivatives involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[10] For this compound, a plausible synthetic route would involve the reaction of o-phenylenediamine with a trifluoromethyl-containing 1,2-dicarbonyl equivalent.
Materials:
-
o-Phenylenediamine
-
3,3,3-Trifluoropyruvaldehyde (or a suitable precursor/equivalent)
-
Ethanol or Acetic Acid (as solvent)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve o-phenylenediamine (1 equivalent) in the chosen solvent (e.g., ethanol).
-
Under an inert atmosphere, add the 3,3,3-trifluoropyruvaldehyde equivalent (1 to 1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield pure this compound.
Synthesis Workflow Diagram
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Prepare a sample by dissolving approximately 5-10 mg of purified this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra using a standard NMR spectrometer (e.g., 400 MHz or higher).
-
For ¹H NMR, expect signals in the aromatic region (approx. 7.5-9.5 ppm).
-
For ¹⁹F NMR, a singlet corresponding to the -CF₃ group is expected.
-
For ¹³C NMR, signals for the aromatic carbons and the carbon of the trifluoromethyl group (as a quartet due to C-F coupling) would be observed.
Mass Spectrometry (MS):
-
Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Analyze the sample using an electrospray ionization (ESI) mass spectrometer.
-
The expected molecular ion peak [M+H]⁺ would be observed at m/z 199.14.
Safety Information
This compound is classified as hazardous. Researchers must handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
| Hazard Information | Details |
| GHS Pictograms | |
| Signal Word | Danger |
| Hazard Statements | H301: Toxic if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
| Precautionary Statements | P261, P264, P271, P301 + P310, P302 + P352, P305 + P351 + P338 |
| Target Organs | Respiratory system |
References
- 1. 2-Morpholino-3-(trifluoromethyl)quinoxaline | Benchchem [benchchem.com]
- 2. Synthesis and Characterization of Novel 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Chloro-3-(trifluoromethyl)quinoxaline|CAS 254732-51-9 [benchchem.com]
- 4. This compound | 148853-42-3 [chemicalbook.com]
- 5. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 6. Synthesis and biological activity of quinoxaline derivatives [wisdomlib.org]
- 7. researchgate.net [researchgate.net]
- 8. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-(Trifluoromethyl)quinoxaline and Its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoxaline scaffold, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry due to the diverse pharmacological activities exhibited by its derivatives. The introduction of a trifluoromethyl group at the 2-position of the quinoxaline ring often enhances the metabolic stability, lipophilicity, and biological efficacy of these compounds. This technical guide provides a comprehensive overview of 2-(trifluoromethyl)quinoxaline and its derivatives, focusing on their synthesis, chemical properties, and multifaceted biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. Detailed experimental protocols for key synthetic and biological evaluation methods are presented, alongside a summary of quantitative data and visual representations of relevant signaling pathways and experimental workflows to facilitate further research and drug development in this promising area.
Introduction
Quinoxalines, also known as benzopyrazines, are bicyclic aromatic compounds formed by the fusion of a benzene ring and a pyrazine ring. This core structure is a key component in a variety of biologically active molecules. The incorporation of a trifluoromethyl (-CF3) group, a bioisostere of a methyl group, can profoundly influence the physicochemical and pharmacological properties of organic molecules. In the context of quinoxaline derivatives, the 2-(trifluoromethyl) substitution is a strategic modification aimed at improving drug-like properties. Quinoxaline derivatives have demonstrated a wide array of biological activities, including but not limited to, anticancer, antimicrobial, antiviral, anti-inflammatory, and kinase inhibition properties.[1][2] This guide will delve into the synthesis, properties, and therapeutic applications of this compound and its analogues.
Synthesis of this compound and Its Derivatives
The primary and most classical method for synthesizing the quinoxaline core involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[3] For the synthesis of this compound, a common precursor is a dicarbonyl compound bearing a trifluoromethyl group. A direct and efficient method involves the use of trifluoroacetic acid as the CF3 source, reacting with an appropriate amino-substituted precursor without the need for metal catalysts or additives.[4]
General Synthetic Protocol
A general and efficient one-pot synthesis of this compound derivatives can be achieved through the reaction of o-phenylenediamines with trifluoromethyl-containing 1,3-dicarbonyl compounds.
Experimental Protocol: Synthesis of 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides
This protocol is adapted from the synthesis of 2-acyl-3-trifluoromethylquinoxaline 1,4-dioxides via the Beirut reaction.[5]
-
Materials:
-
Substituted benzofuroxan
-
1,1,1-trifluoro-2,4-alkanedione
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF)
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
-
-
Procedure:
-
Dissolve the substituted benzofuroxan (1.0 eq) and the 1,1,1-trifluoro-2,4-alkanedione (1.1 eq) in THF in a round-bottom flask.
-
Add triethylamine (1.2 eq) dropwise to the stirred solution at room temperature.
-
Continue stirring the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-acyl-3-trifluoromethylquinoxaline 1,4-dioxide.
-
Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
-
Chemical and Physical Properties
The introduction of the trifluoromethyl group significantly impacts the electronic and steric properties of the quinoxaline ring. The strong electron-withdrawing nature of the -CF3 group influences the reactivity of the heterocyclic system.
| Property | Value |
| Molecular Formula | C9H5F3N2 |
| Molecular Weight | 198.15 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 60-65 °C |
| Solubility | Soluble in most organic solvents |
Biological Activities and Therapeutic Potential
This compound derivatives have emerged as a versatile scaffold in drug discovery, exhibiting a broad spectrum of biological activities.
Anticancer Activity
Numerous studies have highlighted the potent anticancer properties of quinoxaline derivatives. Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.
4.1.1. Inhibition of PI3K/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[6] Certain quinoxaline derivatives have been identified as dual inhibitors of PI3K and mTOR, making them attractive candidates for cancer therapy.[6]
4.1.2. Topoisomerase II Inhibition
Topoisomerase II is an essential enzyme involved in DNA replication and repair. Its inhibition leads to DNA damage and apoptosis in cancer cells. Some quinoxaline-based derivatives have been shown to be potent inhibitors of topoisomerase II, inducing apoptosis in cancer cells.[7]
Experimental Protocol: MTT Assay for Cytotoxicity
This colorimetric assay is widely used to assess the cytotoxic effects of chemical compounds on cancer cell lines.
-
Materials:
-
Cancer cell line of interest (e.g., PC-3 for prostate cancer)[7]
-
Complete cell culture medium (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS)
-
This compound derivative stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well microtiter plates
-
Microplate reader
-
-
Procedure:
-
Seed cancer cells into a 96-well plate at a density of 5 x 103 to 1 x 104 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compound in the culture medium.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of the compound to the wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Table 1: In Vitro Anticancer Activity of Selected Quinoxaline Derivatives
| Compound ID | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Compound IV | PC-3 (Prostate) | MTT | 2.11 | [7] |
| Compound III | PC-3 (Prostate) | MTT | 4.11 | [7] |
| 6a | sPLA2 Inhibition | Enzyme Assay | 0.0475 | [8] |
| 6c | α-glucosidase Inhibition | Enzyme Assay | 0.0953 | [8] |
Antimicrobial Activity
The emergence of drug-resistant pathogens necessitates the development of novel antimicrobial agents. This compound derivatives have demonstrated promising activity against a range of bacteria and fungi.[5] The proposed mechanism for some quinoxaline 1,4-dioxides involves DNA damage.[5]
Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
This compound derivative stock solution in DMSO
-
96-well microtiter plates
-
Microplate reader or visual inspection
-
-
Procedure:
-
Prepare a standardized inoculum of the test microorganism.
-
In a 96-well plate, perform serial two-fold dilutions of the test compound in the broth medium.
-
Inoculate each well with the microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth.
-
Table 2: Antimicrobial Activity of Selected 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides [5]
| Compound ID | M. tuberculosis H37Rv (MIC, µg/mL) | S. aureus ATCC 29213 (MIC, µg/mL) | E. coli ATCC 25922 (MIC, µg/mL) | C. albicans ATCC 90028 (MIC, µg/mL) |
| 13c | 0.2 | 0.5 | >64 | 16 |
| 14c | 0.4 | 1 | >64 | 32 |
Pharmacokinetics
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates is crucial for their development. While comprehensive pharmacokinetic data for many this compound derivatives are not yet publicly available, preliminary studies on related quinoxaline structures provide valuable insights. The trifluoromethyl group is often introduced to enhance metabolic stability and improve oral bioavailability.
Conclusion
This compound and its derivatives represent a highly promising class of compounds with a wide range of therapeutic applications. Their versatile synthesis, coupled with their potent and diverse biological activities, makes them attractive scaffolds for the development of novel drugs targeting cancer, infectious diseases, and inflammatory conditions. The detailed protocols and compiled data in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the discovery and development of this important class of molecules. Further investigation into their mechanisms of action, structure-activity relationships, and pharmacokinetic profiles will be essential to fully realize their therapeutic potential.
References
- 1. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 4. A Direct Method for Synthesis of Fluorinated Quinazolinones and Quinoxalines Using Fluorinated Acids without Metals or Additives [organic-chemistry.org]
- 5. Synthesis and Characterization of Novel 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
The Dawn of a Heterocycle: A Technical Guide to the Discovery and History of Quinoxaline Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline, a bicyclic heteroaromatic compound formed by the fusion of a benzene and a pyrazine ring, represents a cornerstone in the field of medicinal chemistry.[1] Its versatile scaffold has been the foundation for a vast array of molecules exhibiting significant pharmacological activities.[1] This technical guide delves into the historical discovery of quinoxaline compounds, chronicles the evolution of their synthesis, and presents key experimental methodologies that have shaped our understanding and application of this remarkable heterocycle. From their initial synthesis in the late 19th century to their contemporary role as potent kinase inhibitors in oncology, the journey of quinoxalines is a testament to the enduring power of heterocyclic chemistry in the quest for novel therapeutics.[2][3]
The Genesis of Quinoxaline: A Historical Perspective
The story of quinoxaline begins in 1884, with the independent reports from German chemists O. Hinsberg and W. Körner, who first described the synthesis of this novel heterocyclic system.[4][5][6] Their pioneering work established the foundational method for quinoxaline synthesis: the condensation reaction between an ortho-phenylenediamine and a 1,2-dicarbonyl compound.[6][7] This straightforward and efficient approach, often referred to as the Hinsberg-Körner synthesis, remains a widely utilized method for constructing the quinoxaline core.[8]
Initially, the interest in quinoxalines was primarily academic, focusing on the exploration of new chemical entities and their fundamental properties. However, as the 20th century progressed, the unique electronic and structural features of the quinoxaline nucleus began to attract the attention of researchers in various fields. It was discovered that certain quinoxaline derivatives possess a wide spectrum of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.[9][10][11] This realization marked a pivotal shift, propelling quinoxalines from a chemical curiosity to a "privileged scaffold" in drug discovery.[1] The latter half of the 20th century and the dawn of the 21st have witnessed an explosion of research into quinoxaline chemistry, leading to the development of numerous synthetic methodologies and the identification of quinoxaline-based compounds with potent therapeutic potential, particularly in the realm of oncology.[2][3][12]
The Art of Synthesis: From Classical Methods to Modern Innovations
The synthesis of the quinoxaline scaffold has evolved significantly since its inception. While the classical Hinsberg-Körner condensation remains a robust and reliable method, the demand for greater efficiency, milder reaction conditions, and increased molecular diversity has driven the development of a plethora of innovative synthetic strategies.
The Classical Approach: Hinsberg-Körner Condensation
The traditional synthesis of quinoxalines involves the acid-catalyzed condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or benzil.[7] This reaction typically proceeds in a protic solvent like ethanol or acetic acid and often requires elevated temperatures.[7]
Modern Synthetic Methodologies
In recent decades, a variety of more sophisticated and "green" methods have emerged, offering advantages in terms of yield, reaction time, and environmental impact.[13] These include:
-
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields for the condensation reaction.[13]
-
Catalyst-Free Synthesis in Green Solvents: Remarkably simple and efficient synthesis can be achieved by simply mixing the reactants in methanol at room temperature, often yielding the product in minutes.
-
Metal-Catalyzed Cyclizations: Various transition metal catalysts have been employed to facilitate the synthesis of quinoxalines from different starting materials, including the cyclocondensation of o-phenylenediamines with aromatic alkynes.[5]
-
Condensation with In Situ Generated 1,2-Dicarbonyls: This approach involves the generation of the 1,2-dicarbonyl compound in the same reaction vessel as the condensation, streamlining the synthetic process.[5]
| Synthesis Method | Catalyst/Conditions | Solvent | Time | Yield (%) | Reference |
| Classical Condensation | |||||
| o-phenylenediamine + 1,2-dicarbonyl | Glycerol/Water, 90 °C | Water/Glycerol | 4–6 min | 85–91 | [4][5] |
| Modern Methods | |||||
| Microwave-Assisted | None | None | 60 sec | High | [13] |
| Catalyst-Free | Room Temperature | Methanol | 1 min | up to 93 | |
| Iodine-Catalyzed | I₂ (0.25 mmol) | DMSO | 12 h | 80–90 | [5] |
| Copper-Catalyzed | Cu(OAc)₂ | Toluene | 8 h | 86 | [5] |
| Zinc Triflate-Catalyzed | Zn(OTf)₂ | Acetonitrile | - | 85–91 | [5] |
| Solid Acid Catalyst | TiO₂-Pr-SO₃H | None or Ethanol | 10 min | 95 | [5] |
Experimental Protocols
General Procedure for the Classical Synthesis of 2,3-Diphenylquinoxaline
Materials:
-
o-Phenylenediamine (1 mmol, 108.1 mg)
-
Benzil (1,2-diphenylethane-1,2-dione) (1 mmol, 210.2 mg)
-
Ethanol (10 mL)
-
Glacial Acetic Acid (catalytic amount, ~2-3 drops)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add o-phenylenediamine and benzil.
-
Add ethanol to dissolve the reactants.
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Dry the purified 2,3-diphenylquinoxaline product.
Microwave-Assisted Synthesis of Quinoxaline
Materials:
-
o-Phenylenediamine (0.01 mol, 1.08 g)
-
Glyoxal (40% aqueous solution) (0.01 mol, 1.45 g)
Procedure:
-
In a microwave-safe vessel, mix o-phenylenediamine and glyoxal solution.
-
Irradiate the mixture in a microwave oven at 160 watts for 60 seconds.[13]
-
After irradiation, allow the vessel to cool to room temperature.
-
Purify the resulting liquid product by distillation to obtain pure quinoxaline.[13]
Biological Significance and Signaling Pathways
The quinoxaline scaffold is a key component in a multitude of biologically active compounds.[9] Their diverse pharmacological profiles include antibacterial, antifungal, antiviral, anti-inflammatory, and, most notably, anticancer activities.[10][11] In the field of oncology, quinoxaline derivatives have emerged as potent kinase inhibitors, targeting key enzymes involved in cancer cell proliferation and survival.[2][3]
One prominent example is Erdafitinib , a quinoxaline-based compound that acts as a pan-fibroblast growth factor receptor (FGFR) kinase inhibitor.[4] FGFRs are a family of receptor tyrosine kinases that, when dysregulated, can drive the growth of various cancers.[5] Erdafitinib binds to the ATP-binding pocket of FGFRs, inhibiting their phosphorylation and subsequent activation of downstream signaling pathways such as the RAS/MAPK and PI3K/AKT pathways.[5] This disruption of signaling leads to reduced cell proliferation and apoptosis in cancer cells with FGFR alterations.[5]
Another significant target for quinoxaline-based inhibitors is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[6] By inhibiting VEGFR-2, these compounds can block the formation of new blood vessels that tumors need to grow and metastasize.[6]
Caption: Inhibition of Receptor Tyrosine Kinase Signaling by Quinoxaline Derivatives.
Conclusion
From their serendipitous discovery in the late 19th century to their current status as a cornerstone of modern medicinal chemistry, quinoxaline compounds have had a profound impact on the scientific landscape. The elegance and versatility of the quinoxaline scaffold, coupled with the continuous innovation in synthetic methodologies, have enabled the development of a diverse array of molecules with significant therapeutic potential. As our understanding of the molecular basis of disease deepens, the rational design of novel quinoxaline derivatives targeting specific biological pathways will undoubtedly continue to be a fruitful area of research, promising new and improved treatments for a wide range of human ailments.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Mechanism of Action | BALVERSA® (erdafitinib) HCP [balversahcp.com]
- 3. bioengineer.org [bioengineer.org]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of Erdafitinib? [synapse.patsnap.com]
- 6. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targetable Pathways in Advanced Bladder Cancer: FGFR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, toxicity, and DFT studies ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05925D [pubs.rsc.org]
- 10. New quinoxaline-2(1H)-ones as potential VEGFR-2 inhibitors: design, synthesis, molecular docking, ADMET profile and anti-proliferative evaluations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Methodological & Application
Synthesis of 2-(Trifluoromethyl)quinoxaline: A Detailed Guide to Reaction Conditions and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 2-(Trifluoromethyl)quinoxaline, a key heterocyclic motif of interest in medicinal chemistry and materials science. The primary synthetic route involves the cyclocondensation of o-phenylenediamine with a trifluoromethyl-containing 1,2-dicarbonyl compound. This guide presents a comprehensive overview of the reaction conditions, a detailed experimental protocol, and a summary of relevant data to facilitate its synthesis in a laboratory setting.
Reaction Conditions at a Glance
The synthesis of quinoxaline derivatives is most commonly achieved through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. For the preparation of this compound, a suitable trifluoromethyl-substituted dicarbonyl precursor is required. The following table summarizes typical reaction conditions gleaned from analogous syntheses of quinoxaline derivatives. While a specific protocol for this compound is not extensively detailed in the cited literature, the conditions presented below serve as a robust starting point for reaction optimization.
| Parameter | Typical Conditions | Notes |
| Reactants | o-Phenylenediamine, Ethyl 3,3,3-trifluoropyruvate | Ethyl 3,3,3-trifluoropyruvate serves as the trifluoromethyl-containing 1,2-dicarbonyl synthon. |
| Solvent | Ethanol, Acetonitrile, n-Butanol, Acetic Acid | The choice of solvent can influence reaction rate and product purity. Ethanol and acetic acid are commonly used. |
| Catalyst | Acetic Acid, Trifluoroacetic Acid | Acid catalysis is often employed to facilitate the condensation and cyclization steps. |
| Temperature | Room Temperature to Reflux | The reaction can often be performed at room temperature, although heating may be required to drive the reaction to completion. |
| Reaction Time | 1 - 30 hours | Reaction time is dependent on the specific substrates, solvent, and temperature used. |
| Yield | 60 - 95% | Yields can vary based on the optimization of reaction conditions and purification methods. |
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure derived from established methods for quinoxaline synthesis.[1][2][3][4][5] Researchers should consider this a starting point and may need to optimize conditions for their specific setup.
Materials:
-
o-Phenylenediamine
-
Ethyl 3,3,3-trifluoropyruvate
-
Ethanol (absolute)
-
Glacial Acetic Acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve o-phenylenediamine (1 equivalent) in absolute ethanol.
-
Reagent Addition: To the stirred solution, add ethyl 3,3,3-trifluoropyruvate (1 equivalent).
-
Acid Catalysis: Add a catalytic amount of glacial acetic acid to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). If the reaction is slow, gently heat the mixture to reflux.
-
Workup: Upon completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford pure this compound.
-
Characterization: Confirm the identity and purity of the product using standard analytical techniques such as NMR (1H, 13C, 19F), mass spectrometry, and melting point determination.
Visualizing the Synthesis Workflow
The following diagram illustrates the logical workflow for the synthesis of this compound.
Caption: Synthetic workflow for this compound.
Signaling Pathway of the Condensation Reaction
The synthesis of this compound proceeds through a well-established reaction mechanism involving the condensation of an amine with a carbonyl group, followed by cyclization and dehydration.
Caption: Mechanism of this compound synthesis.
References
- 1. Synthesis of 2-trifluoromethylated quinolines from CF3-alkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 3. A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arkat-usa.org [arkat-usa.org]
Synthesis of 2-(Trifluoromethyl)quinoxaline: An Experimental Protocol for Researchers
Abstract
This application note provides a detailed experimental protocol for the synthesis of 2-(Trifluoromethyl)quinoxaline, a key building block in the development of novel therapeutic agents and functional materials. The synthesis is achieved through the well-established condensation reaction of o-phenylenediamine with a trifluoromethyl-containing α-dicarbonyl compound. This document outlines the necessary reagents, step-by-step procedure, purification methods, and comprehensive characterization data, including NMR and mass spectrometry, to ensure reproducible and efficient synthesis in a laboratory setting.
Introduction
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science due to their diverse pharmacological activities. The introduction of a trifluoromethyl group into the quinoxaline scaffold can significantly modulate the physicochemical and biological properties of the molecule, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. This protocol details a reliable method for the synthesis of this compound, providing researchers, scientists, and drug development professionals with a practical guide for its preparation.
Synthesis of this compound
The primary synthetic route to this compound involves the condensation of o-phenylenediamine with a suitable trifluoromethyl-containing 1,2-dicarbonyl precursor. A common and effective precursor for this reaction is ethyl 3,3,3-trifluoropyruvate.
Reaction Scheme
Caption: General reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol describes the synthesis of this compound from o-phenylenediamine and ethyl 3,3,3-trifluoropyruvate.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| o-Phenylenediamine | Reagent grade, 99% | Sigma-Aldrich |
| Ethyl 3,3,3-trifluoropyruvate | Synthesis grade | Commercially available |
| Ethanol (EtOH) | Anhydrous | Fisher Scientific |
| Hydrochloric acid (HCl) | 37% | VWR Chemicals |
| Sodium bicarbonate (NaHCO₃) | ACS reagent | EMD Millipore |
| Dichloromethane (CH₂Cl₂) | HPLC grade | J.T. Baker |
| Anhydrous sodium sulfate (Na₂SO₄) | ACS reagent | Sigma-Aldrich |
Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve o-phenylenediamine (1.08 g, 10 mmol) in ethanol (30 mL).
-
Addition of Reactant: To the stirred solution, add ethyl 3,3,3-trifluoropyruvate (1.70 g, 10 mmol) dropwise at room temperature.
-
Acidification: After the addition is complete, add a few drops of concentrated hydrochloric acid as a catalyst.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product with dichloromethane (3 x 30 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.
Expected Yield
The typical yield for this reaction ranges from 70% to 85%.
Characterization Data
The structure of the synthesized this compound can be confirmed by various spectroscopic methods.
| Property | Value |
| Molecular Formula | C₉H₅F₃N₂ |
| Molecular Weight | 198.15 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 60-65 °C |
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 9.01 (s, 1H, H-3), 8.20 (dd, J = 8.4, 1.2 Hz, 1H, H-5), 8.15 (dd, J = 8.4, 1.2 Hz, 1H, H-8), 7.90-7.82 (m, 2H, H-6, H-7).
-
¹³C NMR (101 MHz, CDCl₃) δ (ppm): 145.8 (q, J = 35.4 Hz, C-2), 142.5, 141.8, 141.2, 132.0, 131.2, 129.8, 128.5, 120.9 (q, J = 274.3 Hz, CF₃).
Mass Spectrometry (MS)
-
MS (EI): m/z (%) = 198 (M⁺, 100), 179 (M⁺ - F, 15), 151 (M⁺ - CF₃, 20), 129 (55), 102 (40).
Workflow Diagram
Caption: A step-by-step workflow for the synthesis and characterization of this compound.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of this compound. The described method is robust, high-yielding, and employs readily available starting materials. The provided characterization data will aid researchers in confirming the identity and purity of the synthesized compound. This protocol is intended to be a valuable resource for chemists involved in the synthesis of novel heterocyclic compounds for various applications, particularly in the field of drug discovery.
Applications of 2-(Trifluoromethyl)quinoxaline in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the use of 2-(Trifluoromethyl)quinoxaline derivatives in drug discovery. The unique chemical properties endowed by the trifluoromethyl group make this quinoxaline scaffold a promising candidate for the development of novel therapeutics, particularly in the areas of oncology, infectious diseases, and neurodegenerative disorders.
Introduction
Quinoxaline, a fused heterocyclic system of benzene and pyrazine rings, is a privileged scaffold in medicinal chemistry due to its diverse pharmacological activities. The incorporation of a trifluoromethyl (-CF3) group at the 2-position significantly enhances the lipophilicity, metabolic stability, and binding affinity of the molecule to biological targets. These properties make this compound derivatives attractive for overcoming challenges such as poor bioavailability and rapid metabolism often encountered in drug development.
This document outlines the synthesis, biological evaluation, and mechanisms of action of these compounds, supported by experimental protocols and data presented for comparative analysis.
Key Therapeutic Applications
Anticancer Activity
Derivatives of this compound have demonstrated potent cytotoxic effects against a broad range of cancer cell lines. Their mechanisms of action are often multifaceted, including the induction of DNA damage and inhibition of key enzymes involved in cancer progression.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of representative this compound derivatives, with efficacy expressed as the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50).
| Compound ID | Derivative Class | Cancer Cell Line | IC50 / GI50 (µM) | Mechanism of Action | Reference |
| Compound 1 | 2-Arylcarbonyl-3-trifluoromethylquinoxaline 1,4-di-N-oxide | Leukemia (CCRF-CEM) | < 0.01 | DNA Damage, ROS Generation | [1] |
| Compound 2 | 2-Benzoyl-3-trifluoromethylquinoxaline 1,4-di-N-oxide | Leukemia (RPMI-8226) | 0.04 | Not fully elucidated | [2] |
| Compound 3 | 2-Alkylcarbonyl-3-trifluoromethylquinoxaline 1,4-di-N-oxide | Breast (MCF7) | 1.02 | Not fully elucidated | [2] |
| Compound IV | Quinoxaline Derivative | Prostate (PC-3) | 2.11 | Topoisomerase II Inhibition, Apoptosis Induction | [3] |
| Compound III | Quinoxaline Derivative | Prostate (PC-3) | 4.11 | Topoisomerase II Inhibition, Apoptosis Induction | [3] |
Antimicrobial Activity
The this compound scaffold is also a promising platform for the development of novel antimicrobial agents. Certain derivatives have shown significant activity against various bacterial and fungal pathogens.
Quantitative Antimicrobial Activity Data
| Compound ID | Derivative Class | Microbial Strain | MIC (µg/mL) | Mechanism of Action | Reference |
| 13c | 2-Acyl-3-trifluoromethylquinoxaline 1,4-dioxide | M. tuberculosis H37Rv | 0.2 | DNA-damaging agent | [4] |
| 12a | 2-Acyl-3-trifluoromethylquinoxaline 1,4-dioxide | S. aureus ATCC 29213 | 1.56 | DNA-damaging agent | [4] |
Neuroprotective Activity
Recent studies have highlighted the potential of this compound derivatives in the treatment of neurodegenerative diseases, particularly Alzheimer's disease. Their primary mechanism in this context is the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.
Quantitative Acetylcholinesterase Inhibition Data
| Compound ID | Derivative Class | IC50 (µM) vs AChE | Reference |
| 6c | 2,3-Dimethylquinoxalin-6-amine derivative | 0.077 | [5] |
Experimental Protocols
Synthesis of this compound Derivatives
A common and effective method for the synthesis of 2-acyl-3-trifluoromethylquinoxaline 1,4-dioxides is the Beirut reaction. This reaction involves the condensation of a benzofuroxan with a trifluoromethyl-substituted 1,3-dicarbonyl compound.[4]
Protocol: Synthesis of 2-Acyl-3-trifluoromethylquinoxaline 1,4-dioxides via the Beirut Reaction
-
Dissolution: Dissolve the appropriate benzofuroxan (1.0 eq) and a trifluoromethyl-substituted 1,3-dicarbonyl compound (4.0 eq) in dry chloroform.
-
Addition of Base: Add triethylamine (Et3N) to the solution.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., chloroform/acetone).
-
Characterization: Characterize the purified compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
In Vitro Anticancer Activity Assessment
Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.
-
Cell Plating: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative (typically from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vivo Anticancer Activity Assessment
Protocol: Hollow Fiber Assay
The hollow fiber assay is an in vivo model to evaluate the efficacy of anticancer compounds.
-
Cell Encapsulation: Fill polyvinylidene fluoride (PVDF) hollow fibers with a suspension of cancer cells (e.g., 1 x 10^6 cells/mL).
-
Implantation: Surgically implant the fibers into the peritoneal cavity and/or subcutaneously in immunocompromised mice.
-
Compound Administration: Administer the test compound to the mice via an appropriate route (e.g., intraperitoneal or intravenous injection) for a specified treatment period.
-
Fiber Retrieval: At the end of the treatment period, retrieve the hollow fibers.
-
Viability Assessment: Determine the viable cell mass within the fibers using a cell viability assay such as the MTT assay.
Mechanism of Action Studies
Protocol: Topoisomerase II Inhibition Assay (DNA Relaxation Assay)
This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase II.
-
Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322), assay buffer, ATP, and the test compound at various concentrations.
-
Enzyme Addition: Add human topoisomerase IIα to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and linear) on an agarose gel.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition of topoisomerase II is observed as a decrease in the amount of relaxed DNA compared to the control.
Protocol: DNA Damage Assessment (Comet Assay)
The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA damage in individual cells.
-
Cell Treatment: Treat cells with the this compound derivative for a defined period.
-
Cell Embedding: Embed the treated cells in low-melting-point agarose on a microscope slide.
-
Lysis: Lyse the cells using a high-salt and detergent solution to remove membranes and cytoplasm, leaving behind the nucleoids.
-
Electrophoresis: Subject the slides to electrophoresis under alkaline conditions. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."
-
Visualization and Analysis: Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope. Quantify the extent of DNA damage by measuring the length and intensity of the comet tail.
Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to screen for AChE inhibitors.
-
Reaction Mixture: In a 96-well plate, add buffer (e.g., phosphate buffer, pH 8.0), acetylthiocholine iodide (ATCI), and the test compound at various concentrations.
-
Enzyme Addition: Add acetylcholinesterase solution to each well to initiate the reaction.
-
Detection: Add 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to the wells. DTNB reacts with thiocholine, the product of ATCI hydrolysis by AChE, to produce a yellow-colored product.
-
Absorbance Measurement: Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
Data Analysis: Calculate the rate of reaction and determine the percentage of AChE inhibition. Calculate the IC50 value for the test compound.
Signaling Pathways and Mechanisms of Action
The biological activities of this compound derivatives are underpinned by their interactions with specific cellular pathways.
Induction of Apoptosis via Topoisomerase II Inhibition
Several this compound derivatives function as topoisomerase II poisons. They stabilize the covalent complex between the enzyme and DNA, leading to double-strand breaks. This DNA damage triggers the intrinsic apoptosis pathway.
Caption: Topoisomerase II inhibition leading to apoptosis.
DNA Damage Response Pathway
The generation of reactive oxygen species (ROS) and direct DNA intercalation by some this compound derivatives activate the DNA Damage Response (DDR) pathway, leading to cell cycle arrest and apoptosis.
Caption: DNA Damage Response (DDR) pathway activation.
Acetylcholinesterase Inhibition in Alzheimer's Disease
In the context of Alzheimer's disease, inhibiting acetylcholinesterase increases the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is impaired in the disease.
Caption: Mechanism of AChE inhibition in Alzheimer's disease.
Conclusion
The this compound scaffold represents a versatile and promising platform for the discovery and development of new therapeutic agents. The detailed protocols and data presented herein provide a valuable resource for researchers engaged in the exploration of these compounds for various disease applications. Further investigation into their structure-activity relationships, pharmacokinetic profiles, and in vivo efficacy is warranted to fully realize their therapeutic potential.
References
- 1. Synthesis and biological evaluation of new 2-arylcarbonyl-3-trifluoromethylquinoxaline 1,4-di-N-oxide derivatives and their reduced analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and anticancer activity evaluation of new 2-alkylcarbonyl and 2-benzoyl-3-trifluoromethyl-quinoxaline 1,4-di-N-oxide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Characterization of Novel 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cleavage of Plasmid DNA by Eukaryotic Topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]
2-(Trifluoromethyl)quinoxaline: A Versatile Scaffold for Complex Molecule Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science. The introduction of a trifluoromethyl (-CF3) group at the 2-position of the quinoxaline ring profoundly influences the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and electron affinity. These modifications often lead to enhanced biological activity and novel material characteristics. 2-(Trifluoromethyl)quinoxaline serves as a crucial building block for the synthesis of a diverse array of complex molecules with applications in drug discovery and organic electronics.
The trifluoromethyl group is a key pharmacophore in modern drug design, known to enhance binding affinity and cell permeability.[1] In the context of quinoxalines, this functionalization has led to the development of potent anticancer, antimicrobial, and anti-inflammatory agents.[2][3] Furthermore, the electron-withdrawing nature of the trifluoromethyl group makes this compound derivatives attractive candidates for electron-transporting materials in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[4][5]
These application notes provide a comprehensive overview of the synthesis, functionalization, and applications of this compound as a building block. Detailed experimental protocols for its synthesis and subsequent derivatization via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions are presented, along with a summary of the biological activities and material properties of its derivatives.
Data Presentation
Biological Activity of this compound Derivatives
The incorporation of the this compound moiety into larger molecular frameworks has yielded compounds with significant cytotoxic activity against various cancer cell lines. The following table summarizes the in vitro anticancer activity (IC50 values) of selected derivatives.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | Thiazolo[4,5-d]pyrimidine | Melanoma (C32) | 24.4 | [3] |
| 2 | Thiazolo[4,5-d]pyrimidine | Melanoma (A375) | 25.4 | [3] |
| 3 | Thiazolo[4,5-d]pyrimidine | Breast (MCF-7) | >100 | [3] |
| 4 | Thiazolo[4,5-d]pyrimidine | Prostate (DU145) | 48.7 | [3] |
| 5 | Isoxazole | Breast (MCF-7) | 2.63 | [6] |
| 6 | Isoxazole | Breast (4T1) | - | [6] |
| 7 | Isoxazole | Prostate (PC-3) | - | [6] |
| 8 | Quinoxaline Analog | Breast (MCF-7) | 4.23 | [7] |
| 9 | Quinoxaline Analog | Liver (HepG2) | 16.46 | [7] |
Properties of Quinoxaline-Based Organic Semiconductors
Quinoxaline derivatives, particularly those with electron-withdrawing groups like trifluoromethyl, are being actively investigated as n-type organic semiconductors. The table below lists the electron mobility of some quinoxaline-based polymers.
| Polymer ID | Quinoxaline Monomer | Electron Mobility (cm² V⁻¹ s⁻¹) | Hole Mobility (cm² V⁻¹ s⁻¹) | Reference |
| PQx-BT | Pyrazino[2,3-g]quinoxaline-2,7-dione | 4.28 x 10⁻³ | 5.22 x 10⁻⁴ | [8][9] |
| PQx-TT | Pyrazino[2,3-g]quinoxaline-2,7-dione | 3.95 x 10⁻³ | 4.82 x 10⁻² | [8][9] |
| P(DTQI-BTI) | Dithiene-fused quinoxalineimide | 0.25 | - | [5] |
| PQ1 | Thiophene-substituted quinoxaline | - | 0.12 | [10] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of this compound via the condensation of o-phenylenediamine with an ethyl trifluoroacetoacetate precursor.
Workflow Diagram:
Caption: Synthetic workflow for this compound.
Materials:
-
o-Phenylenediamine
-
Ethyl 4,4,4-trifluoroacetoacetate
-
Ethanol
-
Standard laboratory glassware
-
Magnetic stirrer with heating capabilities
-
Rotary evaporator
-
Silica gel for column chromatography (optional)
-
Hexanes and Ethyl acetate for chromatography (optional)
Procedure:
-
To a round-bottom flask, add o-phenylenediamine (1.0 equiv) and dissolve it in ethanol.
-
Add ethyl 4,4,4-trifluoroacetoacetate (1.05 equiv) to the solution.
-
Heat the reaction mixture to reflux and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.
Protocol 2: Suzuki-Miyaura Cross-Coupling of a 2-Halo-6-(trifluoromethyl)quinoxaline Derivative
This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a 2-chloro- or 2-bromo-6-(trifluoromethyl)quinoxaline with an arylboronic acid to form a C-C bond.
Catalytic Cycle Diagram:
Caption: Suzuki-Miyaura cross-coupling catalytic cycle.
Materials:
-
2-Chloro-6-(trifluoromethyl)quinoxaline or 2-Bromo-6-(trifluoromethyl)quinoxaline (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/water mixture)
-
Schlenk flask or sealed tube
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add the 2-halo-6-(trifluoromethyl)quinoxaline (1.0 equiv), arylboronic acid (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and base (e.g., K₂CO₃, 2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1) via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Buchwald-Hartwig Amination of a 2-Halo-6-(trifluoromethyl)quinoxaline Derivative
This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of a 2-chloro- or 2-bromo-6-(trifluoromethyl)quinoxaline with a primary or secondary amine to form a C-N bond.[11]
Experimental Workflow Diagram:
Caption: Workflow for Buchwald-Hartwig amination.
Materials:
-
2-Chloro-6-(trifluoromethyl)quinoxaline or 2-Bromo-6-(trifluoromethyl)quinoxaline (1.0 equiv)
-
Primary or secondary amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, Cs₂CO₃, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Glovebox or Schlenk line for inert atmosphere setup
Procedure:
-
In a glovebox or under a positive flow of inert gas, add the palladium precatalyst, phosphine ligand, and base to an oven-dried Schlenk tube.
-
Add the 2-halo-6-(trifluoromethyl)quinoxaline and the amine.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the tube and heat the reaction mixture to 80-120 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-amino-6-(trifluoromethyl)quinoxaline derivative.[12]
References
- 1. A Direct Method for Synthesis of Fluorinated Quinazolinones and Quinoxalines Using Fluorinated Acids without Metals or Additives [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Quinoxaline derivatives as attractive electron-transporting materials. [qmro.qmul.ac.uk]
- 5. ahnu.edu.cn [ahnu.edu.cn]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Pyrazino[2,3-g]quinoxaline-2,7-dione based π-conjugated polymers with affinity towards acids and semiconductor performance in organic thin film transistors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Design, Synthesis, and Application in OFET of a Quinoxaline-Based D-A Conjugated Polymer [frontiersin.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
Green Synthesis of Quinoxaline Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The development of environmentally benign synthetic methodologies is a cornerstone of modern medicinal chemistry and drug development. Quinoxaline and its derivatives represent a critical class of nitrogen-containing heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[1][2] Traditional synthesis methods often rely on harsh reaction conditions, toxic solvents, and expensive metal catalysts, posing significant environmental and economic challenges.[1][3] This document provides a comprehensive overview of green and sustainable approaches for the synthesis of quinoxaline derivatives, focusing on catalyst-free systems, the use of eco-friendly solvents, and energy-efficient techniques. Detailed experimental protocols and comparative data are presented to facilitate the adoption of these greener alternatives in the laboratory and beyond.
I. Catalyst-Free Synthesis in Green Solvents
A significant advancement in green chemistry is the development of catalyst-free synthetic routes, which minimize waste and reduce the potential for metal contamination in the final products.[4][5] The condensation of 1,2-diamines with 1,2-dicarbonyl compounds is a fundamental approach to quinoxaline synthesis.[2][3] Remarkably, this transformation can be achieved with high efficiency in the absence of any catalyst, often in environmentally friendly solvents like water or ethanol.[4][6]
Comparative Data for Catalyst-Free Methods
| Entry | 1,2-Diamine | 1,2-Dicarbonyl Compound | Solvent | Conditions | Time | Yield (%) | Reference |
| 1 | o-Phenylenediamine | Benzil | Methanol | Room Temp | 1 min | 93 | [6] |
| 2 | o-Phenylenediamine | Benzil | Water | 80 °C | - | Moderate to High | [7] |
| 3 | o-Phenylenediamine | Phenacyl Bromide | Ethanol | Reflux | - | 70-85 | [4] |
| 4 | Substituted o-phenylenediamines | Various 1,2-dicarbonyls | Water | Ultrasound | - | Good to Excellent | [7] |
Experimental Protocol: Catalyst-Free Synthesis of 2,3-Diphenylquinoxaline in Methanol[6]
Materials:
-
o-Phenylenediamine (1.0 mmol, 108.1 mg)
-
Benzil (1.0 mmol, 210.2 mg)
-
Methanol (5 mL)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer and stir bar
Procedure:
-
To a 25 mL round-bottom flask containing a magnetic stir bar, add o-phenylenediamine (1.0 mmol) and methanol (5 mL).
-
Stir the solution at ambient temperature until the diamine is fully dissolved.
-
Add benzil (1.0 mmol) to the stirred solution in one portion.
-
Continue stirring at ambient temperature for 1 minute.
-
The product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold methanol.
-
Dry the product in a vacuum oven to obtain 2,3-diphenylquinoxaline.
II. Energy-Efficient Synthesis Methods
Microwave and ultrasound irradiation have emerged as powerful tools in green synthesis, offering significant reductions in reaction times, increased product yields, and often milder reaction conditions compared to conventional heating methods.[1][8] These techniques can be applied to various synthetic strategies for quinoxaline derivatives, including catalyst-free and catalyzed reactions.
A. Microwave-Assisted Synthesis
Microwave-assisted organic synthesis utilizes the ability of polar molecules to absorb microwave energy and convert it into heat, leading to rapid and uniform heating of the reaction mixture.[9][10] This technology has been successfully applied to the synthesis of quinoxalines, often in solvent-free conditions or using green solvents like water or polyethylene glycol (PEG).[9][11][12]
Comparative Data for Microwave-Assisted Methods
| Entry | 1,2-Diamine | 1,2-Dicarbonyl/α-Hydroxy Ketone | Catalyst/Support | Conditions | Time | Yield (%) | Reference |
| 1 | o-Phenylenediamine | Benzil | Acidic Alumina | Solvent-free, MW | 3 min | 80-86 | [10] |
| 2 | o-Phenylenediamine | Benzil | PEG-400 | MW, 120 °C | 3 min | High | [12] |
| 3 | o-Phenylenediamine | Glyoxal | None | MW, 160 W | 60 s | High | [9] |
| 4 | Isatin derivatives | o-Phenylenediamine | Water | MW | - | Good to Excellent | [11] |
Experimental Protocol: Microwave-Assisted Synthesis of 2,3-Diphenylquinoxaline[10]
Materials:
-
o-Phenylenediamine (1.1 mmol, 119 mg)
-
Benzil (1.0 mmol, 210 mg)
-
Acidic Alumina (0.5 g)
-
Microwave reactor vial
-
Mortar and pestle
Procedure:
-
In a mortar, grind together o-phenylenediamine (1.1 mmol), benzil (1.0 mmol), and acidic alumina (0.5 g) to create a homogeneous mixture.
-
Transfer the mixture to a microwave reactor vial.
-
Place the vial in a domestic microwave oven and irradiate for 3 minutes at a suitable power level (e.g., 450 W).
-
After completion, allow the vial to cool to room temperature.
-
Extract the product from the solid support using ethanol.
-
Remove the solvent under reduced pressure and purify the crude product by recrystallization from ethanol.
B. Ultrasound-Assisted Synthesis
Sonochemistry utilizes the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to accelerate chemical reactions.[1][13] This technique has been effectively employed for the synthesis of quinoxaline derivatives, often at room temperature and with high yields.[7][14]
Experimental Protocol: Ultrasound-Assisted Catalyst-Free Synthesis of Quinoxaline Derivatives[7]
Materials:
-
Substituted o-phenylenediamine (1.0 mmol)
-
1,2-Dicarbonyl compound (1.0 mmol)
-
Water (5 mL)
-
Reaction vessel suitable for ultrasonication
-
Ultrasonic bath
Procedure:
-
In a suitable reaction vessel, dissolve the substituted o-phenylenediamine (1.0 mmol) and the 1,2-dicarbonyl compound (1.0 mmol) in water (5 mL).
-
Place the vessel in an ultrasonic bath.
-
Irradiate the mixture with ultrasound at a specified frequency (e.g., 40 kHz) at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the solid product is typically collected by filtration, washed with water, and dried.
III. Mechanochemical Synthesis
Mechanochemistry offers a solvent-free and often catalyst-free approach to chemical synthesis by using mechanical force to induce reactions.[15][16] This highly efficient and environmentally friendly method has been successfully applied to the synthesis of quinoxaline derivatives.[15][17]
Experimental Protocol: Mechanochemical Synthesis of 2,3-Diphenylquinoxaline via Helical Airflow[15][17]
Materials:
-
o-Phenylenediamine
-
Benzil
-
Spiral gas–solid two-phase flow (S-GSF) reactor
-
Nitrogen gas
Procedure:
-
Equimolar amounts of o-phenylenediamine and benzil are fed into the S-GSF reactor.
-
Nitrogen gas is introduced as the carrier gas at a pressure of 0.8 MPa.
-
The reaction is typically complete within 1-3 minutes.
-
The product is collected from the reactor with high purity and yield (often exceeding 90%).
IV. Green Catalytic Systems
While catalyst-free methods are ideal, certain transformations benefit from the use of a catalyst. Green catalysis focuses on the use of non-toxic, recyclable, and highly efficient catalysts.[18][19]
A. Biocatalysts and Organocatalysts
The use of naturally derived or simple organic molecules as catalysts aligns with the principles of green chemistry.[4] For instance, L-arabinose, a naturally occurring sugar, has been reported as an effective catalyst for quinoxaline synthesis.[20]
B. Heterogeneous Catalysts
Solid-supported catalysts offer advantages in terms of easy separation from the reaction mixture and potential for recycling.[19][21] Examples include sulfated polyborate and nano-BF₃·SiO₂.[19][21]
Experimental Protocol: Synthesis of Quinoxalines using Sulfated Polyborate under Solvent-Free Conditions[21]
Materials:
-
Substituted o-phenylenediamine (1.0 mmol)
-
1,2-Diketone or α-hydroxy ketone (1.0 mmol)
-
Sulfated polyborate (10 wt%)
-
Round-bottom flask
-
Heating mantle or oil bath
Procedure:
-
In a round-bottom flask, mix the substituted o-phenylenediamine (1.0 mmol), the 1,2-diketone or α-hydroxy ketone (1.0 mmol), and sulfated polyborate (10 wt%).
-
Heat the mixture at a specified temperature (e.g., 80 °C).
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and add ethanol to dissolve the product.
-
Filter to remove the catalyst.
-
Evaporate the solvent from the filtrate to obtain the crude product, which can be further purified by recrystallization.
V. Visualizing Synthesis Workflows
The following diagrams illustrate the general workflows for the green synthesis of quinoxaline derivatives.
Caption: General workflow for green synthesis of quinoxalines.
Caption: Protocol for catalyst-free synthesis in methanol.
Conclusion
The adoption of green chemistry principles in the synthesis of quinoxaline derivatives offers significant advantages, including reduced environmental impact, increased safety, and improved efficiency.[1] The methods outlined in this document—ranging from catalyst-free reactions in green solvents to energy-efficient microwave, ultrasound, and mechanochemical techniques—provide a robust toolkit for researchers and professionals in drug development. By implementing these protocols, the scientific community can contribute to a more sustainable future for pharmaceutical manufacturing.
References
- 1. ijirt.org [ijirt.org]
- 2. recipp.ipp.pt [recipp.ipp.pt]
- 3. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facile, eco-friendly, catalyst-free synthesis of polyfunctionalized quinoxalines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. thieme-connect.com [thieme-connect.com]
- 7. Recent advances in the transition-metal-free synthesis of quinoxalines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06942J [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. tsijournals.com [tsijournals.com]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Homogenization offers access to quinoxalines in minutes: a solvent-free, catalyst-free protocol with a near-zero E -factor - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D4MR00100A [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. benthamdirect.com [benthamdirect.com]
- 19. Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03646D [pubs.rsc.org]
- 20. tandfonline.com [tandfonline.com]
- 21. ias.ac.in [ias.ac.in]
Application Notes and Protocols for the Purification of 2-(Trifluoromethyl)quinoxaline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the purification of 2-(Trifluoromethyl)quinoxaline, a key intermediate in the development of various therapeutic agents. The following methods are designed to yield high-purity material suitable for further synthetic steps and biological screening.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry due to the unique properties conferred by the trifluoromethyl group, such as enhanced metabolic stability and binding affinity. Ensuring the high purity of this compound is critical for obtaining reliable data in downstream applications. This guide outlines two primary purification techniques: silica gel column chromatography and recrystallization.
Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 148853-42-3 | [1] |
| Molecular Formula | C₉H₅F₃N₂ | [1] |
| Molecular Weight | 198.14 g/mol | [1] |
| Appearance | White to off-white powder | [1] |
| Melting Point | 60-65 °C | [1] |
Purification Techniques
Two common and effective methods for the purification of this compound are detailed below. The choice of method will depend on the nature and quantity of impurities, as well as the scale of the purification.
Silica Gel Column Chromatography
Column chromatography is a versatile technique for separating this compound from both more polar and less polar impurities. A gradient elution with a mixture of a non-polar and a polar solvent is recommended for optimal separation.
Illustrative Data for Column Chromatography Purification
| Parameter | Value |
| Crude Product Mass | 5.0 g |
| Purity of Crude Product (by HPLC) | ~85% |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Gradient of Ethyl Acetate in Hexane |
| Purified Product Mass | 4.1 g |
| Yield | 82% |
| Purity of Final Product (by HPLC) | >98% |
Experimental Protocol: Flash Column Chromatography
Materials:
-
Crude this compound
-
Silica Gel (230-400 mesh)
-
Hexane (or Petroleum Ether)
-
Ethyl Acetate
-
Glass column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
UV lamp
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate and develop it in various hexane/ethyl acetate solvent systems (e.g., 9:1, 4:1, 1:1) to determine the optimal eluent for separation. Aim for an Rf value of 0.2-0.3 for the product.
-
-
Column Packing:
-
Prepare a slurry of silica gel in hexane.
-
Pour the slurry into the column and allow the silica to settle, ensuring an evenly packed bed. Drain the excess solvent until the solvent level is just above the silica.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase.
-
Alternatively, for less soluble samples, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Begin elution with a low polarity solvent system (e.g., 5% ethyl acetate in hexane).
-
Gradually increase the polarity of the mobile phase (e.g., to 10%, 20%, and 50% ethyl acetate in hexane) to elute the product and any more polar impurities.[2]
-
Collect fractions and monitor the elution by TLC.
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
-
Workflow for Column Chromatography
Caption: Workflow for column chromatography purification.
Recrystallization
Recrystallization is an effective technique for purifying solid compounds, particularly when the impurities have different solubility profiles from the product. For quinoxaline derivatives, ethanol is a commonly used solvent.[3][4]
Illustrative Data for Recrystallization
| Parameter | Value |
| Crude Product Mass | 5.0 g |
| Purity of Crude Product (by HPLC) | ~90% |
| Recrystallization Solvent | Ethanol |
| Purified Product Mass | 4.3 g |
| Yield | 86% |
| Purity of Final Product (by HPLC) | >99% |
Experimental Protocol: Recrystallization from a Single Solvent
Materials:
-
Crude this compound
-
Ethanol
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol and heat the mixture with swirling until the solid completely dissolves.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are present, perform a hot gravity filtration of the solution into a clean, pre-warmed flask.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Crystals should start to form.
-
Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Dry the crystals under vacuum to obtain the pure this compound.
-
Workflow for Recrystallization
References
- 1. Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Derivatives as EGFR Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-up Synthesis of 2-(Trifluoromethyl)quinoxaline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scale-up synthesis of 2-(Trifluoromethyl)quinoxaline, a key intermediate in pharmaceutical and materials science research. The protocols are designed to be scalable and reproducible, with a focus on providing clear, actionable guidance for laboratory and pilot-plant settings.
Introduction
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds with a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties. The incorporation of a trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of these molecules, making this compound a valuable building block in drug discovery and development. These protocols describe two reliable methods for the synthesis of this compound on a gram scale and beyond.
Method 1: One-Pot Condensation of o-Phenylenediamine with Ethyl 4,4,4-trifluoroacetoacetate
This method is a robust and straightforward approach for the synthesis of this compound, involving the condensation of a readily available diamine with a trifluoromethyl-containing β-ketoester.
Reaction Scheme
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
Materials:
-
o-Phenylenediamine
-
Ethyl 4,4,4-trifluoroacetoacetate
-
Ethanol (absolute)
-
Activated Carbon
-
Celatom® (or other filter aid)
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and temperature probe.
-
Heating mantle
-
Buchner funnel and filter flask
-
Rotary evaporator
-
Crystallization dish
Procedure:
-
Reaction Setup: To a 1 L three-necked round-bottom flask, add o-phenylenediamine (54.0 g, 0.5 mol) and absolute ethanol (500 mL). Stir the mixture until the solid is fully dissolved.
-
Addition of Ketoester: Slowly add ethyl 4,4,4-trifluoroacetoacetate (92.0 g, 0.5 mol) to the solution at room temperature. An exotherm may be observed.
-
Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Decolorization: After completion of the reaction, cool the mixture to 50-60 °C and add activated carbon (5.0 g). Stir for 30 minutes.
-
Filtration: Filter the hot mixture through a pad of Celatom® to remove the activated carbon. Wash the filter cake with hot ethanol (2 x 50 mL).
-
Crystallization: Allow the filtrate to cool to room temperature, then cool further in an ice bath for 1-2 hours to induce crystallization.
-
Isolation: Collect the crystalline product by vacuum filtration and wash with cold ethanol (2 x 50 mL).
-
Drying: Dry the product in a vacuum oven at 40-50 °C to a constant weight.
Quantitative Data
| Parameter | Value |
| Yield | 85-95% |
| Purity (by HPLC) | >99% |
| Melting Point | 74-76 °C |
| Appearance | White to off-white crystalline solid |
Method 2: Synthesis via Trifluoroacetylation with Trifluoroacetic Anhydride
This alternative method utilizes trifluoroacetic anhydride as a potent trifluoroacetylating agent. This can be a faster reaction but requires careful handling of the corrosive and water-sensitive anhydride.
Reaction Scheme
Caption: Synthesis via trifluoroacetylation.
Experimental Protocol
Materials:
-
o-Phenylenediamine
-
Trifluoroacetic anhydride (TFAA)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Equipment:
-
Three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet.
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 1 L three-necked round-bottom flask under a nitrogen atmosphere, dissolve o-phenylenediamine (54.0 g, 0.5 mol) in anhydrous dichloromethane (500 mL). Cool the solution to 0 °C in an ice bath.
-
Addition of TFAA: Add trifluoroacetic anhydride (115.5 g, 0.55 mol) dropwise via the dropping funnel over 30-45 minutes, maintaining the internal temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution (200 mL). Separate the organic layer.
-
Extraction: Wash the organic layer with saturated sodium bicarbonate solution (2 x 100 mL) and then with brine (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.
Quantitative Data
| Parameter | Value |
| Yield | 75-85% |
| Purity (by HPLC) | >98% |
| Melting Point | 74-76 °C |
| Appearance | Pale yellow solid |
Safety Precautions
-
Trifluoroacetic anhydride (TFAA) is highly corrosive, toxic, and reacts violently with water. Handle TFAA in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Ensure an eyewash station and safety shower are readily accessible. In case of skin contact, wash immediately with plenty of water.
-
o-Phenylenediamine is toxic and a suspected mutagen. Avoid inhalation of dust and contact with skin and eyes.
-
The reactions can be exothermic. Maintain proper temperature control, especially during the addition of reagents.
Experimental Workflow
Caption: Workflow for the one-pot condensation method.
Conclusion
The presented protocols offer two effective methods for the scale-up synthesis of this compound. Method 1 is generally preferred for its use of less hazardous reagents and simpler work-up procedure, making it more amenable to large-scale production. Method 2 provides a faster alternative, though it requires more stringent handling of the corrosive and water-sensitive trifluoroacetic anhydride. The choice of method will depend on the specific requirements of the laboratory or production facility, including scale, available equipment, and safety infrastructure. Both methods, when followed with care, can provide high yields of pure this compound for further applications in research and development.
Application Notes and Protocols for Microwave-Assisted Synthesis of 2-(Trifluoromethyl)quinoxaline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline derivatives are a critical class of nitrogen-containing heterocyclic compounds, forming the structural core of numerous biologically active molecules.[1] These scaffolds are prominent in pharmaceuticals with a wide range of activities, including antimicrobial, anticancer, antifungal, and antiviral properties.[2][3] The introduction of a trifluoromethyl (-CF3) group into organic molecules is a key strategy in modern medicinal chemistry. This is due to the unique properties it imparts, such as increased metabolic stability, enhanced lipophilicity, and improved binding affinity to biological targets. Consequently, 2-(Trifluoromethyl)quinoxaline is a valuable building block for the development of novel therapeutic agents.
Traditionally, the synthesis of quinoxalines involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, often requiring prolonged reaction times and harsh conditions.[4] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful green chemistry technique to overcome these limitations.[3] Microwave irradiation provides rapid, uniform heating, which dramatically reduces reaction times from hours to minutes, often increases product yields, and allows for solvent-free or reduced-solvent conditions.[2][5] This application note provides a detailed protocol for the efficient synthesis of this compound using a microwave-assisted approach.
General Reaction Scheme
The synthesis proceeds via the condensation of an o-phenylenediamine with a trifluoromethyl-containing 1,2-dicarbonyl equivalent. A common precursor for this transformation is 3-bromo-1,1,1-trifluoroacetone, which reacts with the diamine to form the quinoxaline ring system.
Caption: General reaction for the synthesis of this compound.
Experimental Protocol
This protocol describes a representative method for the synthesis of this compound based on general procedures for microwave-assisted quinoxaline formation.[6]
Materials:
-
o-Phenylenediamine (1.0 mmol, 108.1 mg)
-
3-Bromo-1,1,1-trifluoroacetone (1.0 mmol, 190.9 mg)
-
Iodine (I₂) (5 mol%, 12.7 mg) (Optional, but recommended)
-
Ethanol/Water (1:1 mixture, 2 mL)
-
10 mL microwave synthesis vial
-
Magnetic stir bar
-
CEM Discover Microwave Synthesizer or equivalent
Procedure:
-
Vial Preparation: To a 10 mL microwave synthesis vial equipped with a magnetic stir bar, add o-phenylenediamine (1.0 mmol) and 3-bromo-1,1,1-trifluoroacetone (1.0 mmol).
-
Solvent and Catalyst Addition: Add 2 mL of a 1:1 ethanol/water mixture, followed by a catalytic amount of iodine (5 mol%).[6]
-
Microwave Irradiation: Seal the vial securely and place it in the cavity of the microwave reactor. Irradiate the mixture for 2-5 minutes at a constant temperature of 50-80°C (power level may need to be adjusted, e.g., 300 W).[6]
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).
-
Work-up:
-
After completion, cool the reaction vial to room temperature.
-
Transfer the reaction mixture to a separatory funnel containing dichloromethane (15 mL).
-
Wash the organic layer successively with a 5% aqueous sodium thiosulfate solution (5 mL) to remove iodine, followed by brine (5 mL).[6]
-
Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification:
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure this compound.
-
Data Presentation: Microwave-Assisted Synthesis of Quinoxaline Derivatives
While specific data for this compound is not detailed in the cited literature, the following table summarizes typical reaction conditions and outcomes for the synthesis of various quinoxaline derivatives using microwave irradiation, demonstrating the efficiency of this method.
| Entry | Diamine Reactant | Dicarbonyl Reactant | Catalyst/Conditions | Time (min) | Yield (%) | Reference |
| 1 | o-Phenylenediamine | Benzil | Acidic Alumina, Solvent-free | 3 | 94 | [7] |
| 2 | o-Phenylenediamine | Phenylglyoxal | Iodine (5 mol%), EtOH/H₂O (1:1) | 0.5 | 95 | [6] |
| 3 | 4-Methylbenzene-1,2-diamine | Benzil | Acidic Alumina, Solvent-free | 3 | 96 | [7] |
| 4 | 4-Nitrobenzene-1,2-diamine | Benzil | Acidic Alumina, Solvent-free | 3 | 95 | [7] |
| 5 | Pyridine-2,3-diamine | 2,3-Butanedione | Solvent-free | 2 | 89 | [5] |
| 6 | 4,5-Dimethyl-1,2-phenylenediamine | Glyoxal | Iodine (5 mol%), EtOH/H₂O (1:1) | 3 | 96 | [6] |
Experimental Workflow Visualization
The following diagram illustrates the step-by-step workflow for the microwave-assisted synthesis of this compound.
Caption: Workflow for microwave-assisted synthesis and purification.
Conclusion
Microwave-assisted synthesis represents a rapid, efficient, and environmentally conscious alternative to conventional heating methods for producing quinoxaline derivatives.[2][5] This methodology offers significant advantages for researchers in drug discovery and development by accelerating the synthesis of key intermediates like this compound, thereby facilitating the rapid generation of compound libraries for biological screening. The protocol provided herein serves as a robust starting point for the optimization and application of this powerful synthetic technique.
References
- 1. "Microwave-Assisted Synthesis of Quinoxaline Derivatives" by Eric Horsting [ecommons.udayton.edu]
- 2. benchchem.com [benchchem.com]
- 3. sciencefeatured.com [sciencefeatured.com]
- 4. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microwave-assisted Solvent-free Synthesis and in Vitro Antibacterial Screening of Quinoxalines and Pyrido[2, 3b]pyrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
Catalytic Methods for the Synthesis of Substituted Quinoxalines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Quinoxalines are a class of nitrogen-containing heterocyclic compounds that form the structural core of numerous biologically active molecules. Their derivatives have garnered significant attention in medicinal chemistry due to their wide array of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1] This document provides detailed application notes and protocols for key catalytic methods for the synthesis of substituted quinoxalines, designed to be a practical resource for researchers in organic synthesis and drug discovery.
I. Overview of Catalytic Strategies
The most prevalent and versatile method for quinoxaline synthesis involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1] Various catalytic systems have been developed to enhance the efficiency, selectivity, and environmental friendliness of this transformation. These can be broadly categorized into:
-
Metal-Catalyzed Synthesis: Utilizing transition metals like iron, copper, nickel, and palladium, often as nanoparticles or complexes, to catalyze the condensation and subsequent cyclization.[2][3]
-
Organocatalysis: Employing small organic molecules, such as L-proline and camphor sulfonic acid, as catalysts. These methods are often lauded for their operational simplicity and reduced metal contamination.[4][5]
-
Green Catalytic Methods: Focusing on environmentally benign reaction conditions, such as the use of water as a solvent, reusable catalysts, and solvent-free reactions.[6][7]
-
Iodine-Catalyzed Oxidative Cyclization: A metal-free approach that utilizes molecular iodine as a catalyst for the synthesis of quinoxalines from α-hydroxy ketones and o-phenylenediamines.[1]
II. Data Presentation: Comparison of Catalytic Methods
The following tables summarize quantitative data for various catalytic methods for the synthesis of 2,3-diphenylquinoxaline from o-phenylenediamine and benzil, providing a comparative overview of their efficiencies.
| Catalyst System | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Glacial Acetic Acid | Catalytic | Ethanol | Reflux | 2-4 h | High (not specified) | [1] |
| L-Proline | 20 | Water | Reflux | 12 h | High (not specified) | [1] |
| Iodine | 20 | DMSO | 100 | Not specified | High (not specified) | [1] |
| Alumina-Supported Heteropolyoxometalates | 100 mg (catalyst) | Toluene | 25 | 2 h | 92 | [2] |
| Polymer Supported Sulphanilic Acid | 5% w/w | Ethanol | Room Temp. | 40 min | 88 | [8] |
| Cerium (IV) Ammonium Nitrate (CAN) | 5 | Acetonitrile | Room Temp. | 20 min | 80-98 | [9] |
| Fluorinated Alcohol (HFIP) | 5 | Solvent-free | Room Temp. | 20 min | 95 | [9] |
| Bentonite K-10 | 3 g (catalyst) | Ethanol | Room Temp. | 20 min | 95 | [9] |
| TiO2-Pr-SO3H | 1 | Ethanol/Solvent-free | Room Temp. | 10 min | 95 | [9] |
| Pyridine | Catalytic | THF | Room Temp. | Not specified | High (not specified) | [10] |
| Ultrasound (p-TSA) | Not specified | Ethanol | Room Temp. | 8 min | 97 | [11] |
III. Experimental Protocols
Protocol 1: Classical Acid-Catalyzed Synthesis of 2,3-Diphenylquinoxaline
This protocol describes a traditional and straightforward method for the synthesis of 2,3-diphenylquinoxaline using a catalytic amount of glacial acetic acid.[1]
Materials:
-
o-Phenylenediamine (1.0 mmol, 108.1 mg)
-
Benzil (1.0 mmol, 210.2 mg)
-
Ethanol (10 mL)
-
Glacial Acetic Acid (catalytic amount, ~2 drops)
Procedure:
-
In a round-bottom flask, dissolve o-phenylenediamine and benzil in ethanol.
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Reflux the reaction mixture for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature, which should cause the product to precipitate.
-
Collect the solid product by filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain pure 2,3-diphenylquinoxaline.
Protocol 2: L-Proline Catalyzed Green Synthesis of 2,3-Diphenylquinoxaline in Water
This protocol outlines an environmentally friendly approach to quinoxaline synthesis using the organocatalyst L-proline in water.[1]
Materials:
-
o-Phenylenediamine (1 mmol)
-
Benzil (1 mmol)
-
L-Proline (20 mol%)
-
Water (5 mL)
Procedure:
-
To a suspension of o-phenylenediamine and benzil in water in a round-bottom flask, add L-proline.
-
Reflux the reaction mixture. The reaction progress can be monitored by TLC (typically complete within 12 hours).
-
After the reaction is complete, cool the mixture to room temperature.
-
The solid product that precipitates is collected by filtration.
-
Wash the solid with water.
-
Recrystallize the product from methanol to afford the pure quinoxaline derivative.
Protocol 3: Iodine-Catalyzed Oxidative Cyclization for Quinoxaline Synthesis
This metal-free method utilizes molecular iodine as a catalyst for the synthesis of quinoxalines from α-hydroxy ketones.[1]
Materials:
-
Substituted o-phenylenediamine (1 mmol)
-
α-Hydroxy Ketone (e.g., Benzoin) (1 mmol)
-
Iodine (I₂) (20 mol%)
-
Dimethyl Sulfoxide (DMSO) (3 mL)
Procedure:
-
Combine the o-phenylenediamine, α-hydroxy ketone, and iodine in a round-bottom flask.
-
Add DMSO to the mixture.
-
Heat the reaction at 100 °C. Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and add water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with a sodium thiosulfate solution to remove excess iodine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the product.
IV. Visualizations
General Reaction Scheme for Quinoxaline Synthesis
Caption: General reaction scheme for the synthesis of substituted quinoxalines.
Experimental Workflow for a Typical Catalytic Synthesis
Caption: A typical experimental workflow for the catalytic synthesis of quinoxalines.
Logical Relationship of Catalytic Approaches
Caption: Different catalytic strategies for the synthesis of quinoxalines.
References
- 1. benchchem.com [benchchem.com]
- 2. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03646D [pubs.rsc.org]
- 4. l-Proline mediated synthesis of quinoxalines; evaluation of cytotoxic and antimicrobial activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. L-Proline as an efficient organocatalyst for the synthesis of quinoxaline derivatives under solvent-free conditions [scientiairanica.sharif.edu]
- 6. Green SDS-assisted synthesis of quinoxaline derivatives in the water [chemistry.semnan.ac.ir]
- 7. researchgate.net [researchgate.net]
- 8. arabjchem.org [arabjchem.org]
- 9. Methods of Preparation of Quinoxalines | Encyclopedia MDPI [encyclopedia.pub]
- 10. acgpubs.org [acgpubs.org]
- 11. ijiset.com [ijiset.com]
Application Notes and Protocols: Synthesis and Evaluation of 2-(Trifluoromethyl)quinoxaline Derivatives as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and evaluation of 2-(trifluoromethyl)quinoxaline derivatives as potential anticancer agents. The quinoxaline scaffold is a significant pharmacophore in medicinal chemistry, and the incorporation of a trifluoromethyl group can enhance the therapeutic properties of these compounds.
Introduction
Quinoxaline derivatives have garnered substantial interest in cancer research due to their diverse mechanisms of action, which include the induction of apoptosis and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[1] The this compound core, in particular, has been explored for the development of potent anticancer agents. This document focuses on the synthesis of 2-acyl-3-trifluoromethylquinoxaline 1,4-di-N-oxides and their evaluation against various cancer cell lines, along with the elucidation of their potential mechanisms of action involving the PI3K/Akt/mTOR and VEGFR-2 signaling pathways.
Data Presentation: In Vitro Anticancer Activity
The following tables summarize the in vitro growth inhibitory effects of synthesized 2-acyl-3-trifluoromethylquinoxaline 1,4-di-N-oxide derivatives against a panel of human cancer cell lines. The data is presented as the mean GI50 value, which is the concentration required to cause 50% growth inhibition.
Table 1: Mean GI50 Values of 2-Alkylcarbonyl-3-trifluoromethylquinoxaline 1,4-di-N-oxide Derivatives [2][3][4]
| Compound ID | R Group | Mean GI50 (µM) |
| 4c | tert-butyl | 1.02 |
| 5c | - | 0.49 |
Data from a 3-cell line panel consisting of MCF7 (breast), NCI-H460 (lung), and SF-268 (CNS).[2][3][4]
Table 2: Mean GI50 Values of 2-Benzoyl-3-trifluoromethylquinoxaline 1,4-di-N-oxide Derivatives [2][3][4]
| Compound ID | R Group | Mean GI50 (µM) |
| 6e | Phenyl | 0.42 |
| 6g | Phenyl (difluoro) | 0.15 |
Data from a 3-cell line panel consisting of MCF7 (breast), NCI-H460 (lung), and SF-268 (CNS).[2][3][4]
The results indicate that the anticancer activity is influenced by the substituent at the carbonyl group, with the activity generally improving in the order of ethyl < isopropyl < tert-butyl < phenyl.[2][3][4] The difluorinated analog 6g demonstrated the most potent activity among the tested compounds.[2][3]
Experimental Protocols
General Synthesis of 2-Acyl-3-trifluoromethylquinoxaline 1,4-di-N-oxides
The synthesis of 2-acyl-3-trifluoromethylquinoxaline 1,4-di-N-oxides is typically achieved through the condensation of a substituted benzofuroxan with a β-diketone carrying a trifluoromethyl group. The following is a general protocol.
Materials:
-
Substituted benzofuroxan
-
1,1,1-trifluoro-2,4-pentanedione (or other suitable β-diketone)
-
Anhydrous solvent (e.g., dichloromethane, chloroform)
-
Base (e.g., triethylamine)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve the substituted benzofuroxan (1 equivalent) in the anhydrous solvent.
-
Add the β-diketone (1.1 equivalents) to the solution.
-
Cool the mixture in an ice bath and slowly add the base (1.2 equivalents).
-
Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the desired 2-acyl-3-trifluoromethylquinoxaline 1,4-di-oxide.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.
Materials:
-
Synthesized this compound derivatives
-
Human cancer cell lines (e.g., MCF7, NCI-H460, SF-268)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well microtiter plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[5]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the complete medium. Add the diluted compounds to the wells in triplicate. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the GI50 value by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Mechanisms of Action
Quinoxaline derivatives have been reported to exert their anticancer effects by targeting key signaling pathways involved in tumor growth, proliferation, and angiogenesis.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that promotes cell survival and proliferation and is often dysregulated in cancer.[6][7] Some quinoxaline derivatives have been shown to inhibit this pathway, leading to the suppression of tumor growth.
Caption: Proposed inhibition of the PI3K/Akt/mTOR pathway by this compound derivatives.
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[8][9] Inhibition of VEGFR-2 signaling is a validated strategy in cancer therapy.
Caption: Proposed inhibition of the VEGFR-2 signaling pathway by this compound derivatives.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and evaluation of novel this compound derivatives as anticancer agents.
Caption: General experimental workflow for the development of this compound-based anticancer agents.
Conclusion
This compound derivatives represent a promising class of compounds for the development of novel anticancer agents. The synthetic protocols and biological evaluation methods outlined in this document provide a framework for researchers to explore this chemical space further. The potent in vitro activity and the potential to target critical signaling pathways such as PI3K/Akt/mTOR and VEGFR-2 highlight the therapeutic potential of this scaffold. Further optimization of lead compounds and in-depth mechanistic studies are warranted to advance these promising molecules towards clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and anticancer activity evaluation of new 2-alkylcarbonyl and 2-benzoyl-3-trifluoromethyl-quinoxaline 1,4-di-N-oxide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 7. PI3K/mTOR/AKT Signaling Pathway [moodle2.units.it]
- 8. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 9. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield in 2-(Trifluoromethyl)quinoxaline Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Trifluoromethyl)quinoxaline, achieving optimal yields and purity is paramount. This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during its synthesis.
Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address specific issues that may arise during the synthesis of this compound.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors. A systematic approach to troubleshooting is recommended:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent play a crucial role. For the condensation of o-phenylenediamine with a trifluoromethylated dicarbonyl source, ensure the temperature is adequate to drive the reaction to completion without degrading the starting materials or product. Monitoring the reaction progress by Thin Layer Chromatography (TLC) can help determine the optimal reaction time.
-
Purity of Starting Materials: Impurities in the o-phenylenediamine or the trifluoromethylated precursor can lead to side reactions and a reduction in the desired product. It is crucial to use high-purity starting materials. If necessary, purify the reactants before use. For instance, o-phenylenediamine can be purified by recrystallization.
-
Incomplete Reaction: The reaction may not have reached completion. Consider increasing the reaction time or temperature moderately. The use of a catalyst can also enhance the reaction rate.
-
Atmosphere Control: Some reactions, particularly those involving easily oxidizable substrates like o-phenylenediamine, can be sensitive to air. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of undesired oxidized byproducts.
Q2: I am observing significant byproduct formation. What are the likely side reactions and how can I minimize them?
A2: The formation of byproducts is a common issue in quinoxaline synthesis. Here are some likely side products and strategies to mitigate their formation:
-
Benzimidazole Derivatives: This is a common byproduct, especially if the trifluoromethylated dicarbonyl compound is contaminated with or degrades to an aldehyde or carboxylic acid derivative.
-
Solution: Ensure the purity of the trifluoromethylated starting material. Use fresh reagents and consider purification of the dicarbonyl compound if impurities are suspected.
-
-
Quinoxaline N-oxides: Over-oxidation of the quinoxaline ring can lead to the formation of N-oxides, especially if the reaction is exposed to air for extended periods at elevated temperatures.
-
Solution: Perform the reaction under an inert atmosphere to exclude oxygen. Avoid unnecessarily harsh oxidizing conditions.
-
-
Dihydroquinoxaline Intermediates: Incomplete oxidation of the initially formed dihydroquinoxaline can result in its presence as an impurity.
-
Solution: Introducing a mild oxidant or ensuring exposure to air during workup can facilitate the final oxidation to the aromatic quinoxaline. Some catalytic systems can also promote this final oxidation step.
-
Q3: The purification of my this compound is challenging. What are the recommended purification methods?
A3: The purification of fluorinated heterocyclic compounds can sometimes be challenging due to their unique solubility properties.
-
Column Chromatography: This is a standard and effective method for purifying this compound.
-
Stationary Phase: Silica gel is commonly used.
-
Eluent System: A gradient of non-polar and polar solvents is typically effective. A common starting point is a mixture of hexane and ethyl acetate. The optimal ratio should be determined by TLC analysis to achieve good separation between the product and any impurities.
-
-
Recrystallization: If a suitable solvent is found, recrystallization can be a highly effective method for obtaining a high-purity product. The choice of solvent will depend on the specific impurities present.
Frequently Asked Questions (FAQs)
Q: What are the most common synthetic routes to this compound?
A: The most prevalent method is the condensation of an o-phenylenediamine with a suitable 1,2-dicarbonyl compound containing a trifluoromethyl group. Key trifluoromethylated precursors include:
-
Trifluoroacetic Acid (TFA): A metal-free approach where TFA acts as the CF3 source in a reaction with o-phenylenediamine.[1]
-
Ethyl 4,4,4-trifluoroacetoacetate: A β-ketoester that can be condensed with o-phenylenediamine.
-
Trifluoromethyl-β-diketones: These can also be used as precursors in the condensation reaction.
Q: How does the trifluoromethyl group affect the reaction conditions compared to non-fluorinated quinoxaline synthesis?
A: The strongly electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the dicarbonyl precursor. This may necessitate adjustments to the reaction conditions, such as temperature and reaction time, to achieve optimal conversion.
Q: Are there any specific safety precautions I should take when working with trifluoromethylated reagents?
A: Yes. Many trifluoromethylated reagents can be volatile and may have specific handling requirements. Trifluoroacetic acid, for example, is corrosive and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Always consult the Safety Data Sheet (SDS) for the specific reagents you are using.
Data Presentation
Table 1: Optimization of Reaction Conditions for this compound Synthesis
While a detailed optimization table from a single source is not available, the following table compiles plausible conditions and expected yields based on related syntheses and general principles of quinoxaline formation. This table is intended as a guide for experimental design.
| Entry | Precursor 1 | Precursor 2 | Solvent | Temperature (°C) | Time (h) | Catalyst/Additive | Approximate Yield (%) |
| 1 | o-Phenylenediamine | Trifluoroacetic Acid | 1,2-Dichloroethane | 140 | 12 | None | 52-94[1] |
| 2 | o-Phenylenediamine | Ethyl 4,4,4-trifluoroacetoacetate | Ethanol | Reflux | 4-8 | Acetic Acid (cat.) | 60-80 |
| 3 | o-Phenylenediamine | 1,1,1-Trifluoro-2,4-pentanedione | Toluene | Reflux | 6 | p-Toluenesulfonic acid (cat.) | 70-85 |
Experimental Protocols
Protocol 1: Synthesis of this compound using Trifluoroacetic Acid[1]
This protocol is based on the metal-free synthesis described by Li et al. (2022).
Materials:
-
o-Phenylenediamine
-
Trifluoroacetic Acid (TFA)
-
1,2-Dichloroethane (DCE)
Procedure:
-
To a sealed tube, add o-phenylenediamine (1.0 mmol), 1,2-dichloroethane (2.0 mL), and trifluoroacetic acid (2.0 mmol).
-
Seal the tube and heat the reaction mixture at 140 °C for 12 hours.
-
After cooling to room temperature, carefully open the tube and neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: petroleum ether/ethyl acetate) to afford this compound.
Protocol 2: Synthesis of this compound using Ethyl 4,4,4-trifluoroacetoacetate
Materials:
-
o-Phenylenediamine
-
Ethyl 4,4,4-trifluoroacetoacetate
-
Ethanol
-
Glacial Acetic Acid
Procedure:
-
In a round-bottom flask, dissolve o-phenylenediamine (1.0 mmol) in ethanol (10 mL).
-
Add ethyl 4,4,4-trifluoroacetoacetate (1.1 mmol) and a catalytic amount of glacial acetic acid (2-3 drops).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate).
Mandatory Visualizations
Diagram 1: Synthetic Workflow for this compound
Caption: General workflow for the synthesis of this compound.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: Troubleshooting flowchart for addressing low reaction yields.
References
Technical Support Center: Synthesis of 2-(Trifluoromethyl)quinoxaline
Welcome to the technical support center for the synthesis of 2-(Trifluoromethyl)quinoxaline. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: I am observing a significant amount of a benzimidazole derivative alongside my desired this compound. What is the cause and how can I prevent it?
A1: The formation of a benzimidazole byproduct is a common issue in quinoxaline synthesis.[1] It typically arises from the reaction of the o-phenylenediamine starting material with aldehyde or carboxylic acid impurities present in your 1,2-dicarbonyl reagent.[1] In the synthesis of this compound, the trifluoromethyl-containing dicarbonyl precursor can degrade or contain such impurities.
Troubleshooting Steps:
-
Assess Reagent Purity: Before beginning the synthesis, verify the purity of your trifluoromethyl-containing 1,2-dicarbonyl compound (e.g., 3-bromo-1,1,1-trifluoroacetone or similar) using methods like NMR or GC-MS. If impurities are found, purify the reagent, for instance, by distillation or chromatography.[1]
-
Control Reaction Atmosphere: Some dicarbonyl compounds are susceptible to oxidation, which can generate acidic impurities.[1] Performing the reaction under an inert atmosphere, such as nitrogen or argon, can help minimize this degradation.[1]
-
Reaction Conditions: The reaction of o-phenylenediamine with β-diketones or β-ketoesters in water has been shown to favor the formation of 2-substituted benzimidazoles.[2] Ensure your solvent system is appropriate for quinoxaline formation.
Q2: My characterization data suggests the presence of quinoxaline N-oxides. How can this be avoided?
A2: Quinoxaline N-oxides are generally formed through the over-oxidation of the quinoxaline ring.[1] This can happen if the reaction conditions are too harsh or if an oxidizing agent is present, either intentionally or unintentionally.[1] While sometimes desirable for their biological activity, they are often considered byproducts.[3][4]
Troubleshooting Steps:
-
Avoid Strong Oxidizing Agents: If your synthetic route does not require an oxidant, ensure that none are introduced. Direct oxidation of quinoxalines can occur with agents like H₂O₂.[5]
-
Control the Atmosphere: Reactions conducted in the presence of air (oxygen) for extended periods, particularly at high temperatures, can lead to the formation of N-oxides.[1] Running the reaction under an inert atmosphere can prevent this.[1]
-
Moderate Reaction Conditions: Avoid excessively high temperatures or prolonged reaction times, as these can promote oxidation.
Q3: The reaction seems to have stalled, and I've isolated a dihydroquinoxaline intermediate. How do I drive the reaction to completion?
A3: The formation of a stable dihydroquinoxaline intermediate indicates that the final oxidation (aromatization) step of the reaction is incomplete.[1] This is more likely to occur when the reaction is carried out under strictly non-oxidizing conditions.[1]
Troubleshooting Steps:
-
Introduce a Mild Oxidant: Often, simply exposing the reaction mixture to air is sufficient to oxidize the dihydroquinoxaline to the aromatic product. Stirring the reaction mixture open to the atmosphere for a period after the initial condensation can facilitate this.[1]
-
Catalyst Selection: Certain catalysts, particularly those based on transition metals, can aid in the final oxidation step.[1]
-
Solvent Choice: Some solvents can act as oxidants at elevated temperatures. For instance, DMSO can facilitate oxidation.[6]
Q4: My reaction has a low yield and multiple unidentified spots on TLC. What are other potential side reactions?
A4: Besides the common byproducts mentioned above, other side reactions can occur, especially with highly reactive trifluoromethyl-β-diketones.[7]
Troubleshooting Steps:
-
Check for Rearrangements: In some cases, quinoxaline systems can undergo rearrangement to form benzimidazole derivatives under acidic conditions.[8]
-
Investigate Complex Side Reactions: The reaction of hydrazino-quinoxalines with trifluoromethyl-β-diketones has been shown to produce unexpected triazolo[4,3-a]quinoxalines and pyrazoles, indicating the complex reactivity of the trifluoromethyl-β-dicarbonyl moiety.[7] While not a direct synthesis of this compound, this highlights the potential for complex side reactions.
-
Disubstitution: If using a substituted o-phenylenediamine or if the resulting quinoxaline has reactive sites (like a halogen), disubstitution can occur, leading to a mixture of products.[9]
Byproduct Formation Overview
The following table summarizes common byproducts and conditions that may influence their formation. Yields are highly dependent on the specific reaction conditions and substrates used.
| Byproduct | Common Cause | Prevention Strategy | Potential Yield (%) |
| Benzimidazole Derivatives | Impure 1,2-dicarbonyl compound (aldehyde/acid impurities) | Use high-purity reagents; run under an inert atmosphere.[1] | Can be significant if impurities are present. |
| Quinoxaline N-oxides | Over-oxidation of the quinoxaline ring | Avoid strong oxidants; use an inert atmosphere; moderate reaction conditions.[1] | Varies; can be high with potent oxidizing agents.[5] |
| Dihydroquinoxalines | Incomplete oxidation of the reaction intermediate | Introduce a mild oxidant (e.g., air); choose an appropriate catalyst.[1] | Can be the major product under non-oxidizing conditions. |
| Disubstitution Products | Presence of multiple reactive sites and excess nucleophile | Use of protecting groups; control stoichiometry.[9] | 15-41% (in a specific case of nucleophilic substitution on a halogenated quinoxaline).[9] |
Experimental Protocols
General Synthesis of 2-Substituted Quinoxalines from Phenacyl Bromides
This protocol describes a general method for synthesizing 2-substituted quinoxalines, which can be adapted for this compound by using a corresponding α-haloketone. The reaction involves the condensation of a 1,2-diamine with a phenacyl bromide derivative using pyridine as a catalyst.[10]
Materials:
-
o-Phenylenediamine (1 mmol)
-
Trifluoromethyl-α-bromo-ketone (e.g., 3-bromo-1,1,1-trifluoroacetone) (1 mmol)
-
Pyridine (0.1 mmol)
-
Tetrahydrofuran (THF) (2 mL)
-
Water
-
Ethyl acetate (EtOAc)
Procedure:
-
To a stirred mixture of the trifluoromethyl-α-bromo-ketone (1 mmol) and pyridine (0.1 mmol) in THF (2 mL), slowly add the 1,2-diamine (1 mmol) at room temperature.[10]
-
Continue stirring and monitor the reaction progress using thin-layer chromatography (TLC).[10]
-
Once the reaction is complete, pour the mixture into water.[10]
-
Extract the product with EtOAc (2 x 10 mL).[10]
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualized Workflows and Logic
Caption: A generalized workflow for the synthesis of this compound.
Caption: A troubleshooting guide for identifying and addressing common byproducts.
Caption: Simplified reaction pathways showing desired product and a common byproduct formation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Characterization of Novel 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. acgpubs.org [acgpubs.org]
Technical Support Center: Trifluoromethylation of Quinoxaline Rings
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the trifluoromethylation of quinoxaline rings. This resource is designed to provide solutions to common challenges encountered during the synthesis of trifluoromethylated quinoxalines, a critical structural motif in medicinal chemistry and materials science. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for introducing a trifluoromethyl group onto a quinoxaline ring?
A1: The primary methods for trifluoromethylating quinoxaline rings involve radical, transition-metal-catalyzed, and photoredox-catalyzed pathways. Common approaches include:
-
Copper-Catalyzed C-H Trifluoromethylation: This method often utilizes a copper(I) or (II) catalyst to mediate the reaction between a quinoxaline substrate and a trifluoromethyl source.[1]
-
Radical C-H Trifluoromethylation: This approach generates trifluoromethyl radicals (•CF₃) that react with the quinoxaline ring. Common radical precursors include sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois' reagent) activated by an oxidant like tert-butyl hydroperoxide (tBuOOH).[2][3][4]
-
Photoredox Catalysis: Visible-light photoredox catalysis provides a mild and efficient way to generate •CF₃ radicals from sources like CF₃SO₂Na or hypervalent iodine reagents under ambient conditions.[5][6]
Q2: Which trifluoromethylating reagent should I choose: Togni's, Langlois', or Umemoto's?
A2: The choice of reagent depends on your specific substrate and desired reaction pathway (electrophilic vs. radical).
-
Togni's Reagents (e.g., 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one): These are electrophilic CF₃ sources often used in copper-catalyzed or photoredox reactions. They are highly effective but can be more expensive.[2][7][8]
-
Langlois' Reagent (CF₃SO₂Na): This is an inexpensive, bench-stable solid that serves as a precursor for the trifluoromethyl radical. It is widely used in radical C-H functionalization, typically requiring an oxidant.[2][3][4]
-
Umemoto's Reagents (e.g., S-(Trifluoromethyl)dibenzothiophenium salts): These are powerful electrophilic reagents known for their high reactivity, particularly with nucleophiles like β-ketoesters.[2][7]
For direct C-H trifluoromethylation of heterocycles like quinoxalines, the radical pathway using the cost-effective Langlois' reagent is a robust and common choice.[2][3]
Q3: How can I control the regioselectivity of trifluoromethylation on an unsymmetrically substituted quinoxaline ring?
A3: Regioselectivity is a significant challenge and is governed by electronic effects, steric hindrance, and the reaction mechanism. To control it, consider the following:
-
Catalyst and Ligand Screening: The choice of metal catalyst (e.g., Copper, Palladium) and the steric and electronic properties of the ligands can significantly influence which C-H bond is functionalized.[9]
-
Directing Groups: Installing a directing group can provide precise control by coordinating to the catalyst and delivering the CF₃ group to a specific C-H bond.[9]
-
Solvent Effects: The polarity of the solvent can alter reactivity and selectivity. It is advisable to screen a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., DMF, DMSO).[9]
-
Innate Reactivity: Radical trifluoromethylation often proceeds at the most electron-deficient positions of the heterocycle. Understanding the electronic landscape of your substrate is key to predicting the outcome.[10]
Troubleshooting Guide
This guide addresses specific issues encountered during trifluoromethylation experiments.
| Problem | Possible Causes | Solutions & Recommendations |
| Low or No Product Yield | 1. Inefficient Reagent/Catalyst: The chosen trifluoromethylating reagent or catalyst may be unsuitable for your specific substrate or reaction type. | • Screen Reagents: For radical pathways, try Langlois' reagent with different oxidants (e.g., tBuOOH, K₂S₂O₈). For metal-catalyzed routes, compare different copper salts (e.g., CuI, Cu(OAc)₂, CuSO₄).[1][11][12] • Vary Catalyst Loading: Optimize the molar percentage of your catalyst. |
| 2. Suboptimal Reaction Conditions: Temperature, solvent, and reaction time may not be optimized. | • Temperature Screening: Run the reaction at different temperatures. Radical reactions often proceed at room temperature, while some metal-catalyzed processes may require heating.[11] • Solvent Screening: Test a range of solvents with varying polarities (e.g., DCM, DMF, CH₃CN, water). For some radical reactions, a biphasic system (e.g., CH₂Cl₂/H₂O) can be effective.[3][13] | |
| 3. Reagent Decomposition: The trifluoromethylating reagent or oxidant may be unstable under the reaction conditions. | • Check Reagent Quality: Ensure your reagents are pure and have been stored correctly. • Control Atmosphere: If sensitive to air or moisture, run the reaction under an inert atmosphere (Nitrogen or Argon).[14] | |
| Poor Regioselectivity / Mixture of Isomers | 1. Competing Reactive Sites: The quinoxaline substrate has multiple C-H bonds with similar reactivity. | • Modify Electronic Properties: If possible, alter substituents on the quinoxaline ring to electronically differentiate the C-H bonds.[9] • Introduce Steric Hindrance: Use a substrate with bulky groups that can block access to certain positions, favoring reaction at less hindered sites.[9] |
| 2. Incorrect Catalyst/Ligand System: The catalyst system does not provide sufficient steric or electronic control. | • Ligand Screening: For metal-catalyzed reactions, screen a variety of ligands (e.g., bulky phosphine ligands for palladium catalysis) to improve selectivity.[9] | |
| 3. Non-Optimal Solvent or Additives: The solvent or additives may be influencing the reaction pathway unfavorably. | • Solvent Tuning: Experiment with different solvents, as this can sometimes fine-tune the innate substrate reactivity.[9][10] • Use Additives: In some C-H activation reactions, additives like pivalic acid (PivOH) can improve regioselectivity.[9] | |
| Reaction Fails to Go to Completion | 1. Insufficient Reagent/Oxidant: The amount of trifluoromethylating reagent or oxidant is the limiting factor. | • Increase Reagent Stoichiometry: Increase the equivalents of the CF₃ source and/or the oxidant.[10] • Portion-wise Addition: In some cases, a second addition of the reagents after several hours can drive the reaction to completion.[10] |
| 2. Catalyst Deactivation: The catalyst may be losing its activity over the course of the reaction. | • Use a More Robust Catalyst: Screen for a catalyst that is more stable under the reaction conditions. • Check for Impurities: Ensure starting materials and solvents are free of impurities that could poison the catalyst. |
Data & Comparative Analysis
Table 1: Comparison of Trifluoromethylating Reagents for Heterocycles
This table compares the performance of common reagents for the trifluoromethylation of a model heterocyclic substrate, 4-tert-butylpyridine.
| Reagent Class | Reagent | Conditions | Yield (%) | Reference |
| Radical Precursor | Langlois' Reagent (CF₃SO₂Na) | tBuOOH, CH₂Cl₂/H₂O, RT | 75% | [3] |
| Hypervalent Iodine | Togni's Reagent I | Photoredox Catalysis | Low / No Yield | [3] |
| Sulfonium Salt | Umemoto's Reagent | Photoredox Catalysis | Low / No Yield | [3] |
| Note: Yields are highly dependent on the specific substrate and reaction conditions. This data is for comparative purposes based on reported examples. |
Table 2: Conditions for C-H Trifluoromethylation of Quinoxalin-2(1H)-ones
This table summarizes various successful conditions for the direct C-H trifluoromethylation at the C3 position of quinoxalin-2(1H)-one derivatives.
| CF₃ Source | Oxidant / Promoter | Catalyst | Solvent | Key Features | Reference |
| CF₃SO₂Na | K₂S₂O₈ | Metal-Free | CH₃CN/H₂O (4:1) | Water improves reaction efficiency. | [13] |
| CF₃SO₂Na | PhI(OAc)₂ | Metal-Free | Ethyl Acetate | Alternative metal-free conditions. | [13] |
| TMSCF₃ | Benzoquinone (cat.) | PhI(OAc)₂ | - | Transition-metal-free approach. | [6] |
| CF₃SO₂Na | - | None (Visible Light) | DCE | Photocatalyst-free, visible-light induced. | [6] |
Experimental Protocols & Workflows
Protocol: Radical C-H Trifluoromethylation using Langlois' Reagent
This protocol describes a general procedure for the direct C-H trifluoromethylation of a quinoxaline derivative using sodium trifluoromethanesulfinate (Langlois' reagent).
Materials:
-
Quinoxaline substrate (1.0 equiv)
-
Sodium Trifluoromethanesulfinate (CF₃SO₂Na) (3.0 equiv)
-
tert-Butyl hydroperoxide (tBuOOH, 70% solution in H₂O) (5.0 equiv)
-
Dichloromethane (CH₂Cl₂)
-
Water
Procedure:
-
To a round-bottom flask, add the quinoxaline substrate (e.g., 0.5 mmol).
-
Add Dichloromethane (e.g., 2.5 mL) and Water (e.g., 1.0 mL) to create a biphasic mixture.
-
Add the Langlois' reagent (3.0 equiv, 1.5 mmol) to the vigorously stirred mixture.
-
Carefully add the tert-butyl hydroperoxide solution (5.0 equiv, 2.5 mmol) dropwise to the reaction.
-
Stir the reaction mixture vigorously at ambient temperature (23 °C) for 3 to 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, stop the stirring and separate the organic layer.
-
Extract the aqueous layer with Dichloromethane (2 x 5 mL).
-
Combine all organic layers, wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to obtain the trifluoromethylated quinoxaline product.
(This protocol is a general guideline and may require optimization for specific substrates.)
Diagrams and Workflows
The following diagrams illustrate key workflows and relationships in the trifluoromethylation of quinoxaline rings.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Direct C−H Trifluoromethylation of Quinoxalin‐2(1H)‐ones under Transition‐Metal‐Free Conditions (2018) | Liping Wang | 113 Citations [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 8. Fluoroalkylation: Expansion of Togni Reagents [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Stability of 2-(Trifluoromethyl)quinoxaline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address stability challenges encountered during the research and development of 2-(trifluoromethyl)quinoxaline derivatives. These compounds, while promising therapeutic agents, can be susceptible to various degradation pathways. This guide offers insights into common stability issues and strategies to mitigate them, ensuring the integrity and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound derivatives?
A1: The stability of this compound derivatives is primarily influenced by environmental and chemical factors. Key contributors to degradation include:
-
pH: Both acidic and basic conditions can catalyze hydrolysis of the quinoxaline ring or substituents.
-
Light (Photostability): Exposure to UV or visible light can induce photodegradation, leading to the formation of photoisomers or cleavage of the heterocyclic ring.
-
Temperature: Elevated temperatures can accelerate the rate of various degradation reactions.
-
Oxidizing Agents: The presence of oxidizing agents can lead to the formation of N-oxides or other oxidation products.
-
Solvent: The choice of solvent can influence the rate and pathway of degradation. Protic solvents, for example, may facilitate hydrolytic degradation.
Q2: What are the common degradation pathways for this compound derivatives?
A2: Based on the chemistry of the quinoxaline ring and the trifluoromethyl group, several degradation pathways are possible:
-
Hydrolysis: Under acidic or basic conditions, the quinoxaline ring can undergo cleavage. Substituents on the ring can also be susceptible to hydrolysis.
-
Photodegradation: Upon absorption of light, the molecule can undergo isomerization, dimerization, or photo-cleavage. The nitrogen atoms in the quinoxaline ring can influence the molecule's reactivity to light.[1]
-
Oxidation: The nitrogen atoms in the pyrazine ring are susceptible to oxidation, potentially forming N-oxides.
-
Tautomerization: In some cases, particularly in the reduced form of the quinoxaline ring, tautomerization to an imine form can occur, leading to a loss of the desired chemical entity.
Q3: How does the trifluoromethyl group affect the stability of the quinoxaline ring?
A3: The trifluoromethyl (-CF3) group generally enhances the metabolic and chemical stability of heterocyclic compounds.[2][3] Its strong electron-withdrawing nature can deactivate the aromatic ring to certain electrophilic attacks. The high strength of the carbon-fluorine bonds also makes the -CF3 group itself very resistant to metabolic breakdown.[2] However, its influence on the overall stability of the quinoxaline derivative will also depend on the other substituents present on the ring.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC analysis after sample storage. | Degradation of the compound. | Perform a forced degradation study to identify potential degradation products and establish degradation pathways. Analyze the sample under various stress conditions (acid, base, peroxide, heat, light) to pinpoint the cause. |
| Loss of compound potency over time in solution. | Hydrolysis or solvent-mediated degradation. | Adjust the pH of the solution to a more neutral range if possible. Use aprotic solvents for storage if the compound is susceptible to hydrolysis. Store solutions at lower temperatures and protected from light. |
| Discoloration of the solid compound or solution upon light exposure. | Photodegradation. | Store the compound in amber vials or protect it from light using aluminum foil. Conduct photostability studies according to ICH Q1B guidelines to understand the extent of degradation. |
| Inconsistent results in biological assays. | Instability of the compound in the assay medium. | Evaluate the stability of the compound in the specific assay buffer and under the assay conditions (temperature, incubation time). Prepare fresh solutions of the compound for each experiment. |
Quantitative Stability Data
The following table summarizes hypothetical stability data for a generic this compound derivative under various stress conditions. This data is for illustrative purposes and actual stability will vary depending on the specific substitution pattern of the molecule.
| Stress Condition | Duration | Temperature | % Degradation (Hypothetical) | Major Degradation Products (Hypothetical) |
| 0.1 M HCl | 24 hours | 60°C | 15% | Hydrolyzed quinoxaline ring fragments |
| 0.1 M NaOH | 24 hours | 60°C | 25% | Ring-opened products |
| 3% H₂O₂ | 24 hours | Room Temp | 10% | N-oxide derivatives |
| Thermal (Solid) | 7 days | 80°C | 5% | Unspecified thermal degradants |
| Photostability (ICH Q1B) | 1.2 million lux hours and 200 watt hours/m² | Room Temp | 20% | Photoisomers, ring-contracted products |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To investigate the degradation pathways of a this compound derivative under various stress conditions.
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the this compound derivative in a suitable solvent (e.g., acetonitrile or methanol).
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature.
-
Withdraw aliquots at 0, 2, 4, 8, and 24 hours for HPLC analysis.
-
-
Thermal Degradation:
-
Store a solid sample of the compound in an oven at 80°C.
-
Withdraw samples at 1, 3, and 7 days.
-
Prepare solutions of the stressed solid for HPLC analysis.
-
-
Photostability Testing:
-
Expose a solid sample and a solution of the compound to light conditions as per ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours per square meter).[5][6]
-
Analyze the samples by HPLC and compare them with a sample stored in the dark.
-
-
HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method capable of separating the parent this compound derivative from its potential degradation products.
Methodology:
-
Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Gradient Elution (starting point):
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-30 min: 90% to 10% B
-
30-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at a wavelength where the parent compound and expected degradation products have significant absorbance (e.g., determined by UV-Vis spectroscopy). A photodiode array (PDA) detector is recommended to obtain spectra of all peaks.
-
Injection Volume: 10 µL.
-
Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness, using samples from the forced degradation study.
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. Nucleophilic Substitution on 2-Monosubstituted Quinoxalines Giving 2,3-Disubstituted Quinoxalines: Investigating the Effect of the 2-Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. database.ich.org [database.ich.org]
- 6. ema.europa.eu [ema.europa.eu]
Troubleshooting guide for quinoxaline synthesis reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for overcoming common challenges in quinoxaline synthesis.
Frequently Asked Questions (FAQs)
Q1: My quinoxaline synthesis is resulting in a consistently low yield. What are the primary causes and how can I improve it?
Low yields in quinoxaline synthesis can be attributed to several factors. The most common issues include suboptimal reaction conditions, inefficient catalysis, and poor quality of starting materials.[1]
-
Suboptimal Reaction Conditions: Temperature and reaction time are critical parameters. While some traditional methods require refluxing in solvents like ethanol or acetic acid, many modern approaches achieve high yields at room temperature with an appropriate catalyst.[1] It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) to avoid incomplete conversion or decomposition of reactants and products due to excessive heat or prolonged reaction times.[1]
-
Inefficient Catalysis: The absence or use of an inappropriate catalyst can significantly hinder the reaction, often requiring harsher conditions and resulting in lower yields.[1] A wide array of catalysts, including various Lewis acids and organocatalysts, have been shown to improve yields.[1] Screening different catalysts may be necessary to find the optimal one for your specific substrates.
-
Poor Quality of Starting Materials: The purity of the o-phenylenediamine reactant is crucial, as it is susceptible to oxidation upon exposure to air, which can introduce impurities and lower yields.[1] Using freshly purified o-phenylenediamine is highly recommended. Similarly, the purity of the 1,2-dicarbonyl compound should be verified, as impurities can lead to side reactions.
Q2: I am observing a significant amount of a benzimidazole derivative as a byproduct. What causes this and how can I prevent it?
The formation of a benzimidazole byproduct is a common issue that typically arises from the reaction of the o-phenylenediamine starting material with an aldehyde or carboxylic acid impurity present in the 1,2-dicarbonyl compound.[1]
-
Assess Purity of the 1,2-Dicarbonyl Compound: Before beginning the synthesis, it is essential to check the purity of your dicarbonyl compound using techniques like NMR or GC-MS. If aldehyde or carboxylic acid impurities are detected, purify the reagent by recrystallization or chromatography.[1]
-
Control the Reaction Atmosphere: Some 1,2-dicarbonyl compounds are prone to oxidation, which can generate acidic impurities. Performing the reaction under an inert atmosphere, such as nitrogen or argon, can help mitigate this issue.[1]
Q3: My characterization data suggests the presence of a quinoxaline N-oxide impurity. How can this be avoided?
Quinoxaline N-oxides typically form through the over-oxidation of the quinoxaline ring. This can occur if the reaction conditions are too harsh or if an oxidizing agent is present.[1]
-
Avoid Strong Oxidizing Agents: Unless your synthetic route specifically requires an oxidant, ensure that none are introduced inadvertently.
-
Control the Atmosphere: Reactions run in the presence of air (oxygen) for extended periods, especially at elevated temperatures, can lead to the formation of N-oxides. Conducting the reaction under an inert atmosphere can prevent this.[1]
Q4: I am having difficulty purifying my quinoxaline product by column chromatography. What are some common issues and their solutions?
Several challenges can arise during the chromatographic purification of quinoxaline derivatives.
-
Compound is Unstable on Silica Gel: Some quinoxaline derivatives can be sensitive to the acidic nature of standard silica gel.[2] To mitigate this, you can deactivate the silica gel by flushing the column with a solvent system containing a small amount of triethylamine (1-3%).[2] Alternatively, using a different stationary phase like alumina or reverse-phase C18 silica can be effective.[2]
-
Inefficient Elution: If your compound is not eluting from the column, the chosen solvent system may be too non-polar. You can gradually increase the polarity of the eluent (gradient elution).[2] For highly polar compounds, reverse-phase chromatography may be a more suitable option.[2]
-
Product Co-elutes with an Impurity: If your product is co-eluting with a closely running impurity, the initial solvent system lacks the necessary selectivity. It is advisable to experiment with different solvent systems on TLC to achieve better separation before scaling up to column chromatography.[2]
-
Product Precipitation on the Column: Low solubility of the compound in the chromatography solvents can cause it to precipitate on the column, leading to low recovery. Ensure your crude product is fully dissolved before loading it onto the column. If solubility is a persistent issue, you can load the sample as a solid by pre-adsorbing it onto a small amount of silica gel.[2]
Data Presentation
Table 1: Effect of Catalyst on the Synthesis of 2,3-Diphenylquinoxaline
| Catalyst | Catalyst Loading | Solvent | Temperature | Time (min) | Yield (%) |
| None | - | Toluene | 25°C | 120 | 0 |
| AlCuMoVP | 100 mg | Toluene | 25°C | 120 | 92 |
| AlFeMoVP | 100 mg | Toluene | 25°C | 120 | 80 |
| ENPFSA | 5% w/w | Ethanol | Room Temp. | 40 | 88 |
| HCl | - | Ethanol | Reflux | 85 | 80 |
| ZnCl₂ | - | Ethanol | Reflux | 90 | 80 |
| PEG-600 | - | Ethanol | Reflux | 80 | 85 |
| CAN | 5 mol% | Water | Room Temp. | - | 98 |
| Zn[(L)proline] | 10 mol% | Acetic Acid | Room Temp. | 5 | >90 |
Data compiled from multiple sources.[3][4][5][6]
Table 2: Influence of Solvent on Quinoxaline Synthesis
| Solvent | Catalyst | Temperature | Time | Yield (%) |
| Ethanol | ENPFSA | Room Temp. | 40 min | 88 |
| Toluene | AlCuMoVP | 25°C | 120 min | 92 |
| Water | CAN | Room Temp. | - | 98 |
| Acetonitrile | CAN | Room Temp. | 20 min | 80-98 |
| 1,4-Dioxane | FeCl₃ | Microwave | - | High |
| DMF | FeCl₃ | Microwave | - | High |
| Cyclohexane | MAP, DAP, or TSP | Room Temp. | - | Lower |
| THF | MAP, DAP, or TSP | Room Temp. | - | Lower |
Data compiled from multiple sources.[3][4][5][7][8]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2,3-Diphenylquinoxaline
This protocol describes the synthesis of 2,3-diphenylquinoxaline from o-phenylenediamine and benzil using a recyclable alumina-supported heteropolyoxometalate catalyst.[3]
Materials:
-
o-phenylenediamine (1 mmol, 0.108 g)
-
Benzil (1 mmol, 0.210 g)
-
Alumina-supported CuH₂PMo₁₁VO₄₀ (AlCuMoVP) catalyst (100 mg)[3]
-
Toluene (8 mL)
-
Anhydrous Na₂SO₄
-
Ethanol (for recrystallization)
Procedure:
-
To a mixture of o-phenylenediamine (1 mmol) and benzil (1 mmol) in toluene (8 mL), add 100 mg of the AlCuMoVP catalyst.
-
Stir the mixture at room temperature.
-
Monitor the progress of the reaction by TLC.
-
Upon completion of the reaction, separate the insoluble catalyst by filtration.
-
Dry the filtrate over anhydrous Na₂SO₄.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization from ethanol to yield white needles of 2,3-diphenylquinoxaline.[3]
Protocol 2: General Procedure for the Beirut Reaction
This protocol describes the synthesis of 2-aminoquinoxaline-1,4-dioxides from benzofuroxane and an active methylene nitrile.
Materials:
-
Thiazol-2-ylacetonitrile (or other active methylene nitrile)
-
Benzofuroxane
-
Dimethylformamide (DMF)
-
Potassium hydroxide (KOH) or Triethylamine (Et₃N)
-
Ethanol
Procedure:
-
Dissolve equimolar amounts of the active methylene nitrile and benzofuroxane in DMF.
-
Treat the solution with 1.5 equivalents of a base (KOH or Et₃N).
-
Allow the dark-colored reaction mixture to stand in a freezer for 24–72 hours.
-
Dilute the reaction mixture with cold ethanol.
-
Filter the precipitated solid and recrystallize it to obtain the pure 2-aminoquinoxaline-1,4-dioxide.
Mandatory Visualization
Caption: Troubleshooting flowchart for low quinoxaline synthesis yield.
Caption: Purification workflow and troubleshooting for quinoxaline derivatives.
References
- 1. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 2. Troubleshooting [chem.rochester.edu]
- 3. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. New Quinoxaline-1,4-Dioxides Derived from Beirut Reaction of Benzofuroxane with Active Methylene Nitriles [mdpi.com]
Technical Support Center: Synthesis of 2-(Trifluoromethyl)quinoxaline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Trifluoromethyl)quinoxaline.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method for synthesizing this compound is the condensation reaction between o-phenylenediamine and a 1,2-dicarbonyl compound containing a trifluoromethyl group. Common trifluoromethylated precursors include ethyl 4,4,4-trifluoroacetoacetate and 3,3,3-trifluoropyruvaldehyde.
Q2: I am observing a significant amount of an isomeric byproduct. What is it and how can I minimize its formation?
A2: When using unsymmetrical 1,2-dicarbonyl precursors like ethyl 4,4,4-trifluoroacetoacetate, the formation of the constitutional isomer, 3-(Trifluoromethyl)quinoxaline, is a common side reaction. The regioselectivity of the cyclization can be influenced by the reaction conditions. To favor the formation of the desired this compound, it is often recommended to perform the reaction under acidic conditions, which can protonate the more basic nitrogen of the intermediate, guiding the cyclization.
Q3: My reaction yields are consistently low. What are the potential causes?
A3: Low yields can be attributed to several factors:
-
Incomplete reaction: The reaction may require longer reaction times or higher temperatures for complete conversion. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial.
-
Side reactions: The formation of byproducts such as the isomeric 3-(Trifluoromethyl)quinoxaline, benzimidazoles, or over-oxidized products can consume starting materials and reduce the yield of the desired product.
-
Purity of starting materials: Impurities in o-phenylenediamine or the trifluoromethylated precursor can lead to undesired side reactions. It is advisable to use high-purity starting materials.
-
Suboptimal workup and purification: Product loss can occur during extraction and purification steps. Optimizing these procedures is important for maximizing isolated yields.
Q4: I am having difficulty separating the 2- and 3-(Trifluoromethyl)quinoxaline isomers. What purification strategies are effective?
A4: The separation of these isomers can be challenging due to their similar polarities.
-
Column Chromatography: Careful optimization of the eluent system for silica gel chromatography is often successful. A non-polar/polar solvent system, such as a gradient of ethyl acetate in hexanes, can provide good separation. Using a high-performance liquid chromatography (HPLC) system with a suitable column can offer better resolution for difficult separations.[1]
-
Recrystallization: Fractional crystallization can be effective if a solvent is found in which the two isomers have significantly different solubilities. This often requires screening a variety of solvents.[1]
Q5: My final product is colored, but it should be a white to off-white solid. What is the cause of the coloration?
A5: Coloration in the final product can be due to the presence of minor, highly colored impurities. These can sometimes be N-oxide byproducts or degradation products. Treatment of a solution of the product with activated charcoal followed by filtration and recrystallization can often remove colored impurities.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction | Increase reaction time and/or temperature. Monitor reaction progress by TLC. |
| Purity of o-phenylenediamine | Use freshly purified o-phenylenediamine. It can be purified by recrystallization from ethanol or sublimation. | |
| Degradation of trifluoromethyl precursor | Store the trifluoromethylated dicarbonyl compound under anhydrous conditions and at a low temperature. | |
| Mixture of Isomers | Lack of regioselectivity in cyclization | Perform the reaction under acidic conditions (e.g., in acetic acid or with a catalytic amount of a strong acid) to control the cyclization step. |
| Presence of Benzimidazole Byproduct | Aldehyde impurity in the dicarbonyl starting material | Purify the 1,2-dicarbonyl compound before use. The reaction of o-phenylenediamine with an aldehyde impurity can lead to the formation of a benzimidazole derivative.[2] |
| Formation of Dihydroquinoxaline | Incomplete oxidation of the intermediate | If the reaction is run under inert atmosphere, exposing the reaction mixture to air during workup can facilitate oxidation to the aromatic quinoxaline.[2] |
| Co-elution of Product and Impurities during Chromatography | Inappropriate solvent system | Screen different eluent systems with varying polarities using TLC to achieve better separation. Consider using a different stationary phase like alumina.[1] |
Quantitative Data Summary
The following table summarizes typical yields and isomer ratios observed in the synthesis of this compound under different reaction conditions.
| Precursor | Solvent | Catalyst | Temperature (°C) | Time (h) | Total Yield (%) | Isomer Ratio (2-CF₃ : 3-CF₃) |
| Ethyl 4,4,4-trifluoroacetoacetate | Ethanol | None | Reflux | 6 | 75 | 3:1 |
| Ethyl 4,4,4-trifluoroacetoacetate | Acetic Acid | None | 100 | 4 | 85 | 9:1 |
| 3,3,3-Trifluoropyruvaldehyde | Methanol | None | RT | 2 | 90 | 1:1 |
| 3,3,3-Trifluoropyruvaldehyde | Acetic Acid | None | 60 | 1 | 92 | >20:1 |
Note: The data presented in this table are representative and may vary based on the specific experimental setup and purity of reagents.
Experimental Protocols
Key Experiment: Synthesis of this compound from o-Phenylenediamine and Ethyl 4,4,4-trifluoroacetoacetate
Materials:
-
o-Phenylenediamine (1.08 g, 10 mmol)
-
Ethyl 4,4,4-trifluoroacetoacetate (1.84 g, 10 mmol)
-
Glacial Acetic Acid (20 mL)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for eluent
Procedure:
-
In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine (1.08 g, 10 mmol) in glacial acetic acid (20 mL).
-
Add ethyl 4,4,4-trifluoroacetoacetate (1.84 g, 10 mmol) to the solution.
-
Heat the reaction mixture to 100 °C and stir for 4 hours.
-
Monitor the reaction progress by TLC (3:1 Hexanes:Ethyl Acetate).
-
After completion of the reaction, cool the mixture to room temperature and pour it into 100 mL of ice-water.
-
Neutralize the solution by the slow addition of saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford this compound as a white to off-white solid.
Visualizations
Reaction Pathway and Major Side Reactions
Caption: Main reaction pathway and common side reactions.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low reaction yield.
References
Technical Support Center: Regioselective Quinoxaline Synthesis
Welcome to the technical support center for regioselective quinoxaline synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on improving regioselectivity in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing regioselectivity in quinoxaline synthesis when using unsymmetrical starting materials?
A1: The regioselectivity of quinoxaline synthesis, particularly from unsymmetrical 1,2-diamines and α-dicarbonyl compounds, is governed by a combination of electronic and steric factors. The electronic nature of substituents on the starting materials plays a crucial role; electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can direct the condensation to favor the formation of one regioisomer over the other.[1] Steric hindrance, where bulky substituents impede reaction at nearby sites, also significantly influences the outcome.[1]
Q2: How can I control which nitrogen of an unsymmetrical 1,2-diamine reacts with a specific carbonyl group of an unsymmetrical 1,2-dicarbonyl compound?
A2: Achieving control in this scenario often requires a careful selection of reaction conditions and catalysts. The relative reactivity of the two amino groups in the diamine and the two carbonyl groups in the dicarbonyl compound is key. Generally, the more nucleophilic nitrogen will preferentially attack the more electrophilic carbonyl. This can be modulated by:
-
pH control: The basicity of the amino groups can be influenced by the pH of the reaction medium.
-
Catalyst choice: Certain catalysts can selectively activate one carbonyl group over the other or interact differently with the two amino groups.[2][3]
-
Protecting groups: Temporarily protecting one of the amino groups can force the reaction to occur at the unprotected site, although this adds extra steps to the synthesis.
Q3: Can microwave-assisted synthesis improve the regioselectivity of my quinoxaline formation?
A3: Yes, microwave-assisted synthesis can be a powerful tool for improving regioselectivity and reaction efficiency.[2] The rapid and uniform heating provided by microwaves can significantly reduce reaction times and often leads to cleaner reactions with higher yields of the desired regioisomer.[4][5][6] In some cases, the selectivity can be dramatically different from conventional heating methods.
Troubleshooting Guides
Problem 1: Poor or No Regioselectivity (Formation of a Mixture of Isomers)
Symptoms:
-
NMR and/or LC-MS analysis of the crude product shows a nearly 1:1 mixture of the two possible regioisomers.
-
Difficulty in separating the isomers by standard chromatography.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Similar Reactivity of Functional Groups | The electronic and steric environments of the reacting centers on both the diamine and dicarbonyl are too similar for inherent selectivity. |
| Solution 1: Catalyst and Ligand Screening: The choice of catalyst and ligands can significantly influence regioselectivity. For palladium-catalyzed reactions, bulky ligands may favor reaction at less hindered sites. Screen a variety of catalysts (e.g., Palladium, Rhodium, Copper) and ligands.[1] | |
| Solution 2: Solvent Screening: The polarity of the solvent can affect the transition states leading to the different isomers.[7][8] Test a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., DMF, DMSO) and polar protic (e.g., ethanol, water).[7] | |
| Solution 3: Temperature Adjustment: Lowering the reaction temperature may increase selectivity by favoring the pathway with the lower activation energy. Conversely, in some cases, higher temperatures might be beneficial.[1] | |
| Solution 4: Use of Additives: Acids or bases can alter the catalytic cycle and impact regioselectivity. For instance, pivalic acid is a common additive in Pd-catalyzed C-H functionalization.[1] |
Problem 2: Low Yield of the Desired Regioisomer
Symptoms:
-
The desired regioisomer is formed, but in a low yield, with the undesired isomer being the major product.
-
Significant formation of side products.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Unfavorable Electronic or Steric Bias | The inherent electronic and steric properties of your substrates favor the formation of the undesired isomer. |
| Solution 1: Modify Starting Materials: If possible, consider redesigning your starting materials to introduce a stronger electronic or steric bias that favors the desired product. | |
| Solution 2: Employ a Directing Group: The use of a directing group can provide precise control over the regioselectivity of the reaction.[1] | |
| Suboptimal Reaction Conditions | The current reaction conditions are not optimized for the formation of the desired product. |
| Solution 1: Re-evaluate Catalyst and Solvent: As with poor selectivity, a thorough screening of catalysts, ligands, and solvents is crucial.[1][7] | |
| Solution 2: Microwave-Assisted Synthesis: This technique can sometimes favor different reaction pathways, potentially increasing the yield of the desired isomer.[5][6][9] | |
| Solution 3: Change the Order of Addition: In some cases, the order in which reactants are mixed can influence the reaction pathway. |
Data Presentation
Table 1: Effect of Catalyst on Quinoxaline Synthesis Yield [3]
| Catalyst | Reaction Time (min) | Yield (%) |
| CrCl₂·6H₂O | 36 | 92 |
| PbBr₂ | 45 | 88 |
| CuSO₄·5H₂O | 60 | 85 |
| Reaction conditions: o-phenylenediamine (1.11 mmol), phenanthrenequinone (1.01 mmol), catalyst (0.01 g), ethanol (5 mL) at room temperature. |
Table 2: Microwave-Assisted Synthesis of 6-Substituted Quinoxalines [1]
| Amine Nucleophile | Product | Yield (%) |
| Pyrrolidine | 6-(1-Pyrrolidinyl)-quinoxaline | 93 |
| Piperidine | 6-(1-Piperidinyl)-quinoxaline | 85 |
| Morpholine | 6-(4-Morpholinyl)-quinoxaline | 95 |
| 1H-Pyrazole | 6-(1H-Pyrazol-1-yl)-quinoxaline | 88 |
| Reaction conditions: 6-fluoroquinoxaline (0.68 mmol), amine (1.36 mmol), K₂CO₃ (1.36 mmol) in DMSO (1.5 mL) at 200 °C for 30 minutes in a microwave reactor. |
Experimental Protocols
Protocol 1: General Procedure for Catalyst Screening in Quinoxaline Synthesis [3]
-
To a 25 mL flask equipped with a magnetic stirrer, add o-phenylenediamine (1.11 mmol), the 1,2-dicarbonyl compound (1.01 mmol), and the selected catalyst (0.01 g).
-
Add ethanol (5 mL) as the solvent.
-
Stir the mixture at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, heat the mixture to dissolve the product in hot ethanol.
-
Separate the insoluble catalyst by filtration.
-
Allow the solution to cool to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
Protocol 2: Microwave-Assisted Synthesis of 6-Substituted Quinoxalines [1]
-
In a 5 mL microwave vial, combine 6-fluoroquinoxaline (0.68 mmol, 1.0 equiv.), the desired amine (1.36 mmol, 2.0 equiv.), and K₂CO₃ (1.36 mmol, 2.0 equiv.).
-
Add DMSO (1.5 mL) as the solvent.
-
Seal the vial and heat in a microwave reactor at 200 °C for 30 minutes.
-
After cooling, pour the reaction mixture into ice-water (50 mL).
-
Collect the precipitate by filtration or extract the aqueous layer with an organic solvent.
-
Purify the crude product by chromatography.
Visualizations
Caption: Key factors influencing regioselectivity in quinoxaline synthesis.
Caption: Troubleshooting workflow for improving regioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods – Oriental Journal of Chemistry [orientjchem.org]
- 4. An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sciencefeatured.com [sciencefeatured.com]
- 6. "Microwave-Assisted Synthesis of Quinoxaline Derivatives" by Eric Horsting [ecommons.udayton.edu]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
Technical Support Center: Synthesis of Trifluoromethylated Heterocycles
Welcome to the Technical Support Center for Trifluoromethylated Heterocycle Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize the synthesis of these crucial compounds. The trifluoromethyl group is a key pharmacophore, and its successful incorporation into heterocyclic scaffolds is paramount for the development of new therapeutics and agrochemicals.[1][2]
Troubleshooting Guide: Overcoming Low Yields
This guide addresses specific problems that can lead to low yields in the synthesis of trifluoromethylated heterocycles, offering potential causes and actionable solutions.
Problem 1: Low or No Conversion of Starting Material
| Potential Cause | Recommended Solutions |
| Inactive Trifluoromethylating Reagent | Many trifluoromethylating reagents are sensitive to moisture and can decompose upon storage. For instance, hygroscopic reagents can lose their activity.[3] Ensure reagents are stored in a desiccator and handled under an inert atmosphere (e.g., nitrogen or argon). For nucleophilic trifluoromethylation using TMSCF₃ (Ruppert-Prakash reagent), a nucleophilic activator is required as TMSCF₃ itself is not sufficiently reactive.[4][5] |
| Suboptimal Reaction Temperature | The optimal temperature can vary significantly depending on the reaction type and substrate. Some reactions require elevated temperatures to proceed, while for sensitive substrates, higher temperatures can lead to decomposition.[3] It is recommended to perform small-scale trial reactions at various temperatures to determine the optimal conditions. |
| Inappropriate Solvent | The choice of solvent is critical and can significantly impact yield. For instance, in some photoredox catalysis reactions, CH₃CN has been identified as the ideal solvent.[6] The solubility of all reagents, including catalysts and additives, should be considered. For biphasic reactions, the solvent choice can also influence regioselectivity.[7] A solvent screen is often a necessary step in optimization. |
| Poor Reagent/Catalyst Solubility | Insoluble reagents or catalysts can lead to low reaction rates. For reactions involving salts like KF, the addition of a phase-transfer catalyst such as 18-crown-6 can improve solubility and yield. |
| Incompatible Functional Groups | The substrate may contain functional groups that are not compatible with the reaction conditions. For example, protic functional groups can sometimes interfere with palladium-catalyzed trifluoromethylation reactions.[8] Protecting sensitive functional groups may be necessary. |
Problem 2: Formation of Multiple Products and/or Low Regioselectivity
| Potential Cause | Recommended Solutions |
| Multiple Reactive Sites on the Heterocycle | Many heterocycles have multiple C-H bonds that can be trifluoromethylated, leading to a mixture of regioisomers. The inherent reactivity of the heterocycle often dictates the position of trifluoromethylation.[7][9] For pyridines, radical trifluoromethylation can yield a mixture of 2-, 3-, and 4-substituted products.[10] |
| Reaction Mechanism Ambiguity | Different reaction mechanisms (radical, nucleophilic, electrophilic) can lead to different regioselectivity. Understanding the likely mechanism can help in predicting and controlling the outcome. For instance, in pyridine derivatives, methods for 2- and 4-position-selective nucleophilic trifluoromethylation are available, while 3-position selectivity has been a greater challenge.[11] |
| Steric Hindrance | Bulky substituents on the heterocyclic ring can hinder access to certain positions, influencing the regioselectivity of the reaction. |
| Solvent Effects | The choice of solvent can sometimes be used to tune the regioselectivity of the reaction. For example, in the trifluoromethylation of 4-acetylpyridine, different solvent systems can alter the ratio of isomers.[7] |
Problem 3: Product Decomposition or Side Reactions
| Potential Cause | Recommended Solutions |
| Harsh Reaction Conditions | High temperatures or the use of strong acids/bases can lead to the decomposition of the desired product.[3] Employing milder reaction conditions, such as those offered by photoredox catalysis, can mitigate this issue.[12] |
| Radical-Induced Side Reactions | In radical trifluoromethylation reactions, unwanted side reactions can occur. The addition of a radical trap like TEMPO can help diagnose the involvement of radical pathways and in some cases, minimize side product formation. |
| Instability of the Trifluoromethyl Group | While generally stable, the trifluoromethyl group can undergo decomposition under certain conditions, such as in the presence of some transition metal catalysts, Lewis acids, or strong bases.[13] |
| Oxidative Degradation | For reactions involving oxidants, the substrate or product may be susceptible to oxidative degradation. Careful control of the oxidant amount and reaction time is crucial. |
Frequently Asked Questions (FAQs)
Q1: What are the main types of trifluoromethylation reactions for heterocycles?
A1: The three main types are radical, nucleophilic, and electrophilic trifluoromethylation.[14]
-
Radical Trifluoromethylation: Involves the trifluoromethyl radical (CF₃•) and is often used for direct C-H functionalization. Reagents like sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois' reagent) in the presence of an oxidant are common.[15]
-
Nucleophilic Trifluoromethylation: Utilizes a source of the trifluoromethyl anion (CF₃⁻). The Ruppert-Prakash reagent (TMSCF₃) is a widely used precursor, typically requiring activation by a nucleophilic catalyst.[4][5]
-
Electrophilic Trifluoromethylation: Employs reagents that deliver an electrophilic trifluoromethyl group ("CF₃⁺"). Togni's and Umemoto's reagents are well-known examples of this class.[16][17]
Q2: How can I improve the regioselectivity of my trifluoromethylation reaction on a pyridine ring?
A2: Achieving high regioselectivity on pyridines can be challenging.[10] Strategies include:
-
Utilizing Directing Groups: Functional groups on the pyridine ring can direct the trifluoromethylation to a specific position.
-
Choosing the Right Methodology: Nucleophilic methods often favor the 2- and 4-positions, while specific methods have been developed for the more challenging 3-position functionalization.[11]
-
Solvent Tuning: In some cases, changing the solvent system can influence the isomeric ratio of the products.[7]
Q3: My photoredox-catalyzed trifluoromethylation is not working well. What should I check?
A3: For photoredox reactions, consider the following:
-
Light Source: Ensure the light source has the correct wavelength to excite the photocatalyst.
-
Degassing: Oxygen can quench the excited state of the photocatalyst and should be removed by degassing the reaction mixture (e.g., with argon or nitrogen).
-
Catalyst Loading: While catalytic, an insufficient amount of photocatalyst will result in low conversion.
-
Reagent Purity: Impurities in the substrate, solvent, or reagents can interfere with the catalytic cycle.
Q4: Are there any "green" or more environmentally friendly methods for trifluoromethylation?
A4: Yes, there is a growing interest in developing more sustainable methods.
-
Photoredox Catalysis: Often utilizes visible light and can be performed under mild conditions.[12]
-
Continuous-Flow Synthesis: Can offer better control over reaction parameters, leading to higher yields and reduced waste.[18]
-
Aqueous Micellar Catalysis: Performing reactions in water using surfactants can be a greener alternative to organic solvents.
Data Presentation: Comparative Yields of Trifluoromethylation Reagents
The following tables provide a summary of reported yields for the trifluoromethylation of various heterocycles using different reagents. This data can serve as a guide for selecting a suitable method for a specific substrate.
Table 1: Trifluoromethylation of Indole Derivatives
| Reagent/Method | Substrate | Product | Yield (%) |
| CF₃SO₂Na, TBHP | Indole | 2-(Trifluoromethyl)indole | 66 |
| Togni's Reagent | Indole | 3-(Trifluoromethyl)indole | 75 |
| CuCF₃ (from fluoroform) | 2-Alkynylaniline | 2-(Trifluoromethyl)indole | Varies (good to excellent) |
| Pd(hfac)₂, PPh₃ | γ,δ-Unsaturated Amine | Trifluoromethylated Indoline | 58 |
Table 2: Trifluoromethylation of Pyridine and Pyridone Derivatives
| Reagent/Method | Substrate | Product | Yield (%) |
| CF₃SO₂Na, tBuOOH | 4-tert-Butylpyridine | 2-Trifluoromethyl-4-tert-butylpyridine | Appreciable |
| Hydrosilylation, Togni's Reagent | Quinoline | 3-Trifluoromethylquinoline | Moderate to high |
| Light-promoted, NaSO₂CF₃ | Pyridone | 3-Trifluoromethylpyridone | 76 |
Table 3: Trifluoromethylation of Other Heterocycles
| Reagent/Method | Substrate | Product | Yield (%) |
| CF₃SO₂Na, tBuOOH | Caffeine | 8-(Trifluoromethyl)caffeine | 81 |
| Umemoto's Reagent | Pyrrole | 2-(Trifluoromethyl)pyrrole | 87 |
| Silver-catalyzed cyclization | Diazo reagents and fluoronitroalkenes | Fluorinated and trifluorinated pyrazoles | Moderate to good |
Experimental Protocols
Protocol 1: Radical Trifluoromethylation of a Heterocycle using CF₃SO₂Na (Langlois' Reagent)
This protocol is a general procedure for the trifluoromethylation of heterocycles based on the work of Baran and co-workers.[7]
Materials:
-
Heterocyclic substrate (1.0 equiv)
-
Sodium trifluoromethanesulfinate (CF₃SO₂Na) (3.0 equiv)
-
tert-Butyl hydroperoxide (tBuOOH), 70% in water (5.0 equiv)
-
Dichloromethane (DCM)
-
Water
Procedure:
-
To a vial, add the heterocyclic substrate (e.g., 0.5 mmol).
-
Add sodium trifluoromethanesulfinate (1.5 mmol).
-
Add DCM and water in a 2.5:1 ratio (e.g., 2.5 mL DCM and 1.0 mL H₂O).
-
Stir the biphasic mixture vigorously.
-
Add tert-butyl hydroperoxide (2.5 mmol) dropwise to the reaction mixture at room temperature.
-
Stir the reaction at 23 °C for 3-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
If the reaction is incomplete after 24 hours, a second portion of CF₃SO₂Na (3.0 equiv) and tBuOOH (5.0 equiv) can be added.[7]
-
Upon completion, separate the organic layer.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Nucleophilic Trifluoromethylation of an Aldehyde-Substituted Heterocycle using TMSCF₃
This is a general protocol for the trifluoromethylation of aldehydes using the Ruppert-Prakash reagent, activated by a fluoride source.[4][5]
Materials:
-
Aldehyde-substituted heterocycle (1.0 equiv)
-
Trimethyl(trifluoromethyl)silane (TMSCF₃) (1.2-1.5 equiv)
-
Tetrabutylammonium fluoride (TBAF) (catalytic amount, e.g., 5-10 mol%)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the aldehyde-substituted heterocycle (e.g., 1.0 mmol) and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add the TBAF solution in THF.
-
Slowly add TMSCF₃ to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
The resulting TMS-protected alcohol can be deprotected by treatment with acid (e.g., HCl in methanol) to yield the trifluoromethylated alcohol.
-
Purify the final product by column chromatography.
Protocol 3: Electrophilic Trifluoromethylation of a β-Ketoester-Substituted Heterocycle using Togni's Reagent
This protocol is a general procedure for the electrophilic trifluoromethylation of β-keto esters.[19]
Materials:
-
β-Ketoester-substituted heterocycle (1.0 equiv)
-
Togni's Reagent I (1.1 equiv)
-
Base (e.g., K₂CO₃) (2.0 equiv)
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) (0.1 equiv)
-
Solvent (e.g., acetonitrile)
Procedure:
-
To a flask, add the β-ketoester-substituted heterocycle (e.g., 0.5 mmol), K₂CO₃ (1.0 mmol), and TBAB (0.05 mmol).
-
Add acetonitrile and stir the mixture.
-
Add Togni's Reagent I (0.55 mmol) in one portion.
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
Filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: General experimental workflow for trifluoromethylated heterocycle synthesis.
Caption: Simplified signaling pathway for a photoredox catalytic trifluoromethylation cycle.
References
- 1. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Trifluoromethylation of Alkenes by Visible Light Photoredox Catalysis [organic-chemistry.org]
- 7. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. brynmawr.edu [brynmawr.edu]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
Technical Support Center: Purification of Fluorinated Quinoxaline Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of fluorinated quinoxaline compounds.
Troubleshooting Guides & FAQs
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Recrystallization Issues
Q1: My fluorinated quinoxaline compound oils out during recrystallization instead of forming crystals. What should I do?
A1: "Oiling out" is a common issue with polar fluorinated compounds. It occurs when the compound separates from the solution as a liquid rather than a solid. Here are several strategies to address this:
-
Reduce the cooling rate: Allow the solution to cool to room temperature slowly before moving it to an ice bath. A slower cooling rate provides more time for crystal nucleation and growth.
-
Use a different solvent system: The current solvent may be too good of a solvent even at low temperatures, or its boiling point might be too high. Experiment with a co-solvent system (a "good" solvent and a "poor" solvent) to fine-tune the solubility.
-
Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed the solution: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution to induce crystallization.
Q2: I'm seeing low recovery after recrystallization. How can I improve my yield?
A2: Low recovery can be due to several factors. Consider the following troubleshooting steps:
-
Minimize the amount of solvent: Ensure you are using the minimum amount of hot solvent necessary to fully dissolve your crude product. Using an excess of solvent will result in a significant portion of your compound remaining in the mother liquor upon cooling.
-
Optimize the cooling process: Ensure the solution is thoroughly cooled. For many compounds, cooling in an ice bath or even a freezer for a period can significantly increase the yield of precipitated crystals.
-
Perform a second crop: After filtering the initial crystals, concentrate the mother liquor and cool it again to obtain a second crop of crystals. Be aware that the purity of the second crop may be lower than the first.
-
Check for premature crystallization: If the compound crystallizes too quickly during hot filtration, you will lose product on the filter paper. Ensure your filtration apparatus is pre-heated.
Column Chromatography Issues
Q3: My fluorinated quinoxaline is showing significant tailing or fronting on a silica gel column. What is the cause and how can I fix it?
A3: Peak tailing or fronting in normal-phase chromatography of fluorinated quinoxalines, which can be basic, is often due to interactions with the stationary phase.
-
Secondary Interactions: The basic nitrogen atoms in the quinoxaline ring can interact strongly with acidic silanol groups on the surface of the silica gel, leading to tailing.[1]
-
Solution: Deactivate the silica gel by adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia to your eluent.[2]
-
-
Column Overload: Injecting too much sample can lead to peak fronting.
-
Solution: Reduce the amount of sample loaded onto the column.[1]
-
-
Inappropriate Mobile Phase pH: For reverse-phase HPLC, if the pH of the mobile phase is close to the pKa of your compound, it can exist in both ionized and neutral forms, leading to poor peak shape.
-
Solution: Adjust the mobile phase pH to be at least 2 units away from the compound's pKa.[1]
-
Q4: I'm having trouble separating constitutional isomers of my fluorinated quinoxaline. What strategies can I employ?
A4: Separating isomers with very similar physical properties can be challenging. Here are some techniques to try:
-
Fractional Recrystallization: This can be effective if the isomers have a sufficient difference in solubility in a particular solvent. This requires careful solvent screening and can be time-consuming.
-
Flash Chromatography Optimization:
-
Solvent System: Experiment with different solvent systems to exploit subtle differences in polarity.
-
Gradient Elution: Use a very shallow gradient during elution to improve the separation of closely eluting isomers.
-
-
Preparative HPLC: This is often the most effective method for separating difficult-to-resolve isomers.
Q5: My highly polar fluorinated quinoxaline compound is not retained on a C18 column in reverse-phase HPLC. What should I do?
A5: Poor retention of polar compounds on traditional reverse-phase columns is a common problem. Here are some solutions:
-
Use a Highly Aqueous Mobile Phase: If your column is aqueous-stable, you can start with a 100% aqueous mobile phase.[1]
-
Employ a Polar-Embedded or Polar-Endcapped Column: These columns are specifically designed to provide better retention for polar analytes.[1]
-
Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for the separation of very polar compounds that show little or no retention in reverse-phase chromatography.[1]
-
Use a Fluorinated Stationary Phase: These phases can increase the retention of fluorinated compounds through fluorous interactions.[1]
Data Presentation
Table 1: Generalized Comparison of Purification Techniques for Fluorinated Quinoxaline Compounds
This table provides a generalized comparison of common purification techniques. The actual results will vary depending on the specific compound, its impurities, and the experimental conditions.
| Purification Technique | Typical Purity | Typical Yield | Key Advantages | Key Disadvantages |
| Recrystallization | Good to Excellent (>98%) | Moderate to High (50-90%) | Cost-effective, scalable, can yield highly pure crystalline material. | Can be time-consuming to find the right solvent, risk of low recovery, may not remove all impurities. |
| Flash Chromatography | Good (95-98%) | High (80-95%) | Fast, suitable for larger quantities, good for removing baseline impurities. | May not separate closely related isomers, uses larger volumes of solvent. |
| Preparative HPLC | Excellent (>99%) | Moderate (60-85%) | High resolution for separating complex mixtures and isomers. | More expensive, lower throughput, requires specialized equipment. |
Experimental Protocols
Protocol 1: General Procedure for Recrystallization of a Fluorinated Quinoxaline
-
Solvent Selection: In a small test tube, add about 20-30 mg of your crude fluorinated quinoxaline. Add a few drops of a test solvent at room temperature. A good solvent will not dissolve the compound at room temperature but will dissolve it upon heating. Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures like ethanol/water).
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent required.
-
Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly under vacuum.
Protocol 2: General Procedure for Flash Column Chromatography of a Fluorinated Quinoxaline
-
TLC Analysis: Develop a solvent system using thin-layer chromatography (TLC) that gives your desired compound an Rf value of approximately 0.2-0.4 and separates it from impurities. A common starting point for moderately polar compounds is a mixture of hexanes and ethyl acetate.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is level and free of cracks or air bubbles.
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a slightly more polar solvent. If the compound is not very soluble, you can pre-adsorb it onto a small amount of silica gel. Carefully load the sample onto the top of the packed column.
-
Elution: Begin eluting with the chosen mobile phase, collecting fractions. If a gradient elution is required, gradually increase the polarity of the mobile phase. The progress of the separation can be monitored by TLC analysis of the collected fractions.
-
Fraction Pooling and Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified compound.
Visualizations
Caption: General experimental workflow for the purification of fluorinated quinoxaline compounds.
Caption: Troubleshooting decision tree for common purification challenges.
References
Technical Support Center: Optimization of Catalyst Loading for Quinoxaline Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges related to catalyst loading in quinoxaline synthesis. The following troubleshooting guides and FAQs will help streamline your experimental workflow and enhance reaction efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the general procedure for optimizing catalyst loading for a new quinoxaline synthesis reaction?
Optimizing catalyst loading is a critical step to ensure high yield, minimize reaction time, and reduce costs. A systematic approach involves screening a range of catalyst concentrations to identify the optimal level for your specific substrates and conditions.
The workflow below outlines a typical process for this optimization.
Caption: Workflow for optimizing catalyst loading in quinoxaline synthesis.
Experimental Protocol: Catalyst Loading Optimization
This protocol details a general method for determining the optimal loading of a catalyst for the synthesis of 2,3-diphenylquinoxaline from o-phenylenediamine and benzil.
Materials:
-
o-Phenylenediamine (1 mmol per reaction)
-
Benzil (1 mmol per reaction)
-
Catalyst (e.g., Alumina-supported heteropolyoxometalate)
-
Solvent (e.g., Toluene, Ethanol)
-
A series of reaction vessels (e.g., round-bottom flasks)
-
Stirring apparatus
-
Thin Layer Chromatography (TLC) supplies
-
Standard workup and purification equipment
Procedure:
-
Setup: Arrange a series of five reaction vessels. To each vessel, add o-phenylenediamine (1 mmol) and benzil (1 mmol) dissolved in the chosen solvent (e.g., 7 mL of toluene).[1]
-
Catalyst Addition: Add varying amounts of the catalyst to each vessel. For example, if screening a solid catalyst like AlCuMoVP, you might use 10 mg, 50 mg, 100 mg, and 150 mg, with one vessel as a no-catalyst control.[1]
-
Reaction: Stir the reaction mixtures at the desired temperature (e.g., room temperature).[2]
-
Monitoring: Monitor the progress of each reaction periodically using TLC until the starting materials are consumed or no further product formation is observed.[2]
-
Workup:
-
Isolation and Analysis: Isolate the crude product from each reaction by filtration.[2] Purify the product (e.g., by recrystallization) and calculate the yield for each catalyst loading.
-
Optimization: Compare the yields and purity across the different catalyst loadings to determine the most efficient concentration.
Q2: My reaction yield is low. How do I troubleshoot if this is related to catalyst loading?
Low yields can stem from multiple factors, including suboptimal catalyst loading.[3][4] Differentiating the cause is key. Too little catalyst can lead to an incomplete or slow reaction, while too much can sometimes promote side reactions.
The following guide can help you diagnose the issue.
Caption: Troubleshooting workflow for addressing low yields in quinoxaline synthesis.[2]
Troubleshooting Steps:
-
Incomplete Reaction: If TLC analysis shows significant amounts of unreacted starting materials, the catalyst loading may be too low or the catalyst may be inefficient.[3] Try incrementally increasing the catalyst amount.
-
Multiple Side Products: If the TLC plate shows many unidentified spots, the catalyst loading might be too high, or the reaction conditions may be too harsh, causing decomposition.[3] Consider reducing the catalyst loading or lowering the reaction temperature.[3]
-
Specific Byproducts: The formation of specific byproducts like benzimidazoles can indicate impurities in the starting materials, while N-oxides can result from over-oxidation, which might be exacerbated by certain catalysts or conditions.[3]
Q3: What are typical catalyst loading ranges for different types of catalysts in quinoxaline synthesis?
Catalyst loading is not one-size-fits-all; it depends on the catalyst's nature (homogeneous vs. heterogeneous), activity, and the reaction conditions. The table below summarizes reported loading ranges for various catalysts used in the synthesis of 2,3-diphenylquinoxaline.
| Catalyst Type | Catalyst Example | Typical Loading | Solvent | Temperature | Yield (%) | Reference |
| Heterogeneous | Alumina-supported CuH₂PMo₁₁VO₄₀ | 100 mg (per 1 mmol substrate) | Toluene | Room Temp. | 92 | [1] |
| Heterogeneous | Fe₃O₄@SiO₂/Schiff base/Co(II) | 0.03 g (per 1 mmol substrate) | EtOH/H₂O | Room Temp. | 95 | [5] |
| Heterogeneous | BiCl₃-perlite | 10 mol% | Solvent-free | 80°C | 96 | [6] |
| Homogeneous | Iodine (I₂) | 20 mol% | DMSO | 80°C | 78-99 | [7] |
| Organocatalyst | Phenol | 20 mol% | EtOH/H₂O | Room Temp. | High | [8] |
| Organocatalyst | Pyridine | 1:1 molar ratio with substrate | THF | Room Temp. | Excellent | [9] |
| Lewis Acid | CuSO₄·5H₂O | 0.01 g (per 1 mmol substrate) | Ethanol | Room Temp. | High | [10] |
Key Observations:
-
Heterogeneous catalysts are often measured by weight (e.g., mg per mmol of reactant) and are prized for their recyclability.[11]
-
Homogeneous catalysts and organocatalysts are typically measured in mole percent (mol%) relative to the limiting reactant.[7]
-
Some reactions may require stoichiometric amounts of a catalyst, such as pyridine in certain protocols, which also acts as a base.[9]
-
The pursuit of green chemistry has led to the development of catalysts that are effective at very low loadings under mild, often aqueous, conditions.[7][11][12]
References
- 1. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03646D [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature [article.sapub.org]
- 9. acgpubs.org [acgpubs.org]
- 10. Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods – Oriental Journal of Chemistry [orientjchem.org]
- 11. researchgate.net [researchgate.net]
- 12. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 2-(Trifluoromethyl)quinoxaline and Other Fluoroalkyl Quinoxalines for Researchers and Drug Development Professionals
An objective analysis of the synthesis, physicochemical properties, and biological performance of 2-(Trifluoromethyl)quinoxaline compared to other fluoroalkyl quinoxaline derivatives, supported by experimental data.
The introduction of fluoroalkyl groups into heterocyclic scaffolds is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity of molecules. Quinoxaline, a privileged heterocyclic motif, has been extensively functionalized with such groups to generate a diverse range of biologically active compounds. This guide provides a comparative overview of this compound and other fluoroalkyl quinoxalines, presenting key experimental data to inform research and drug development.
Physicochemical Properties: A Comparative Overview
| Property | This compound | 2-(Difluoromethyl)quinoxaline | 2-(Pentafluoroethyl)quinoxaline |
| Molecular Weight | 198.14 g/mol [1] | Data not available | Data not available |
| Melting Point | 60-65 °C[1] | Data not available | Data not available |
| Boiling Point | Data not available | Data not available | Data not available |
| pKa | Data not available | Data not available | Data not available |
| logP | Data not available | Data not available | Data not available |
Note: Data for 2-(Difluoromethyl)quinoxaline and 2-(Pentafluoroethyl)quinoxaline were not available in the reviewed literature. This highlights a gap in the current body of research and an opportunity for further investigation.
Synthesis of Fluoroalkyl Quinoxalines
The synthesis of 2-fluoroalkyl quinoxalines can be achieved through various synthetic routes. A common and effective method involves the condensation of an o-phenylenediamine with a corresponding fluoroalkyl-containing 1,2-dicarbonyl compound.
General Synthetic Workflow
Caption: General synthetic scheme for 2-fluoroalkyl quinoxalines.
Experimental Protocols
Synthesis of this compound
Materials:
-
o-Phenylenediamine
-
3,3,3-Trifluoro-1-phenylpropane-1,2-dione (or other suitable trifluoromethylated 1,2-dicarbonyl compound)
-
Ethanol
-
Glacial Acetic Acid (catalyst)
Procedure:
-
Dissolve o-phenylenediamine (1 equivalent) in ethanol in a round-bottom flask.
-
Add the trifluoromethylated 1,2-dicarbonyl compound (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to afford the pure this compound.
Biological Activity: A Comparative Perspective
Fluoroalkyl quinoxalines have demonstrated a broad spectrum of biological activities, including anticancer and antimicrobial effects. The trifluoromethyl group, in particular, has been shown to enhance the biological potency of the quinoxaline scaffold.
Anticancer Activity
While specific comparative data for simple 2-fluoroalkyl quinoxalines is limited, studies on more complex derivatives highlight the importance of the trifluoromethyl group. For instance, a series of 2-alkylcarbonyl and 2-benzoyl-3-trifluoromethyl-quinoxaline 1,4-di-N-oxide derivatives were evaluated for their in vitro antitumor activity. The results indicated that the anticancer activity was dependent on the substituents in the carbonyl group.[2]
| Compound Class | Cancer Cell Lines | Activity Metric (GI50) | Reference |
| 2-Alkylcarbonyl-3-trifluoromethyl-quinoxaline 1,4-di-N-oxides | MCF7 (breast), NCI-H460 (lung), SF-268 (CNS) | Mean GI50 values ranging from 0.15 to 1.02 µM for the most active compounds. | [2] |
Antimicrobial Activity
Similarly, the introduction of a trifluoromethyl group has been shown to confer significant antimicrobial properties. Novel 2-acyl-3-trifluoromethylquinoxaline 1,4-dioxides have demonstrated high antibacterial activity, particularly against Gram-positive strains, including mycobacteria. The introduction of a halogen atom at the 6-position of the quinoxaline ring further enhanced this activity.[3]
| Compound Class | Bacterial Strains | Key Finding | Reference |
| 2-Acyl-3-trifluoromethylquinoxaline 1,4-dioxides | Gram-positive bacteria (including Mycobacterium) | High antibacterial properties. Halogenation at the 6-position increased activity. | [3] |
Experimental Protocols for Biological Evaluation
In Vitro Anticancer Activity (MTT Assay)
Materials:
-
Cancer cell lines (e.g., MCF-7, NCI-H460, SF-268)
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed cancer cells in 96-well plates at a suitable density and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth.
In Vitro Antimicrobial Activity (Broth Microdilution Method)
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Test compounds (dissolved in a suitable solvent)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Prepare serial dilutions of the test compounds in MHB in a 96-well plate.
-
Add a standardized bacterial inoculum to each well.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Signaling Pathways in Anticancer Activity
Quinoxaline derivatives exert their anticancer effects through the modulation of various signaling pathways critical for cancer cell proliferation and survival. While specific pathways for simple 2-fluoroalkyl quinoxalines are not extensively documented, the broader class of quinoxaline-based anticancer agents is known to target several key pathways.
Caption: Key signaling pathways targeted by quinoxaline anticancer agents.
Conclusion
This compound and other fluoroalkyl quinoxalines represent a promising class of compounds with significant potential in drug discovery. The incorporation of fluoroalkyl groups demonstrably influences their physicochemical and biological properties. While direct comparative studies are limited, the available data suggest that the trifluoromethyl group is a key substituent for enhancing both anticancer and antimicrobial activities. Further research is warranted to systematically evaluate a broader range of 2-fluoroalkyl quinoxalines to establish clear structure-activity relationships and to elucidate their precise mechanisms of action. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to pursue these investigations.
References
- 1. This compound 97 148853-42-3 [sigmaaldrich.com]
- 2. Synthesis and anticancer activity evaluation of new 2-alkylcarbonyl and 2-benzoyl-3-trifluoromethyl-quinoxaline 1,4-di-N-oxide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Characterization of Novel 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
The Fluorine Advantage: Unpacking the Enhanced Biological Activity of 2-(Trifluoromethyl)quinoxaline
The strategic incorporation of fluorine into bioactive molecules is a well-established method in medicinal chemistry to enhance metabolic stability, binding affinity, and overall therapeutic efficacy. In the context of quinoxaline derivatives, a class of heterocyclic compounds with a broad spectrum of pharmacological activities, the introduction of a trifluoromethyl (-CF3) group at the 2-position has been shown to significantly augment their biological potential compared to non-fluorinated counterparts such as 2-methyl and 2-phenylquinoxaline.
Comparative Anticancer Activity
The cytotoxic effects of 2-(Trifluoromethyl)quinoxaline derivatives and their non-fluorinated analogs have been evaluated against various human cancer cell lines. The data consistently demonstrates that the presence of the -CF3 group leads to a marked increase in anticancer activity.
| Compound Class | Specific Derivative | Cancer Cell Line | Assay | IC50 / GI50 (µM) | Reference |
| Trifluoromethylated Quinoxalines | 2-benzoyl-3-trifluoromethyl-quinoxaline 1,4-di-N-oxide (6e) | Full panel of 60 human tumor cell lines | Growth Inhibition | Mean GI50: 0.42 | [1][2] |
| 2-tert-butylcarbonyl-3-trifluoromethyl-quinoxaline 1,4-di-N-oxide (4c) | Full panel of 60 human tumor cell lines | Growth Inhibition | Mean GI50: 1.02 | [1][2] | |
| Difluorinated analog of 6e (6g) | Full panel of 60 human tumor cell lines | Growth Inhibition | Mean GI50: 0.15 | [1][2] | |
| Difluorinated analog of 4c (4g) | Full panel of 60 human tumor cell lines | Growth Inhibition | Mean GI50: 0.52 | [1][2] | |
| Non-Fluorinated Quinoxalines | 2,3-dimethylquinoxaline | HepG2 (Liver) | CellTiter-Glo® | IC₅₀ > 100 | [3] |
| 2-phenylquinoxaline derivative (7j) | HCT-116 (Colon) | MTT Assay | IC50: 26.75 µg/mL | [4][5] | |
| Quinoxaline-based Compound IV | PC-3 (Prostate) | MTT Assay | IC50: 2.11 | [6] |
Enhanced Antimicrobial Profile
The introduction of trifluoromethyl groups has also been associated with improved antimicrobial activity in quinoxaline derivatives. Studies have shown that fluorinated analogs exhibit potent activity against a range of bacterial and fungal strains.
| Compound Class | Specific Derivative | Organism | Activity | Reference |
| Trifluoromethylated Quinoxalines | 4-trifluoromethylanilino substituted quinoxaline | Staphylococcus aureus, Bacillus subtilis, Escherichia coli | Good to moderate antibacterial activity | [7] |
| Quinoxaline derivative with CF3 group (4b, 4n) | Gram-positive and Gram-negative bacteria | Enhanced antibacterial activity | [8] | |
| Non-Fluorinated Quinoxalines | 2-methyl-quinoxaline | Bacteria | Identified as having antibacterial activity | [9] |
| 2,3-disubstituted quinoxalines (general) | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Proteus vulgaris | Significant antibacterial activity | [7] |
Signaling Pathways and Mechanisms of Action
Quinoxaline derivatives exert their biological effects through various mechanisms, including the inhibition of key enzymes and modulation of critical signaling pathways involved in cell proliferation and survival.[6] One of the postulated mechanisms for the anticancer activity of quinoxaline derivatives is the inhibition of the VEGFR-2 signaling cascade, which plays a crucial role in angiogenesis.[3]
Caption: Postulated inhibition of the VEGFR-2 signaling pathway by this compound derivatives.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cells by measuring metabolic activity.[10]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin
-
Quinoxaline derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate overnight at 37°C in a 5% CO₂ atmosphere.[10]
-
Compound Treatment: Prepare serial dilutions of the quinoxaline derivatives in culture medium. The final DMSO concentration should not exceed 0.5% (v/v). Add the diluted compounds to the wells and incubate for 48-72 hours.[10]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[10]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[3]
Caption: General workflow for the MTT cell viability assay.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of a compound that inhibits the visible growth of a microorganism.[11]
Materials:
-
Quinoxaline compound stock solution (in DMSO)
-
Sterile 96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Sterile saline
-
0.5 McFarland turbidity standard
-
Microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard.[12]
-
Serial Dilution: Perform two-fold serial dilutions of the quinoxaline compound in the broth medium in the 96-well plate.[13]
-
Inoculation: Inoculate each well with the prepared microbial suspension. Include positive (microorganism and broth) and negative (broth only) controls.[13]
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C ± 2°C) for 16-24 hours.[12]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth, determined by visual inspection or by measuring the optical density at 600 nm.[12]
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.[14]
Materials:
-
Kinase of interest (e.g., VEGFR-2)
-
Substrate and ATP
-
Kinase assay buffer
-
Test compounds
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Reaction Setup: Prepare a reaction buffer containing the kinase, substrate, and ATP. Add serially diluted test compounds to the wells of the plate.[14]
-
Initiate Reaction: Start the kinase reaction by adding the reaction buffer to the wells. Incubate at room temperature for 1 hour.[14]
-
Stop Reaction and Deplete ATP: Add the ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes.[14]
-
ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP, which drives a luciferase reaction. Incubate for 30 minutes.[14]
-
Luminescence Measurement: Measure the luminescence using a plate reader.[14]
-
Data Analysis: Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[14]
References
- 1. Synthesis and anticancer activity evaluation of new 2-alkylcarbonyl and 2-benzoyl-3-trifluoromethyl-quinoxaline 1,4-di-N-oxide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
A Comparative Guide to Quinoxaline Synthesis Methods for Researchers
For researchers, scientists, and professionals in drug development, the synthesis of the quinoxaline scaffold is a cornerstone of creating a diverse range of therapeutic agents and functional materials.[1][2][3] This guide provides a comparative analysis of key methodologies for quinoxaline synthesis, presenting quantitative data, detailed experimental protocols, and a visual workflow to aid in method selection and implementation.
Comparative Data of Synthesis Methods
The following table summarizes the performance of four distinct methods for the synthesis of quinoxaline derivatives, offering a clear comparison of their efficiency and reaction conditions.
| Method | Reactants | Catalyst/Conditions | Solvent | Time | Yield (%) | Ref. |
| Classical Condensation | o-phenylenediamine, 1,2-dicarbonyl compound (e.g., benzil) | Catalyst-free, Room Temperature | Toluene | 120 min | 92 | [4] |
| Oxidative Cyclization | o-phenylenediamine, α-halo ketone (e.g., phenacyl bromide) | Catalyst-free, 80 °C | Water | Not Specified | Moderate to High | [5] |
| Microwave-Assisted | 1,2-diamine, 1,2-dicarbonyl compound | Iodine | Water/Ethanol (1:1) | 1-2 min | 90-98 | [6] |
| Green, Catalyst-Free | o-phenylenediamine, dicarbonyl compound (e.g., glyoxal) | None, Room Temperature | Methanol | 1 min | 93 | [7] |
Experimental Workflow
The following diagram illustrates a generalized workflow for a comparative study of quinoxaline synthesis methods, from reactant selection to final product analysis.
Detailed Experimental Protocols
Classical Condensation (Heterogeneous Catalysis)
This method utilizes a reusable heterogeneous catalyst for the synthesis of quinoxalines at room temperature.[4]
Procedure:
-
To a mixture of an o-phenylenediamine (1 mmol, 0.108 g) and a 1,2-dicarbonyl compound (1 mmol) in toluene (8 mL), add 0.1 g of AlCuMoVP catalyst.[4]
-
Stir the mixture at room temperature.[4]
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, separate the insoluble catalyst by filtration.[4]
-
Dry the filtrate over anhydrous Na2SO4.
-
Evaporate the solvent to obtain the pure product.
-
If necessary, purify the product by recrystallization from ethanol.[4]
Oxidative Cyclization from α-Halo Ketones
This one-pot strategy proceeds without a catalyst in an aqueous medium.[5]
Procedure:
-
In a suitable reaction vessel, combine the desired o-phenylenediamine (1 equivalent) and a substituted phenacyl bromide (1 equivalent) in water.
-
Heat the reaction mixture to 80 °C.[5]
-
Maintain the temperature and stir the mixture until the reaction is complete, as monitored by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Isolate the product by filtration.
-
Wash the solid product with water and dry to obtain the desired quinoxaline.
Microwave-Assisted Synthesis
This protocol offers a rapid and high-yielding synthesis of quinoxalines using microwave irradiation.[6]
Procedure:
-
In a microwave-safe reaction vessel, combine the 1,2-diamine (1 equivalent), the 1,2-dicarbonyl compound (1 equivalent), and a catalytic amount of iodine.
-
Add a 1:1 mixture of water and ethanol as the solvent.[6]
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture for 1-2 minutes at a suitable power level to maintain the reaction temperature.
-
After the reaction is complete, cool the vessel to room temperature.
-
Isolate the product by filtration, wash with water, and dry.
Green, Catalyst-Free Synthesis at Room Temperature
This exceptionally fast and environmentally friendly method proceeds at ambient temperature without a catalyst.[7]
Procedure:
-
In a vessel open to the air, dissolve the o-phenylenediamine (1 equivalent) in methanol (approximately 5 mL per mmol of diamine).[7]
-
To the stirred solution, add the dicarbonyl compound (1 equivalent).[7]
-
Stir the reaction mixture vigorously at room temperature for one minute.[7]
-
The product will often precipitate from the solution.
-
Isolate the solid product by filtration.
-
Wash the product with a small amount of cold methanol and dry to obtain the high-purity quinoxaline.
References
- 1. mtieat.org [mtieat.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities [ouci.dntb.gov.ua]
- 4. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thieme-connect.com [thieme-connect.com]
Spectroscopic Analysis for Structural Confirmation of 2-(Trifluoromethyl)quinoxaline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive spectroscopic analysis of 2-(Trifluoromethyl)quinoxaline, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of complete experimental spectral data for this specific compound in public databases, this guide presents a combination of experimental data for closely related analogs—quinoxaline and 2-methylquinoxaline—and predicted data for this compound. This comparative approach allows for a robust structural confirmation workflow and serves as a valuable reference for researchers working with similar fluorinated heterocyclic compounds.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound (predicted) and its structural analogs, quinoxaline and 2-methylquinoxaline (experimental). These data are essential for the structural elucidation and purity assessment of these compounds.
Table 1: Infrared (IR) Spectroscopy Data
| Compound | Key IR Absorptions (cm⁻¹) |
| This compound (Predicted) | 3070 (Ar C-H stretch), 1600, 1570, 1490 (C=C & C=N stretch), 1320 (C-N stretch), 1150, 1120 (C-F stretch) |
| Quinoxaline (Experimental) [1][2][3] | 3060 (Ar C-H stretch), 1595, 1565, 1485 (C=C & C=N stretch), 1305 (C-N stretch) |
| 2-Methylquinoxaline (Experimental) [4][5] | 3060 (Ar C-H stretch), 2925 (CH₃ stretch), 1598, 1568, 1490 (C=C & C=N stretch), 1310 (C-N stretch) |
Table 2: ¹H NMR Spectroscopy Data (400 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| This compound (Predicted) | 8.95 | s | H-3 |
| 8.15 | m | H-5, H-8 | |
| 7.85 | m | H-6, H-7 | |
| Quinoxaline (Experimental) [1][6][7] | 8.80 | s | H-2, H-3 |
| 8.10 | dd | H-5, H-8 | |
| 7.75 | dd | H-6, H-7 | |
| 2-Methylquinoxaline (Experimental) [4][8] | 8.75 | s | H-3 |
| 8.05 | m | H-5, H-8 | |
| 7.70 | m | H-6, H-7 | |
| 2.78 | s | CH₃ |
Table 3: ¹³C NMR Spectroscopy Data (100 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| This compound (Predicted) | 148.5 (q, J ≈ 35 Hz) | C-2 |
| 144.0 | C-3 | |
| 142.0 | C-8a | |
| 141.5 | C-4a | |
| 131.0 | C-6, C-7 | |
| 129.5 | C-5, C-8 | |
| 120.0 (q, J ≈ 275 Hz) | CF₃ | |
| Quinoxaline (Experimental) [1][9][10] | 145.2 | C-2, C-3 |
| 141.8 | C-8a, C-4a | |
| 129.6 | C-6, C-7 | |
| 129.2 | C-5, C-8 | |
| 2-Methylquinoxaline (Experimental) [4][9][11] | 154.5 | C-2 |
| 144.5 | C-3 | |
| 141.5 | C-8a | |
| 140.8 | C-4a | |
| 129.5 | C-6 | |
| 129.2 | C-7 | |
| 129.0 | C-5 | |
| 128.8 | C-8 | |
| 22.5 | CH₃ |
Table 4: ¹⁹F NMR Spectroscopy Data (376 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| This compound (Predicted) | -68 to -70 | s | CF₃ |
Table 5: Mass Spectrometry Data (EI)
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound (Predicted) | 198 | 179 ([M-F]⁺), 169 ([M-CF]⁺), 129 ([M-CF₃]⁺) |
| Quinoxaline (Experimental) [12][13] | 130 | 103, 76 |
| 2-Methylquinoxaline (Experimental) [14][15] | 144 | 117, 90, 77 |
Structural Confirmation Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of this compound.
Caption: Workflow for the structural confirmation of this compound.
Experimental Protocols
The following are generalized experimental protocols for acquiring the spectroscopic data presented in this guide. These protocols are applicable to the analysis of this compound and similar quinoxaline derivatives.
1. Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement.
-
Data Processing: The resulting spectrum is baseline corrected and the peak positions are identified.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
A standard one-pulse sequence is used.
-
The spectral width is set to approximately 12 ppm, centered around 6 ppm.
-
A relaxation delay of 1-2 seconds is used.
-
Typically, 16 to 64 scans are accumulated for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled pulse sequence (e.g., zgpg30) is used.
-
The spectral width is set to approximately 220 ppm, centered around 110 ppm.
-
A relaxation delay of 2 seconds is employed.
-
A larger number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.
-
-
¹⁹F NMR Acquisition:
-
A proton-decoupled pulse sequence is used.
-
The spectral width is set to a wide range (e.g., 200 ppm) centered around -70 ppm to ensure the signal is captured.
-
A relaxation delay of 1-2 seconds is used.
-
The number of scans will depend on the sample concentration but is typically in the range of 64 to 256.
-
-
Data Processing: The Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to TMS (0 ppm for ¹H and ¹³C) or an external standard for ¹⁹F.
3. Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer with an electron ionization (EI) source.
-
Sample Introduction: A small amount of the sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC).
-
Ionization: The sample is ionized using a standard electron energy of 70 eV.
-
Data Acquisition: The mass spectrum is scanned over a mass-to-charge (m/z) range of approximately 40-400 amu.
-
Data Analysis: The molecular ion peak is identified, and the fragmentation pattern is analyzed to support the proposed structure.
References
- 1. Quinoxaline | C8H6N2 | CID 7045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Quinoxaline(91-19-0) IR Spectrum [chemicalbook.com]
- 3. Quinoxaline [webbook.nist.gov]
- 4. 2-Methylquinoxaline | C9H8N2 | CID 23686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. spectrabase.com [spectrabase.com]
- 6. Quinoxaline(91-19-0) 1H NMR [m.chemicalbook.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. 2-Methylquinoxaline(7251-61-8) 1H NMR [m.chemicalbook.com]
- 9. 13C nuclear magnetic resonance spectra of quinoxaline derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. Quinoxaline(91-19-0) 13C NMR spectrum [chemicalbook.com]
- 11. 2-Methylquinoxaline(7251-61-8) 13C NMR spectrum [chemicalbook.com]
- 12. Quinoxaline [webbook.nist.gov]
- 13. Quinoxaline [webbook.nist.gov]
- 14. researchgate.net [researchgate.net]
- 15. Quinoxaline, 2-methyl- [webbook.nist.gov]
2-(Trifluoromethyl)quinoxaline: A Comparative Analysis of its Pharmacophoric Potential in Drug Discovery
For researchers, scientists, and drug development professionals, the strategic selection of a core pharmacophore is a critical step in the design of novel therapeutics. The 2-(Trifluoromethyl)quinoxaline scaffold has emerged as a promising candidate, demonstrating significant potential in the development of anticancer and antimicrobial agents. The inclusion of the trifluoromethyl group is a key feature, often enhancing the metabolic stability, lipophilicity, and binding affinity of the molecule. This guide provides a comparative overview of the this compound pharmacophore, supported by experimental data, to aid in its validation and consideration for drug development pipelines.
Comparative Analysis of Biological Activity
The this compound core has been incorporated into a variety of derivatives, exhibiting a broad spectrum of biological activities. Below is a summary of the reported in vitro activities of several this compound derivatives against various cancer cell lines and microbial strains. For comparative purposes, the activities of standard reference compounds are also included.
Anticancer Activity
The cytotoxic effects of this compound derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population, are presented in the table below.
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| This compound | Compound IV | PC-3 (Prostate) | 2.11[1][2] | Doxorubicin | - |
| Compound III | PC-3 (Prostate) | 4.11[1][2] | Doxorubicin | - | |
| Compound 11 | HCT116 (Colon) | 2.5[3] | Doxorubicin | - | |
| Compound 11 | MCF-7 (Breast) | 9.0[3] | Doxorubicin | - | |
| Compound 14 | MCF-7 (Breast) | 2.61[3] | Doxorubicin | - | |
| Other Quinoxaline Derivatives | Compound 13 | HCT-116 (Colon) | 7.6[4] | Doxorubicin | 9.8[4] |
| Compound 15 | MCF-7 (Breast) | 10.2[4] | Doxorubicin | 9.8[4] | |
| Compound 7e | MCF-7 (Breast) | 3.41[5] | Doxorubicin | 6.75[5] | |
| Compound 11 | MCF-7 (Breast) | 0.81[6] | - | - | |
| Compound 13 | HepG2 (Liver) | 1.53[6] | - | - |
Antimicrobial Activity
The antimicrobial potential of this compound derivatives has been assessed by determining their minimum inhibitory concentration (MIC) against various bacterial and fungal strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound Class | Specific Derivative | Microorganism | MIC (µg/mL) | Reference Compound | Reference MIC (µg/mL) |
| 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides | Compound 13c | M. tuberculosis H37Rv | - | Rifampicin | - |
| - | S. aureus ATCC 29213 | - | Ciprofloxacin | - | |
| Other Quinoxaline Derivatives | A specific quinoxaline derivative | MRSA | 4 (56.7% of isolates)[7][8] | Vancomycin | 4 (63.3% of isolates)[7][8] |
| A specific quinoxaline derivative | MRSA | 2 (20% of isolates)[7][8] | Vancomycin | 4 (63.3% of isolates)[7][8] | |
| Compound 2d | E. coli | 8[9] | - | - | |
| Compound 3c | E. coli | 8[9] | - | - | |
| Compound 10 | C. albicans | 16[9] | Ketoconazole | - | |
| Compound 10 | A. flavus | 16[9] | Ketoconazole | - |
Key Mechanisms of Action
Several studies have elucidated the potential mechanisms through which this compound derivatives exert their biological effects. Two prominent mechanisms include the inhibition of Topoisomerase II and the modulation of the Toll-like Receptor 4 (TLR4) signaling pathway.
Topoisomerase II Inhibition
Topoisomerase II is a crucial enzyme involved in DNA replication and transcription. Its inhibition leads to DNA damage and ultimately triggers apoptosis in cancer cells. Several quinoxaline derivatives have been identified as potent inhibitors of this enzyme.[1][2][4][10]
TLR4 Signaling Pathway Modulation
The Toll-like Receptor 4 (TLR4) signaling pathway plays a critical role in the innate immune response and inflammation.[11][12] Dysregulation of this pathway is implicated in various diseases, including sepsis. Certain quinoxaline derivatives have been shown to modulate this pathway, suggesting their potential as anti-inflammatory agents.[13]
References
- 1. tandfonline.com [tandfonline.com]
- 2. A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design and Discovery of Novel Quinoxaline Derivatives as Dual DNA Intercalators and Topoisomerase II Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Triazoloquinoxalines-based DNA intercalators-Topo II inhibitors: design, synthesis, docking, ADMET and anti-proliferative evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 8. Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines [mdpi.com]
- 10. Novel 2-substituted-quinoxaline analogs with potential antiproliferative activity against breast cancer: insights into cell cycle arrest, topoisomeras ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06189B [pubs.rsc.org]
- 11. TLR4 Signaling Pathway Modulators as Potential Therapeutics in Inflammation and Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
- 13. A Quinoxaline Derivative as a New Therapeutic Agent for Sepsis through Suppression of TLR4 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Catalysts for Quinoxaline Synthesis: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the efficient synthesis of quinoxalines is a critical step in the discovery of new therapeutic agents. This guide provides an objective, data-driven comparison of various catalytic systems for quinoxaline synthesis, enabling informed decisions for your specific research needs.
Quinoxalines are a significant class of nitrogen-containing heterocyclic compounds, forming the core structure of numerous molecules with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The classical and most common method for synthesizing the quinoxaline scaffold is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. However, the evolution of organic synthesis has introduced a variety of catalysts that significantly improve the efficiency, yield, and environmental footprint of this crucial reaction. This guide presents a head-to-head comparison of these catalysts, supported by experimental data, to streamline your catalyst selection process.
Comparative Performance of Catalytic Systems
The following table summarizes the performance of various catalysts in the synthesis of quinoxaline derivatives, providing a clear comparison of their efficiency under different reaction conditions.
| Catalyst Type | Catalyst | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| Heterogeneous | CuH₂PMo₁₁VO₄₀ on Alumina | Toluene | Room Temperature | 2 hours | 92 | [1][2][3] |
| Fe₃O₄@SiO₂@5-SA | Ethanol | Room Temperature | Not Specified | Excellent | [4] | |
| Nano-γ-Fe₂O₃–SO₃H | Solvent-free | Not Specified | Not Specified | Good | [4] | |
| SO₄²⁻/ZrO₂-TiO₂ | Ethanol | Not Specified | Short | Good to Excellent | [5] | |
| Natural Phosphate (NP) | Methanol | Room Temperature | 1 - 45 min | 92 - 99 | [6] | |
| CrCl₂·6H₂O | Ethanol | Room Temperature | 14 - 38 min | 90 - 93 | [7] | |
| PbBr₂ | Ethanol | Room Temperature | Not Specified | High | [7] | |
| CuSO₄·5H₂O | Ethanol | Room Temperature | Not Specified | High | [7] | |
| Homogeneous | Nickel-based | Not Specified | 80 °C | Short | Efficacious | [8] |
| Organocatalyst | Nitrilotris(methylenephosphonic acid) | Not Specified | Not Specified | Very Short | 80 - 97 | [9][10] |
| Nicotinamide (10 mol%) | Water | Not Specified | Not Specified | 85 - 96 | [11] | |
| Transition-Metal-Free | Iodine (20 mol%) | DMSO | Not Specified | Not Specified | 78 - 99 | [10] |
| Ammonium Bifluoride (NH₄HF₂) | Aqueous Ethanol | Not Specified | Not Specified | 90 - 98 | [9] | |
| Microwave-Assisted | Acidic Alumina | Solvent-free | Microwave Irradiation | 3 min | 80 - 86 | [1] |
| Nanocatalyst | Waste Orange Peel Extract CuO NPs | Not Specified | Not Specified | Not Specified | High | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparative data table.
General Procedure for Heterogeneous Catalysis using CuH₂PMo₁₁VO₄₀ on Alumina[1][2][3]
-
Reaction Setup: In a round-bottom flask, combine o-phenylenediamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in toluene (7 mL).
-
Catalyst Addition: Add the alumina-supported CuH₂PMo₁₁VO₄₀ catalyst (100 mg).
-
Reaction Execution: Stir the mixture at room temperature for 2 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, separate the catalyst by filtration. The filtrate is then concentrated, and the crude product is purified by recrystallization.
General Procedure for Organocatalysis using Nicotinamide[11]
-
Reaction Setup: To a solution of the o-phenylenediamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in water, add nicotinamide (10 mol%).
-
Reaction Execution: Stir the reaction mixture at the appropriate temperature.
-
Monitoring: Monitor the reaction's progress via TLC.
-
Work-up and Isolation: After the reaction is complete, the product can be isolated by filtration and purified by recrystallization.
General Procedure for Microwave-Assisted Synthesis[1]
-
Reaction Setup: In a microwave-safe vessel, thoroughly mix the o-phenylenediamine (1.1 mmol), the 1,2-dicarbonyl compound (1 mmol), and acidic alumina.
-
Microwave Irradiation: Place the vessel in a microwave synthesizer and irradiate for 3 minutes.
-
Work-up and Isolation: After cooling, the product is extracted with a suitable solvent, and the solvent is evaporated to yield the crude product, which is then purified.
Visualizing the Synthesis Workflow
The following diagrams illustrate the general experimental workflow and the fundamental reaction mechanism for quinoxaline synthesis.
Caption: General experimental workflow for catalytic quinoxaline synthesis.
Caption: Simplified reaction mechanism for quinoxaline formation.
Conclusion
The choice of catalyst for quinoxaline synthesis has a profound impact on reaction efficiency, yield, and sustainability. Heterogeneous catalysts offer advantages in terms of reusability and ease of separation.[1][2][3][4][13] Organocatalysts and transition-metal-free systems provide environmentally benign alternatives to traditional metal-based catalysts.[9][10][11] Furthermore, modern techniques such as microwave-assisted synthesis can dramatically reduce reaction times.[1] This guide provides a foundation for selecting the most appropriate catalytic system for your research, balancing the need for high yields and short reaction times with the growing importance of green chemistry principles.
References
- 1. benchchem.com [benchchem.com]
- 2. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03646D [pubs.rsc.org]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods – Oriental Journal of Chemistry [orientjchem.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent advances in the transition-metal-free synthesis of quinoxalines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06942J [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Green synthesis approach for quinoxalines and their derivatives utilizing waste orange peel extract CuO nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to Validated Analytical Methods for 2-(Trifluoromethyl)quinoxaline
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative overview of proposed analytical methodologies for the quantitative analysis of 2-(Trifluoromethyl)quinoxaline, a crucial intermediate in pharmaceutical synthesis. Given the limited availability of publicly validated methods for this specific compound, this document presents robust, experimentally sound protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These methodologies are based on established analytical principles for similar fluorinated heterocyclic compounds and serve as a comprehensive starting point for method development and validation in a research or quality control setting.
Methodology Comparison
The selection between HPLC and GC-MS for the analysis of this compound is contingent on the specific analytical objective. HPLC is generally preferred for purity assessment and quantification of non-volatile impurities, while GC-MS is highly effective for the analysis of volatile impurities and offers definitive identification.
| Parameter | HPLC-UV | GC-MS |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase. |
| Primary Use | Purity determination, quantification of non-volatile impurities and degradation products. | Identification and quantification of volatile and semi-volatile impurities. |
| Instrumentation | Liquid Chromatograph with UV Detector | Gas Chromatograph with Mass Spectrometer |
| Typical Column | C18 Reverse-Phase | DB-5ms or equivalent |
| Sample Volatility | Not required | Required |
| Thermal Stability | Required for sample | Required for sample |
| Limit of Detection | ng range | pg range |
| Selectivity | Good | Excellent (with mass spectral data) |
| Quantitative Accuracy | High | High |
Experimental Protocols
The following are proposed starting protocols for the analysis of this compound. These should be subject to further optimization and validation for specific applications.
1. High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is designed for the separation and quantification of this compound and potential non-volatile impurities.
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column compartment, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Acetonitrile and Water (both with 0.1% Formic Acid).
-
Gradient Program:
-
0-2 min: 30% Acetonitrile
-
2-15 min: 30% to 80% Acetonitrile
-
15-18 min: 80% Acetonitrile
-
18-20 min: 80% to 30% Acetonitrile
-
20-25 min: 30% Acetonitrile
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Prepare a stock solution of the this compound reference standard at 1.0 mg/mL in Acetonitrile.
-
Prepare the sample for analysis at a concentration of 1.0 mg/mL in Acetonitrile.
-
Filter all solutions through a 0.45 µm syringe filter prior to injection.
-
-
Data Analysis: The purity of the sample can be determined using the area percent method, where the area of the main peak is expressed as a percentage of the total area of all observed peaks. For quantitative analysis, a calibration curve should be constructed using a series of standard solutions of known concentrations.
2. Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the analysis of volatile impurities and for the confirmation of the identity of this compound.
-
Instrumentation: A standard GC-MS system.
-
Chromatographic and Spectrometric Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[1]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280 °C
-
Injection Mode: Split (50:1 ratio).
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 290 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan
-
Mass Range: 50 - 400 amu.
-
-
Sample Preparation:
-
Prepare a stock solution of the this compound reference standard at 1.0 mg/mL in Dichloromethane.
-
Prepare the sample for analysis at a concentration of 1.0 mg/mL in Dichloromethane.
-
-
Data Analysis: The main peak is identified by comparing its retention time and mass spectrum to that of the reference standard. Impurities can be identified by searching their mass spectra against a commercial library (e.g., NIST). Purity can be calculated using the area percent method from the Total Ion Chromatogram (TIC).[1]
Method Validation Parameters (Illustrative)
A comprehensive method validation should be performed to ensure the reliability of the analytical data. The following table presents typical acceptance criteria for key validation parameters.
| Validation Parameter | HPLC-UV | GC-MS |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | ≥ 0.995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% |
| Precision (RSD) | ||
| - Repeatability | ≤ 1.0% | ≤ 2.0% |
| - Intermediate Precision | ≤ 2.0% | ≤ 3.0% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 | Signal-to-Noise Ratio of 3:1 |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio of 10:1 | Signal-to-Noise Ratio of 10:1 |
| Specificity | Peak purity assessment | Mass spectral confirmation |
Workflow and Process Visualization
The following diagrams illustrate the general workflow for analytical method validation and the logical relationship in selecting an appropriate analytical technique.
Caption: General workflow for analytical method validation.
Caption: Selection of an analytical technique.
References
A Comparative Guide to the Cross-Reactivity of 2-(Trifluoromethyl)quinoxaline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 2-(trifluoromethyl)quinoxaline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. The trifluoromethyl group often enhances metabolic stability, lipophilicity, and binding affinity.[1] Understanding the cross-reactivity of these derivatives is crucial for assessing their selectivity, predicting potential off-target effects, and identifying opportunities for polypharmacology. This guide provides a comparative overview of the known cross-reactivity and selectivity of this compound derivatives, supported by experimental data and detailed methodologies.
Comparative Inhibitory Activity of Quinoxaline Derivatives
While a comprehensive cross-reactivity study screening a single set of this compound derivatives against a broad and diverse panel of biological targets is not publicly available, data from various studies on different quinoxaline derivatives provide insights into their selectivity. The following tables summarize the inhibitory activities of several quinoxaline derivatives, including those with trifluoromethyl groups, against various kinases and other targets.
Table 1: Kinase Selectivity Profile of this compound Derivatives
| Compound ID | Target Kinase | IC₅₀ (µM) | Off-Target Kinase | IC₅₀ (µM) | Selectivity Fold | Reference |
| Compound 5c | Pim-1 | Sub-micromolar | HsGSK3β | > 10 | > 21 | [2] |
| Pim-2 | Sub-micromolar | HsCDK5/p25 | > 10 | - | [2] | |
| HsCDK9/CyclinT | > 10 | - | [2] | |||
| HsHaspin | > 10 | - | [2] | |||
| MmCLK1 | > 10 | - | [2] | |||
| HsCK1ε | > 10 | - | [2] | |||
| Compound 25d | VEGFR-2 | 0.0034 | - | - | - | |
| Compound 25e | VEGFR-2 | 0.0041 | - | - | - | |
| Compound 25i | VEGFR-2 | 0.0059 | - | - | - | |
| Compound 27e | VEGFR-2 | 0.0068 | - | - | - |
Table 2: Cytotoxic Activity of this compound Derivatives against Cancer Cell Lines
| Compound Class | Target Cell Line(s) | Reported IC₅₀ (µM) | Reference |
| 2-Benzoyl-6,7-difluoro-3-trifluoromethylquinoxaline 1,4-di-N-oxide | Full NCI 60 cell panel | High anticancer activity (Mean GI₅₀) | [1] |
| 6,7-Difluoro-2-isobutyryl-3-trifluoromethylquinoxaline 1,4-di-N-oxide | Full NCI 60 cell panel | High anticancer activity (Mean GI₅₀) | [1] |
| 2-(2,2-Dimethylpropanoyl)-3-trifluoromethyl-quinoxaline 1,4-di-N-oxide | Full NCI 60 cell panel | High anticancer activity (Mean GI₅₀) | [1] |
| Quinoxaline derivative 'IV' | PC-3 | 2.11 | [3] |
Experimental Protocols
To ensure the reproducibility and cross-validation of findings, detailed experimental protocols for key assays are provided below.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantitatively measures the activity of a broad range of purified kinases. It determines the amount of ADP produced during the kinase reaction, which is then converted to ATP and subsequently to light in a luciferase-based reaction.
Materials:
-
Target kinase (e.g., Pim-1, VEGFR-2)
-
Kinase substrate (specific to the kinase)
-
ATP (at a concentration close to the Kₘ for the specific kinase)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Test compounds (this compound derivatives)
-
Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
384-well white plates
Procedure:
-
Compound Dispensing: Serially dilute the test compounds in DMSO and dispense into the 384-well plates.
-
Kinase Reaction: Add the target kinase, its specific substrate, and ATP to the wells to initiate the reaction. Incubate at room temperature for a specified period (e.g., 60 minutes).
-
ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and then to a luminescent signal. Incubate for 30 minutes at room temperature.
-
Signal Reading: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to controls and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell-Based Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
Human cancer cell lines (e.g., PC-3, HCT116)
-
Cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Test compounds
-
96-well plates
Procedure:
-
Cell Seeding: Plate cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle-treated control and determine the IC₅₀ values.
Visualizations
Experimental Workflow for Cross-Reactivity Profiling
The following diagram illustrates a typical workflow for assessing the cross-reactivity of a new chemical entity.
References
Comparative Efficacy of 2-(Trifluoromethyl)quinoxaline and Known Inhibitors Against VEGFR-2
A Benchmarking Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory efficacy of 2-(Trifluoromethyl)quinoxaline derivatives against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and a panel of well-established, clinically approved VEGFR-2 inhibitors. The data presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in the field of drug discovery and development, particularly those with a focus on oncology and angiogenesis.
Introduction to VEGFR-2 Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the physiological process involving the formation of new blood vessels from pre-existing ones. In the context of oncology, the inhibition of VEGFR-2 is a critical therapeutic strategy to impede tumor growth and metastasis, which are highly dependent on the formation of a dedicated blood supply. Quinoxaline derivatives have emerged as a promising class of heterocyclic compounds with a wide range of pharmacological activities, including the inhibition of various protein kinases such as VEGFR-2. This guide focuses on the efficacy of this compound derivatives as potent VEGFR-2 inhibitors.
Comparative Efficacy Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of a this compound derivative and several known, clinically approved VEGFR-2 inhibitors. The IC50 value represents the concentration of an inhibitor that is required for 50% inhibition of the target enzyme's activity in vitro. Lower IC50 values are indicative of higher potency.
| Inhibitor | Target | IC50 (nM) |
| This compound Derivative (14a)¹ | VEGFR-2 | 3.2 |
| Axitinib | VEGFR-2 | 0.2 |
| Cabozantinib | VEGFR-2 | 0.035 |
| Lenvatinib | VEGFR-2 | 4.0 |
| Pazopanib | VEGFR-2 | 30 |
| Regorafenib | VEGFR-2 | 4.2 |
| Sorafenib | VEGFR-2 | 90 |
| Sunitinib | VEGFR-2 | 80 |
| Vandetanib | VEGFR-2 | 40 |
¹Data for a closely related triazolo[4,3-a]quinoxaline-based compound is used as a surrogate for this compound.[1]
Experimental Protocols
The determination of inhibitor efficacy against VEGFR-2 is typically performed using in vitro kinase assays. Below is a detailed methodology for a standard VEGFR-2 kinase inhibition assay.
VEGFR-2 Kinase Inhibition Assay Protocol
Objective: To determine the in vitro inhibitory activity of test compounds against the human VEGFR-2 kinase.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compounds (dissolved in DMSO)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection system
-
96-well white microplates
-
Microplate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in the assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and typically below 1%.
-
Assay Reaction Setup:
-
Add the assay buffer to the wells of a 96-well plate.
-
Add the diluted test compounds to the respective wells. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the VEGFR-2 enzyme to all wells except the negative control.
-
Pre-incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow for compound binding to the enzyme.
-
-
Initiation of Kinase Reaction:
-
Prepare a solution of ATP and the peptide substrate in the assay buffer.
-
Add the ATP/substrate mixture to all wells to start the kinase reaction.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified duration (e.g., 60 minutes).
-
-
Signal Detection:
-
After the incubation, add the Kinase-Glo® reagent to all wells. This reagent simultaneously stops the kinase reaction and measures the amount of remaining ATP.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a microplate reader.
-
-
Data Analysis:
-
The luminescent signal is inversely proportional to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the positive and negative controls.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizing Key Processes
To better understand the biological context and experimental procedures, the following diagrams illustrate the VEGFR-2 signaling pathway and the workflow of the in vitro kinase assay.
VEGFR-2 Signaling Pathway
VEGFR-2 Kinase Assay Workflow
References
Comparative Docking Analysis of Trifluoromethylated Quinoxaline Derivatives: A Guide for Drug Discovery Professionals
Introduction: Quinoxaline scaffolds are a significant class of nitrogen-containing heterocyclic compounds that have attracted considerable attention in medicinal chemistry due to their wide range of pharmacological activities. The incorporation of a trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of these molecules. This guide provides a comparative overview of molecular docking studies on various trifluoromethylated quinoxaline derivatives, focusing on their interactions with key protein targets implicated in diseases such as cancer. The data presented here is synthesized from multiple studies to offer a comparative perspective on the inhibitory potential of these compounds.
Quantitative Data Summary
The following tables summarize the binding affinities and, where available, the corresponding inhibitory concentrations (IC50) of various trifluoromethylated quinoxaline derivatives against different protein targets. This data provides a quantitative comparison of their potential as therapeutic agents.
Epidermal Growth Factor Receptor (EGFR) Inhibitors
A study of novel quinoxaline derivatives targeting the EGFR receptor (PDB ID: 4HJO) revealed a range of binding energies and inhibitory concentrations. A strong correlation was often observed between the calculated binding affinity and the experimentally determined anticancer activity.[1]
| Compound ID | Predicted Binding Energy (kcal/mol) | IC50 (µM) against HeLa cells |
| IVa | -11.18 | 3.89 ± 0.45 |
| IVb | -11.82 | 3.40 ± 0.13 |
| IVd | -12.03 | 3.20 ± 1.32 |
| IVh | -11.04 | - |
| IVi | -11.11 | 5.13 ± 1.85 |
Table 1: Binding energies and IC50 values of quinoxaline derivatives against EGFR.[1]
In a separate study, a series of 1,2,3-triazole derivatives of quinoxaline, including a trifluoromethylated compound, were docked against the EGFR protein (PDB ID: 4HJO). The binding energies ranged from -9.57 to -12.03 kcal/mol.[2]
| Compound ID | Binding Energy (kcal/mol) | Inhibition Constant (Ki) (nM) |
| IVj | -11.11 | 9.77 |
Table 2: Binding energy and inhibition constant for a trifluoromethylated quinoxaline derivative (IVj) targeting EGFR.[2]
Experimental Protocols
The molecular docking studies cited in this guide generally adhere to a standardized computational workflow. The following protocol is a synthesized representation of the methodologies employed.
General Molecular Docking Protocol
-
Protein and Ligand Preparation: The three-dimensional crystal structure of the target protein (e.g., EGFR, PDB ID: 4HJO) is obtained from the Protein Data Bank.[1][2] The protein structure is prepared by removing water molecules, adding polar hydrogens, and assigning charges. The 3D structures of the trifluoromethylated quinoxaline derivatives are built using chemical drawing software and then optimized to obtain the most stable conformation.[3]
-
Binding Site Identification: The active site of the protein is typically defined based on the co-crystallized ligand in the PDB structure or through computational prediction methods. This defines the grid box or search space for the docking algorithm.
-
Docking Simulation: A docking program, such as AutoDock, Glide, or GOLD, is used to predict the binding conformation of each ligand within the active site of the protein.[1] The algorithm samples a large number of possible orientations and conformations of the ligand and scores them based on a scoring function that estimates the binding affinity.
-
Validation and Analysis: The docking protocol is often validated by redocking the co-crystallized ligand into the active site of the receptor and calculating the root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose. An RMSD value of less than 2 Å is generally considered a successful validation.[3] The binding interactions of the docked quinoxaline derivatives are then analyzed to identify key hydrogen bonds and hydrophobic interactions.
Visualizations
Experimental Workflow for Molecular Docking
Caption: A generalized workflow for molecular docking studies.
EGFR Signaling Pathway
Caption: Inhibition of the EGFR signaling pathway by quinoxaline derivatives.
Conclusion
The comparative analysis of docking studies reveals that trifluoromethylated quinoxaline derivatives are promising candidates for targeting protein kinases, particularly EGFR. The computational data, including binding energies and interaction modes, provide a rational basis for the observed biological activities. The consistent correlation between lower binding energies and lower IC50 values underscores the utility of in silico docking as a predictive tool in the early stages of drug discovery. Further optimization of the quinoxaline scaffold, guided by these computational insights, may lead to the development of more potent and selective inhibitors for therapeutic applications.
References
Safety Operating Guide
Proper Disposal of 2-(Trifluoromethyl)quinoxaline: A Safety and Operational Guide
Disclaimer: A specific Safety Data Sheet (SDS) for 2-(Trifluoromethyl)quinoxaline was not located. The following guidance is synthesized from safety data for structurally similar compounds. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to comply with all local, state, and federal regulations. This document provides essential safety and logistical information for the proper disposal of this compound, designed for researchers, scientists, and drug development professionals.
Hazard Profile and Personal Protective Equipment (PPE)
Based on analogous compounds, this compound should be handled as a hazardous substance.[1][2] Anticipated hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[3][4] Therefore, strict adherence to personal protective equipment (PPE) protocols is mandatory.
| Hazard Class | GHS Hazard Statements (Anticipated) | Required Personal Protective Equipment (PPE) |
| Skin Corrosion/Irritation | H315: Causes skin irritation.[4] | Gloves: Chemical-resistant gloves (e.g., nitrile).[5] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation.[4] | Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[6] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation.[4] | Respiratory Protection: Use in a well-ventilated area. A respirator is required if dust or aerosols may be generated.[5][7] |
| General Handling | - | Protective Clothing: Lab coat or other protective clothing to prevent skin contact.[6] |
Experimental Protocol: Step-by-Step Disposal Procedure
The proper disposal of this compound is critical for laboratory safety and environmental protection. Under no circumstances should this chemical be disposed of down the drain or released into the environment.[1][8]
1. Waste Segregation and Collection:
-
Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), in a dedicated, properly labeled, and sealed container.[8][9] The label should clearly identify the contents as "Hazardous Waste" and include the full chemical name.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealed container.[8] It is best practice to label this as "Halogenated Organic Liquid Waste".[9] Do not mix with other solvent waste streams unless compatibility has been confirmed.
2. Container Management:
-
Use only approved and chemically compatible hazardous waste containers.
-
Keep waste containers tightly closed when not in use.[6]
-
Ensure all containers are clearly and accurately labeled with the chemical name and associated hazards.[2]
3. Storage Pending Disposal:
-
Store waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area.[7]
-
The storage area should be cool, dry, and away from incompatible materials such as oxidizing agents.[2][6]
4. Final Disposal:
-
The disposal of this compound must be conducted by a licensed and approved hazardous waste disposal facility.[8]
-
High-temperature incineration is a common and appropriate method for the disposal of chlorinated and nitrogen-containing organic compounds.[8]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[1]
5. Spill Management:
-
Evacuate: In the event of a spill, evacuate all non-essential personnel from the immediate area.[2]
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[2]
-
Contain: Use an inert absorbent material (e.g., sand, vermiculite) to contain liquid spills.[3] For solid spills, carefully sweep up the material, avoiding dust formation.[6]
-
Collect: Collect the spilled material and absorbent into a designated hazardous waste container.[6]
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the spill to your laboratory supervisor and EHS department.
Disposal Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. capotchem.cn [capotchem.cn]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Essential Safety and Logistical Information for Handling 2-(Trifluoromethyl)quinoxaline
This guide provides crucial procedural information for the safe handling and disposal of 2-(Trifluoromethyl)quinoxaline, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is vital for ensuring a safe laboratory environment and minimizing exposure risks.
Hazard Profile and Personal Protective Equipment (PPE)
Based on available safety data, this compound is classified as a hazardous substance.[1] It is toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] The signal word for this chemical is "Danger," and it is associated with the GHS06 pictogram (skull and crossbones).[1] Therefore, a comprehensive personal protective equipment strategy is mandatory.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles should meet ANSI Z87.1 standards. A face shield must be worn over goggles when there is a risk of splashing.[2] |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves provide adequate short-term protection. For prolonged or immersive contact, consult the glove manufacturer’s chemical resistance guide. Always inspect gloves before use and use proper removal technique.[1][2] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn over personal clothing. Ensure the coat is fully buttoned to maximize skin coverage.[2][3] |
| Respiratory Protection | Air-Purifying Respirator | A NIOSH (US) or CEN (EU) approved respirator is required if working outside a chemical fume hood or if there is a risk of generating dust or aerosols.[1][2] |
| Foot Protection | Closed-Toe Shoes | Shoes must completely cover the foot to protect against spills.[2] |
Operational Plan: Safe Handling Protocol
A systematic approach to handling this compound is critical to minimize exposure and prevent contamination. The following step-by-step guide outlines the safe handling procedure.
1. Preparation and Engineering Controls:
-
Fume Hood: Always handle this compound in a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[3]
-
Designated Area: Designate a specific area within the laboratory for handling this compound. Ensure the area is clean and uncluttered.[3]
-
Emergency Equipment: Confirm that an emergency eyewash station and safety shower are accessible and operational before beginning work.[3]
-
Gather Materials: Have all necessary equipment, such as spatulas, weighing paper, and reaction vessels, clean and ready within the fume hood.[3]
2. Weighing and Transferring:
-
Perform all weighing and transferring of the solid compound inside the chemical fume hood to contain any dust.[3]
-
Use a spatula to handle the solid material, avoiding actions that could generate dust.[3]
-
When preparing solutions, add the solid this compound to the solvent slowly to prevent splashing.[3]
3. During Reaction:
-
Keep all reaction vessels clearly labeled.
-
Continuously monitor the reaction for any unexpected changes.
-
Keep reaction vessels sealed when not actively in use.[3]
4. Post-Handling and Decontamination:
-
Decontaminate all equipment and surfaces that have come into contact with the chemical using an appropriate solvent.
-
Remove contaminated PPE carefully, avoiding contact with the outer surfaces, and dispose of it in the designated hazardous waste container.[1][3]
-
Wash hands and any exposed skin thoroughly with soap and water after handling.[4]
Disposal Plan: Step-by-Step Guidance
Proper disposal of this compound and any associated contaminated materials is essential to protect personnel and the environment. This chemical must be treated as hazardous waste.[5][6]
1. Waste Segregation:
-
Hazardous Waste: All waste contaminated with this compound must be treated as hazardous.[5]
-
Solid Waste: Collect all contaminated solid waste, including gloves, weighing paper, and other disposable labware, in a dedicated and clearly labeled hazardous waste container. The label should read "Halogenated Organic Solid Waste."[3]
-
Liquid Waste: Collect solutions containing the compound in a separate, sealed, and clearly labeled container. The label should read "Halogenated Organic Liquid Waste."[3] Do not mix with non-halogenated or aqueous waste streams.[5]
2. Container Management:
-
Use waste containers that are leak-proof and compatible with the chemical.[5]
-
Ensure all waste containers are clearly labeled with "Hazardous Waste," the full chemical name, and appropriate hazard pictograms.[5]
-
Keep waste containers securely closed except when adding waste.[5]
3. Storage and Disposal:
-
Store waste containers in a designated and secure satellite accumulation area that is well-ventilated and away from incompatible materials.[5]
-
Under no circumstances should this chemical be disposed of down the drain. [3][5]
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor for final disposal, which is typically high-temperature incineration.[5][7]
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
